molecular formula C13H19Br2ClN2O B10855827 Ambroxol-d5 (hydrochloride)

Ambroxol-d5 (hydrochloride)

カタログ番号: B10855827
分子量: 419.59 g/mol
InChIキー: QNVKOSLOVOTXKF-LIZULUGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ambroxol-d5 (hydrochloride) is a useful research compound. Its molecular formula is C13H19Br2ClN2O and its molecular weight is 419.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ambroxol-d5 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ambroxol-d5 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C13H19Br2ClN2O

分子量

419.59 g/mol

IUPAC名

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H/i3D2,4D2,11D;

InChIキー

QNVKOSLOVOTXKF-LIZULUGVSA-N

異性体SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H].Cl

正規SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl

製品の起源

United States

Foundational & Exploratory

The Chemical Architecture of Ambroxol-d5 (hydrochloride): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern drug development and bioanalysis, precision and accuracy are paramount. Ambroxol, a potent mucolytic agent, is widely studied for its therapeutic effects.[1][2] To accurately quantify its concentration in biological matrices, researchers increasingly turn to stable isotope-labeled internal standards. This guide provides an in-depth technical overview of Ambroxol-d5 (hydrochloride), a deuterated analog of Ambroxol, designed to meet the rigorous demands of quantitative bioanalytical assays.

Ambroxol-d5 (hydrochloride) serves as an ideal internal standard for mass spectrometry-based quantification of Ambroxol.[3][4] The substitution of five hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to Ambroxol in its reactivity and chromatographic behavior but possesses a distinct mass-to-charge ratio (m/z). This mass difference is the cornerstone of its utility, allowing for precise differentiation from the unlabeled analyte and correction for variability in sample preparation and instrument response.[5][6][7]

Part 1: Unveiling the Chemical Structure of Ambroxol-d5 (hydrochloride)

The systematic IUPAC name for Ambroxol-d5 (hydrochloride) is rac trans 4-[[(2-Amino-3,5-dibromophenyl)methyl]amino] cyclohexanol-d5 Hydrochloride. Its molecular formula is C13H13D5Br2N2O·HCl.

The core structure consists of a dibrominated aminobenzyl group linked to a deuterated cyclohexanol moiety via a secondary amine. The five deuterium atoms are strategically placed on the cyclohexanol ring, specifically at positions 1, 2, 2, 6, and 6.[8] This placement on the saturated ring system minimizes the potential for isotopic exchange under typical analytical conditions, ensuring the stability of the label.

Below is a two-dimensional representation of the chemical structure of Ambroxol-d5 (hydrochloride), highlighting the positions of the deuterium atoms.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plasma Plasma Sample add_is Spike with Ambroxol-d5 IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms ratio Calculate Peak Area Ratio (Analyte/IS) lcms->ratio quant Quantification using Calibration Curve ratio->quant

Sources

Ambroxol-d5 (hydrochloride) mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Ambroxol-d5 (hydrochloride) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the bioanalysis of Ambroxol. It is designed for analytical scientists requiring a mechanistic understanding of Isotope Dilution Mass Spectrometry (IDMS) workflows.

Executive Summary

Ambroxol-d5 (hydrochloride) is the deuterated isotopolog of the mucolytic agent Ambroxol. In quantitative bioanalysis (LC-MS/MS), it serves as the "gold standard" internal standard. Its mechanism of action is analytical compensation : by possessing identical physicochemical properties to the analyte (retention time, pKa, solubility) but a distinct mass signature (+5 Da), it normalizes variability caused by extraction inefficiency and matrix-induced ionization suppression.

Physicochemical Profile & Mechanistic Basis

To utilize Ambroxol-d5 effectively, one must understand how its structure dictates its behavior in a chromatography system.

Structural Identity
  • Analyte: Ambroxol HCl (trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride).[1]

  • Internal Standard: Ambroxol-d5 HCl.

  • Labeling Position: The five deuterium atoms (

    
    H) are typically located on the cyclohexyl ring .
    
    • Significance: Deuterium placed on the carbon skeleton of the cyclohexyl ring is non-exchangeable under standard aqueous conditions. Conversely, labeling on the amine (-NH-) or hydroxyl (-OH) groups would lead to rapid H/D exchange with the solvent, rendering the standard useless.

The "Co-Elution" Principle

The core mechanism of this IS is its ability to co-elute with Ambroxol.

  • Chromatography: Because deuterium has a negligible effect on lipophilicity compared to hydrogen, Ambroxol-d5 retains the same interaction strength with C18 stationary phases.

  • Result: Both compounds elute at the exact same Retention Time (

    
    ). This ensures that the IS experiences the exact same matrix environment (phospholipids, salts, proteins) as the analyte at the moment of ionization.
    

The Analytical Mechanism: Matrix Effect Normalization

In Electrospray Ionization (ESI), co-eluting matrix components compete for charge, often suppressing the signal.[2]

The Compensation Logic

If the matrix suppresses the Ambroxol signal by 40%, it will also suppress the co-eluting Ambroxol-d5 signal by exactly 40%.

  • Equation:

    
    
    
  • Outcome: The suppression factor cancels out mathematically, yielding accurate quantification despite matrix interference.

Visualization of the Mechanism

The following diagram illustrates how the IS corrects for errors throughout the workflow.

IDMS_Mechanism Sample Biological Sample (Plasma/Urine) Spike Spike IS (Ambroxol-d5) Sample->Spike Add Fixed Conc. Extraction Extraction (LLE/PPT) Spike->Extraction Analyte + IS LC LC Separation (Co-elution) Extraction->LC Cleaned Extract ESI ESI Source (Ionization) LC->ESI Rt: ~5.1 min MS MS Detection (MRM) ESI->MS Ions Data Quantification (Area Ratio) MS->Data Calc Ratio Matrix Matrix Effect (Suppression) Matrix->ESI Interference

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The IS is added before extraction to correct for both recovery losses and ionization suppression (Matrix Effect).

Experimental Protocol

The following protocol is a self-validating system for quantifying Ambroxol in human plasma.

Stock Solution Preparation
  • Ambroxol-d5 Stock: Dissolve 1 mg in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute to ~500 ng/mL in 50:50 Methanol:Water.

  • Validation Step: Verify isotopic purity. Inject a high concentration of IS alone and check for signal at the analyte's mass transition (Cross-talk). It should be <0.5% of the LLOQ response.

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

  • Spike: Add 10 µL of Ambroxol-d5 Working Solution . Vortex.

  • Precipitate: Add 300 µL Acetonitrile (ACN). Vortex vigorously for 1 min.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water (to improve peak shape).

LC-MS/MS Conditions
  • Column: C18 Monolithic or sub-2 µm column (e.g., Kinetex C18, 50 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3][4]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[3][4]

Mass Spectrometry Parameters (MRM)

Ambroxol contains two bromine atoms (


 and 

), creating a triplet isotope pattern (

,

,

). The transitions below utilize the monoisotopic peak (containing

) or the most abundant peak depending on resolution settings.
CompoundPrecursor Ion (Q1)Product Ion (Q3)Mechanism of Fragmentation
Ambroxol 379.0 (

)
264.0Loss of cyclohexanol ring (neutral loss ~115 Da).
Ambroxol-d5 384.0 (

)
264.0Loss of deuterated cyclohexyl ring.

Critical Note on Transitions: Notice that the Product Ion for the IS is 264.0 , the same as the analyte.

  • Reason: The d5 label is on the cyclohexyl ring. The fragmentation cleaves the amine bond, discarding the cyclohexyl ring. The remaining charged fragment (dibromobenzyl moiety) does not carry the label.

  • Selectivity: Specificity is maintained because the Precursor Ions (379 vs 384) are resolved by the first quadrupole (Q1).

Data Processing & Validation

Calculation

Quantification is performed using the Area Ratio method:



Plot this ratio against the concentration of the calibration standards.
Troubleshooting Common Pitfalls
  • Deuterium Exchange: If the stock solution is prepared in protic solvents with high pH or stored improperly, D/H exchange can occur if the label is on a labile site. Solution: Use d5 labeled on the ring (C-D bonds are stable).

  • Cross-Talk (Interference): If the IS concentration is too high, the natural

    
     isotopes or impurities in the IS might contribute to the analyte channel (379).
    
    • Check: Inject a blank sample spiked only with IS. No peak should appear at 379 > 264.

  • Retention Time Shift: If the IS elutes slightly earlier than the analyte (Deuterium Isotope Effect), they may not experience the exact same matrix effect.

    • Check: Ensure the shift is < 0.05 min. This is rarely an issue with HPLC/UPLC but can be seen in UHR-GC.

References

  • National Center for Biotechnology Information (PubChem). (2025). Ambroxol-d5 hydrochloride (CID 57347714). Retrieved from [Link]

  • Mullin, S., et al. (2020). Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations. JAMA Neurology. Retrieved from [Link]

  • Hohmann, N., et al. (2015). Quantification of ambroxol in human plasma using LC-MS/MS: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Synthesis of Ambroxol-d5 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Ambroxol

Ambroxol, a widely used mucolytic agent, facilitates the clearance of mucus from the respiratory tract. Its deuterated analogue, Ambroxol-d5 hydrochloride, serves as an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, enabling its use as an internal standard for highly accurate quantification of Ambroxol in biological matrices by mass spectrometry.[1][2] This guide provides a comprehensive overview of a viable synthetic pathway for Ambroxol-d5 hydrochloride, focusing on the strategic introduction of deuterium atoms and detailing the necessary experimental procedures. The IUPAC name for the target molecule is (1r,4r)-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1,2,2,6,6-d5-1-ol, hydrochloride, indicating the precise location of the five deuterium atoms on the cyclohexanol ring.[1]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of Ambroxol-d5 hydrochloride hinges on the strategic incorporation of deuterium into the cyclohexyl moiety. A retrosynthetic analysis reveals that the target molecule can be constructed through the reductive amination of 2-amino-3,5-dibromobenzaldehyde with a deuterated analogue of trans-4-aminocyclohexanol. This deuterated amine, in turn, can be synthesized from a readily accessible deuterated cyclohexanone precursor.

Our proposed synthetic strategy commences with the preparation of cyclohexanone-2,2,6,6-d4. This key intermediate allows for the introduction of four deuterium atoms at the alpha positions to the carbonyl group. Subsequent reduction with a deuterated reducing agent will install the fifth deuterium atom at the C1 position, yielding cyclohexanol-1,2,2,6,6-d5. This alcohol is then converted to the corresponding amine with the desired trans stereochemistry, which is then coupled with the brominated aromatic aldehyde to form the Ambroxol-d5 backbone. Finally, conversion to the hydrochloride salt affords the target compound.

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Deuterated Cyclohexanol Moiety Synthesis cluster_1 Ambroxol-d5 Assembly and Salt Formation A Cyclohexanone B Cyclohexanone-2,2,6,6-d4 A->B D2O, NaOD C Cyclohexanol-1,2,2,6,6-d5 B->C NaBD4, MeOD D trans-4-Phthalimidocyclohexanol-1,2,2,6,6-d5 C->D Phthalimide, PPh3, DIAD E trans-4-Aminocyclohexanol-d5 D->E Hydrazine hydrate G Ambroxol-d5 E->G F 2-Amino-3,5-dibromobenzaldehyde F->G Reductive Amination (NaBH4, MeOH) H Ambroxol-d5 Hydrochloride G->H HCl in IPA

Caption: Overall synthetic pathway for Ambroxol-d5 Hydrochloride.

Experimental Protocols

Part 1: Synthesis of Deuterated Cyclohexanol Moiety

Step 1: Synthesis of Cyclohexanone-2,2,6,6-d4

The synthesis of the deuterated cyclohexanone is achieved through a base-catalyzed hydrogen-deuterium exchange reaction at the alpha-positions of the carbonyl group.

  • Materials: Cyclohexanone, Deuterium oxide (D₂O), Sodium deuteroxide (NaOD) in D₂O (40 wt. %).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq).

    • Add a solution of sodium deuteroxide in deuterium oxide (0.1 eq) to the cyclohexanone.

    • Heat the mixture to reflux and stir vigorously for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the alpha-protons.

    • After completion of the reaction, cool the mixture to room temperature.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain cyclohexanone-2,2,6,6-d4 as a colorless oil.

Step 2: Synthesis of Cyclohexanol-1,2,2,6,6-d5

The deuterated ketone is then reduced to the corresponding alcohol using a deuterated reducing agent to introduce the fifth deuterium atom at the C1 position.

  • Materials: Cyclohexanone-2,2,6,6-d4, Sodium borodeuteride (NaBD₄), Methanol-d4 (MeOD).

  • Procedure:

    • Dissolve cyclohexanone-2,2,6,6-d4 (1.0 eq) in methanol-d4 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borodeuteride (1.1 eq) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of D₂O.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield cyclohexanol-1,2,2,6,6-d5. The product is a mixture of cis and trans isomers.

Step 3: Synthesis of trans-4-Aminocyclohexanol-d5 via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the conversion of the deuterated alcohol to the corresponding amine with inversion of stereochemistry, which is crucial for obtaining the desired trans isomer.[3][4]

  • Materials: Cyclohexanol-1,2,2,6,6-d5, Phthalimide, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Tetrahydrofuran (THF), Hydrazine hydrate.

  • Procedure:

    • Phthalimide Installation:

      • Dissolve cyclohexanol-1,2,2,6,6-d5 (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

      • Cool the solution to 0 °C and slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford trans-4-phthalimidocyclohexanol-1,2,2,6,6-d5.

    • Deprotection:

      • Dissolve the phthalimide-protected amine in ethanol in a round-bottom flask.

      • Add hydrazine hydrate (10 eq) and reflux the mixture for 4-6 hours.

      • Cool the reaction mixture to room temperature and add aqueous HCl to precipitate the phthalhydrazide byproduct.

      • Filter the mixture and concentrate the filtrate under reduced pressure.

      • Dissolve the residue in water and basify with aqueous NaOH.

      • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to give trans-4-aminocyclohexanol-d5.

Part 2: Assembly of Ambroxol-d5 and Salt Formation

Step 4: Reductive Amination to form Ambroxol-d5

This key step involves the coupling of the deuterated amine with 2-amino-3,5-dibromobenzaldehyde. A one-pot reductive amination is an efficient approach.[2][5]

Reductive_Amination Reactant1 2-Amino-3,5-dibromobenzaldehyde Intermediate Schiff Base Intermediate Reactant1->Intermediate Reactant2 trans-4-Aminocyclohexanol-d5 Reactant2->Intermediate + Product Ambroxol-d5 Intermediate->Product NaBH4, MeOH

Caption: Reductive amination of 2-amino-3,5-dibromobenzaldehyde.

  • Materials: trans-4-Aminocyclohexanol-d5, 2-Amino-3,5-dibromobenzaldehyde, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol-d5 (1.1 eq) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

    • Quench the reaction by the addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Ambroxol-d5.

Step 5: Formation of Ambroxol-d5 Hydrochloride

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

  • Materials: Ambroxol-d5, Isopropyl alcohol (IPA), Hydrochloric acid (concentrated or as a solution in IPA).

  • Procedure:

    • Dissolve the crude Ambroxol-d5 in isopropyl alcohol.

    • Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution in IPA) to the stirred solution.

    • A precipitate of Ambroxol-d5 hydrochloride will form.

    • Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.

    • Collect the solid by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to yield Ambroxol-d5 hydrochloride.

Purification and Characterization

The final product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/ether, to achieve high purity.[6] The identity and purity of the synthesized Ambroxol-d5 hydrochloride should be confirmed by a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of proton signals at the deuterated positions.

  • Mass Spectrometry: To confirm the molecular weight and the isotopic enrichment of the deuterated compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

Quantitative Data Summary

StepStarting MaterialProductTypical Yield (%)Purity (%)Isotopic Enrichment (%)
1. Deuteration of CyclohexanoneCyclohexanoneCyclohexanone-2,2,6,6-d4>90>95>98 (D at C2, C6)
2. Reduction of Deuterated KetoneCyclohexanone-2,2,6,6-d4Cyclohexanol-1,2,2,6,6-d5>95>95>98 (D at C1, C2, C6)
3. Amination of Deuterated AlcoholCyclohexanol-1,2,2,6,6-d5trans-4-Aminocyclohexanol-d560-70>98>98
4. Reductive Aminationtrans-4-Aminocyclohexanol-d5Ambroxol-d570-80>95>98
5. Salt Formation & PurificationAmbroxol-d5Ambroxol-d5 Hydrochloride>90>99.5>98

Note: Yields and purity are estimates based on analogous non-deuterated reactions and may vary depending on experimental conditions.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of Ambroxol-d5 hydrochloride. The key to this synthesis is the early and efficient introduction of deuterium into the cyclohexyl ring, followed by established chemical transformations to construct the final molecule. The provided protocols, when executed with care and precision, should enable researchers and drug development professionals to successfully synthesize this important analytical standard.

References

  • Veeprho. Ambroxol-D5 HCl. [Link]

  • Google Patents. CN104788326A - Synthesis method of ambroxol hydrochloride.
  • Synthesis Workshop Videos. The Mitsunobu Reaction: Substitution Reactions with Alcohol Substrates. YouTube, 2020. [Link]

  • Google Patents.
  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Google Patents.
  • Google Patents. CN103073438A - Ambroxol hydrochloride compound refining method.
  • ResearchGate. NEW METHODS FOR DETERMINATION OF AMBROXOL HYDROCHLORIDE IN PURE FORM AND FARMACEUTICAL FORMULATIONS BASED ON SPECTROPHOTOMETRY. 2023. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. FORMULATION AND EVALUATION OF AMBROXOL HYDROCHLORIDE MATRIX TABLETS. [Link]

  • Google Patents. CN111135152A - Preparation method of ambroxol hydrochloride capsule.
  • ResearchGate. One-pot synthesis of (−)-Ambrox. 2016. [Link]

  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. [Link]

Sources

An In-Depth Technical Guide to Ambroxol-d5 (hydrochloride): Application in Bioanalytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ambroxol-d5 (hydrochloride), a deuterated analog of the mucolytic agent Ambroxol. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, the scientific rationale for its use as an internal standard, and detailed protocols for its application in advanced bioanalytical techniques.

Introduction: The Role of Ambroxol and the Necessity of Isotopic Labeling

Ambroxol, the active metabolite of bromhexine, is a widely utilized mucolytic agent that enhances the clearance of mucus from the respiratory tract.[1][2] Its mechanism of action involves the stimulation of surfactant production and release by type II pneumocytes, which reduces the viscosity and adhesion of mucus to the bronchial walls, thereby facilitating its removal.[1][2][3] Beyond its secretolytic properties, Ambroxol also exhibits anti-inflammatory and local anesthetic effects.[1][3]

In the realm of drug development and clinical research, accurate quantification of therapeutic agents like Ambroxol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, where components of the biological sample interfere with the ionization of the analyte.[5][6]

To mitigate these effects and ensure the reliability of the analytical data, a suitable internal standard (IS) is employed. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[5][7] This is where stable isotope-labeled compounds, such as Ambroxol-d5 (hydrochloride), prove invaluable. By replacing five hydrogen atoms with deuterium, Ambroxol-d5 is chemically identical to Ambroxol but has a distinct molecular weight, allowing it to be differentiated by the mass spectrometer.[8][9] This subtle yet significant modification ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.[5]

Physicochemical Properties of Ambroxol-d5 (hydrochloride)

A thorough understanding of the physicochemical properties of Ambroxol-d5 (hydrochloride) is essential for its effective use in the laboratory. These properties dictate its solubility, stability, and behavior during sample preparation and chromatographic separation.

PropertyValueSource(s)
CAS Number 2741380-71-0[1][2][8][9][10][11][12]
Molecular Formula C₁₃H₁₄D₅Br₂ClN₂O[1][2]
Molecular Weight 419.59 g/mol [1][9][12]
Appearance White to off-white solid[1][9]
Solubility Soluble in DMSO (≥ 20 mg/mL) and DMF (≥ 20 mg/mL). Sparingly soluble in water.[9][13]
Storage Recommended storage at 4°C, sealed and protected from moisture. For long-term storage in solvent, -80°C is advised.[9]

The Rationale for Deuterated Internal Standards in Mass Spectrometry

The use of deuterated compounds as internal standards in mass spectrometry is a cornerstone of modern bioanalysis. The underlying principle is that a stable isotope-labeled analog of the analyte will behave almost identically during sample extraction, chromatography, and ionization, but will be distinguishable by its mass-to-charge ratio (m/z).

Here's a breakdown of the key advantages:

  • Compensation for Matrix Effects: Matrix effects, primarily ion suppression or enhancement, are a significant source of variability in LC-MS/MS analysis. Since the deuterated internal standard co-elutes with the analyte, it is subjected to the same matrix interferences. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized.[5]

  • Correction for Sample Loss: During the multi-step process of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some amount of the analyte may be lost. The deuterated internal standard, being chemically identical, will be lost in the same proportion. The use of the peak area ratio corrects for this loss.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[5]

Bioanalytical Method for Ambroxol Quantification using Ambroxol-d5 (hydrochloride) as an Internal Standard

This section provides a detailed, step-by-step protocol for the quantification of Ambroxol in human plasma using a validated LC-MS/MS method with Ambroxol-d5 (hydrochloride) as the internal standard. This protocol is based on established methodologies and serves as a robust starting point for laboratory implementation.[11][14]

Materials and Reagents
  • Ambroxol hydrochloride reference standard

  • Ambroxol-d5 (hydrochloride) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions
  • Ambroxol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ambroxol hydrochloride in methanol.

  • Ambroxol-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ambroxol-d5 (hydrochloride) in methanol.

  • Working Solutions: Prepare serial dilutions of the Ambroxol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Ambroxol-d5 stock solution with 50:50 (v/v) methanol:water to the desired concentration.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) into the corresponding tubes.

  • Add 200 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex each tube for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A suitable gradient to ensure separation of Ambroxol from potential interferences.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ambroxol: m/z 379.0 → 263.9

    • Ambroxol-d5: m/z 384.0 → 263.9 (Note: The precursor ion will be +5 Da, while the product ion may be the same if the deuterium atoms are not on the fragmented portion).

  • Optimization: The collision energy and other source parameters should be optimized for maximum signal intensity.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ambroxol using Ambroxol-d5 as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS (Ambroxol-d5) in Acetonitrile (200 µL) plasma->is_addition Protein Precipitation vortex Vortex Mix is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Bioanalytical workflow for Ambroxol quantification.

Synthesis of Ambroxol-d5 (hydrochloride)

While detailed, step-by-step synthesis protocols for deuterated compounds are often proprietary, the synthesis of Ambroxol-d5 would logically follow a similar pathway to that of unlabeled Ambroxol, incorporating deuterated reagents at key steps. The synthesis of Ambroxol hydrochloride typically involves the reaction of 2-nitro-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol, followed by reduction and salt formation.[15] To introduce the deuterium labels, a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), could be used in the reduction step. Alternatively, deuterated starting materials could be employed.

The following diagram outlines a plausible synthetic pathway.

Synthesis_Pathway start 2-Nitro-3,5-dibromobenzaldehyde + trans-4-Aminocyclohexanol intermediate Schiff Base Intermediate start->intermediate Condensation reduction Reduction with Deuterated Reagent (e.g., NaBD₄) intermediate->reduction ambroxol_d5 Ambroxol-d5 reduction->ambroxol_d5 salification Salification with HCl ambroxol_d5->salification final_product Ambroxol-d5 (hydrochloride) salification->final_product

Caption: Plausible synthesis route for Ambroxol-d5 (hydrochloride).

Conclusion

Ambroxol-d5 (hydrochloride) is an indispensable tool for the accurate and precise quantification of Ambroxol in biological matrices. Its use as an internal standard in LC-MS/MS methodologies effectively mitigates the challenges posed by matrix effects and sample variability, thereby ensuring the integrity of pharmacokinetic and other clinical research data. This guide has provided a comprehensive overview of its properties, the scientific principles behind its application, and a practical protocol for its use, empowering researchers to develop and validate robust bioanalytical methods.

References

  • Malerba, M. and Ragnoli, B. Ambroxol in the 21st century: Pharmacological and clinical update. Expert Opinion on Drug Metabolism & Toxicology.
  • Cazan, D., et al. (2017). An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children.
  • Choi, R., et al. (2010). Determination of ambroxol in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • PACE Hospitals. Ascoril LS Syrup – Uses, Side Effects, Composition, and Dosage.
  • Veeprho. Ambroxol-D5 HCl.
  • PubMed.
  • Wikipedia. Ambroxol.
  • Iannone, L. F., et al. (2023). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson’s Disease Patients.
  • Cayman Chemical. Ambroxol (hydrochloride)
  • Quick Company.
  • ResearchGate. Scheme 10 for the synthesis of Ambroxol Hydrochloride.
  • MedChemExpress. Ambroxol-d5 (hydrochloride).
  • Szegedi Tudományegyetem. Ph.D. thesis Development of directly compressible ambroxol hydrochloride spherical crystals.
  • Google Patents. CN104788326A - Synthesis method of ambroxol hydrochloride.
  • ChemicalBook. Ambroxol hydrochloride | 23828-92-4.
  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResearchGate. Determination of ambroxol in human plasma using LC-MS/MS.
  • Olorunfemi, O. J., et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
  • PubChem. Ambroxol-d5 (hydrochloride).
  • PubMed.
  • Reddit. Understanding Internal standards and how to choose them : r/massspectrometry.
  • ResearchGate.
  • Li, H., et al. (2017). A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers.
  • Beaudry, F., et al. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis.

Sources

A Researcher's Guide to Commercial Sourcing of Ambroxol-d5 (hydrochloride) for High-Precision Analytical Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in the quantitative analysis of ambroxol, the procurement of a high-quality, reliable deuterated internal standard is a critical first step. This guide provides an in-depth technical overview of commercially available Ambroxol-d5 (hydrochloride), offering insights into supplier specifications, the scientific rationale for its use, and a practical workflow for its application in bioanalytical methods.

The Imperative for a Stable Isotope-Labeled Internal Standard in Ambroxol Quantification

Ambroxol, a widely used mucolytic agent, requires precise and accurate quantification in various biological matrices for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1][2] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for such bioanalytical assays due to its high sensitivity and specificity.

The fundamental principle of robust LC-MS/MS quantification lies in the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H). Ambroxol-d5, with five deuterium atoms, serves this purpose exceptionally well.

The rationale for using Ambroxol-d5 as an internal standard is rooted in its ability to co-elute chromatographically with unlabeled ambroxol while being distinguishable by the mass spectrometer. This co-elution ensures that any variations during sample preparation (e.g., extraction efficiency), chromatography (e.g., injection volume), or ionization (e.g., matrix effects) affect both the analyte and the internal standard proportionally.[3] This ratiometric measurement corrects for potential errors, leading to highly reliable and reproducible data.

Commercial Supplier Landscape for Ambroxol-d5 (hydrochloride)

A survey of the current market reveals several reputable suppliers of Ambroxol-d5 (hydrochloride) suitable for research purposes. The choice of supplier often depends on a combination of factors including documented purity, isotopic enrichment, availability of comprehensive analytical data (e.g., Certificate of Analysis), and required pack sizes. Below is a comparative summary of offerings from prominent vendors.

SupplierProduct NumberCAS NumberChemical PurityIsotopic Purity (Enrichment)Available Pack Sizes
Cayman Chemical 383352741380-71-0≥98%Information not readily available1 mg, 5 mg
MedChemExpress HY-B1039AS2741380-71-099.61%Information not readily available500 µg, 1 mg, 5 mg, 10 mg
Simson Pharma A2500212741380-71-0Accompanied by Certificate of AnalysisInformation not readily availableInquire for pack sizes
ESS Inc. ESS041023828-92-4 (unlabeled)99.5% by HPLC>98% atom D10 mg, 25 mg, 50 mg, 100 mg
TargetMol TMID-09932741380-71-0Information not readily availableInformation not readily available10 mg, 50 mg
Veeprho Not specified1246818-80-3 (free base)Accompanied by Certificate of AnalysisInformation not readily availableInquire for pack sizes

Note: The CAS number 2741380-71-0 corresponds to the hydrochloride salt form of Ambroxol-d5, while 1246818-80-3 refers to the free base.[4][5][6] Researchers should verify the specific form provided by the supplier to ensure consistency in their experimental protocols.

A Self-Validating System: The Certificate of Analysis

A critical component of ensuring the quality and reliability of a reference standard is the Certificate of Analysis (CoA). This document provides lot-specific data on the identity, purity, and in the case of a SIL-IS, the isotopic enrichment of the compound. For instance, a CoA for rac-trans-Ambroxol-D5 Hydrochloride from ESS Inc. details a chemical purity of 99.5% by HPLC and an isotopic purity of >98% atom D.[7] The CoA should also include data from analytical techniques such as ¹H-NMR and mass spectrometry, confirming the structure and mass of the deuterated compound.[7] Researchers should always request and scrutinize the CoA before using a new batch of internal standard.

Experimental Workflow: Application of Ambroxol-d5 in a Bioanalytical Assay

The following section outlines a typical step-by-step workflow for the use of Ambroxol-d5 (hydrochloride) as an internal standard in a plasma sample analysis via LC-MS/MS.

Preparation of Stock and Working Solutions
  • Ambroxol-d5 (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of Ambroxol-d5 (hydrochloride) and dissolve it in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.

  • Ambroxol (Analyte) Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the non-deuterated ambroxol standard in the same manner.

  • Working Solutions: Prepare a series of working solutions for both the analyte (for calibration curve and quality control samples) and the internal standard by serially diluting the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water). The concentration of the IS working solution should be optimized to yield a consistent and strong signal in the mass spectrometer.

Sample Preparation (Protein Precipitation)
  • Sample Spiking: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed volume (e.g., 10 µL) of the Ambroxol-d5 internal standard working solution.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile (typically 3 volumes, e.g., 300 µL), to the plasma sample.

  • Vortex and Centrifuge: Vortex the samples vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

The workflow for sample preparation and analysis is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_spike Spike with Ambroxol-d5 IS plasma->is_spike Fixed Amount precipitate Add Acetonitrile (300 µL) is_spike->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant vortex->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification caption Workflow for Bioanalytical Sample Preparation and Analysis

Caption: Workflow for Bioanalytical Sample Preparation and Analysis.

LC-MS/MS Analysis
  • Chromatography: Develop a reversed-phase liquid chromatography method that provides good separation of ambroxol from endogenous plasma components and ensures the co-elution of ambroxol and Ambroxol-d5.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both ambroxol and Ambroxol-d5.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of ambroxol to the peak area of Ambroxol-d5 against the concentration of the ambroxol calibration standards. Determine the concentration of ambroxol in the unknown samples by interpolating their peak area ratios from the calibration curve.

The logical relationship for quantification is illustrated below:

G cluster_input Mass Spectrometer Output Analyte_Signal Ambroxol Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Ambroxol-d5 Peak Area IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve For Calibrators Final_Concentration Determine Unknown Concentration Ratio->Final_Concentration For Unknowns Calibration_Curve->Final_Concentration Interpolate caption Quantification Logic Using an Internal Standard

Sources

Precision in Bioanalysis: Isotopic Purity Specifications for Ambroxol-d5 Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the internal standard (IS) is the primary reference point for accuracy. For Ambroxol, a dibromo-substituted mucolytic agent, the selection of Ambroxol-d5 is not merely a matter of preference but a necessity dictated by the molecule's unique isotopic signature.

This guide addresses a critical failure point in pharmacokinetic (PK) assays: Isotopic Crosstalk . While chemical purity (>98%) is standard, isotopic purity (the absence of d0/d1/d2 isotopologues) is the governing variable for Lower Limit of Quantification (LLOQ) sensitivity. This document details the mechanistic requirements for Ambroxol-d5, providing a self-validating protocol to ensure regulatory compliance with FDA M10 and EMA guidelines.

Part 1: The Physics of Quantitation & The Bromine Effect

To understand the purity requirement, one must first understand the "Isotopic Landscape" of Ambroxol.

The Dibromo Challenge

Ambroxol (


) contains two bromine atoms. Unlike Carbon-13, which adds a small M+1 signal, Bromine exists naturally as 

and

in a roughly 1:1 ratio. This creates a massive "triplet" isotopic envelope for the natural drug:
  • M+0 (79/79): 100% relative abundance

  • M+2 (79/81): ~195% relative abundance (The dominant peak)

  • M+4 (81/81): ~95% relative abundance

The Implication: A deuterated standard with only +2 or +3 mass shift (d2 or d3) would elute directly into the massive M+2 or M+4 natural windows of the analyte.

Why d5 is Mandatory: Ambroxol-d5 shifts the precursor mass by +5 Da.

  • Natural Analyte Range: M to M+4.

  • Internal Standard Start: M+5. This provides a "clean" spectral window, separated by 1 Da from the heaviest natural isotopologue of the analyte.

The "Carrier Effect"

Beyond mass correction, a high-purity IS acts as a "carrier." By adding the IS at a constant, high concentration (e.g., 50 ng/mL), it saturates non-specific binding sites on glassware and the LC column, ensuring that the low-concentration analyte (e.g., 0.1 ng/mL) is not lost to adsorption.

Part 2: Critical Quality Attributes (CQA) of Ambroxol-d5

When sourcing or synthesizing Ambroxol-d5, the following specifications are non-negotiable for regulated bioanalysis.

AttributeSpecificationScientific Rationale
Chemical Purity > 98.0%Prevents unknown peaks from co-eluting with the analyte.
Isotopic Purity ≤ 0.5% d0 contribution The d0 (unlabeled) impurity acts as "phantom analyte," artificially inflating the LLOQ.
Label Position Cyclohexyl Ring Deuterium on the amine (-NH2) or hydroxyl (-OH) groups is "exchangeable." In aqueous mobile phases, these D atoms swap with H, reverting the IS back to d0. Ring-labeling is permanent.
Isotopic Distribution < 1% d1/d2/d3/d4Minimizes spectral overlap with the natural Bromine envelope (M+2/M+4).

Part 3: The "Crosstalk" Phenomenon

Crosstalk occurs when the IS contributes signal to the Analyte channel (causing positive bias) or the Analyte contributes to the IS channel (causing response variability).

Mechanism of Interference

If your Ambroxol-d5 IS contains 1% Unlabeled (d0) Ambroxol, and you spike the IS at 100 ng/mL, you are inadvertently adding 1 ng/mL of "Analyte" to every sample.

  • Result: You cannot achieve an LLOQ of 0.1 ng/mL, because your "Blank" already reads 1 ng/mL.

CrosstalkMechanism IS_Vial Ambroxol-d5 Stock (Impure) d0_Impurity d0 Impurity (Unlabeled) IS_Vial->d0_Impurity Contains 1% d5_Pure d5 Molecules (Labeled) IS_Vial->d5_Pure Contains 99% MS_Source ESI Source (Ionization) d0_Impurity->MS_Source d5_Pure->MS_Source Channel_Analyte Analyte Channel (MRM 379->264) MS_Source->Channel_Analyte d0 Detects as Analyte Channel_IS IS Channel (MRM 384->269) MS_Source->Channel_IS d5 Detects as IS Result FALSE POSITIVE (High Bias at LLOQ) Channel_Analyte->Result

Figure 1: Mechanism of Isotopic Crosstalk. The presence of d0 impurity in the IS stock directly interferes with the analyte quantification channel.

Part 4: Experimental Protocol (Validation of Purity)

Do not rely on the Certificate of Analysis (CoA) alone. You must validate the IS purity in your specific LC-MS system.

LC-MS/MS Method Parameters
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 3.5 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for pH stability).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • MRM Transitions:

    • Ambroxol (Analyte):[3][1][4][5][6] 379.1

      
       264.0
      
    • Ambroxol-d5 (IS): 384.1

      
       269.0
      
The "Zero vs. Blank" Test

This protocol determines if your IS is contaminating your analyte quantification.

Step 1: Prepare Samples

  • Double Blank: Human Plasma without Analyte and without IS.

  • Zero Sample: Human Plasma without Analyte, but spiked with IS at working concentration (e.g., 50 ng/mL).

  • LLOQ Sample: Human Plasma spiked with Analyte at the target LLOQ (e.g., 0.2 ng/mL) + IS.

Step 2: Analysis & Calculation Inject the samples in the following order: Double Blank


 Zero Sample 

LLOQ.

Calculate the % Interference :



Step 3: Acceptance Criteria (FDA M10)

  • Analyte Channel: The interference in the Zero sample must be < 20% of the LLOQ response.[7][8]

  • IS Channel: The interference in the Double Blank (from matrix) must be < 5% of the IS response.

Validation Workflow Diagram

ValidationFlow Start Start IS Validation Prep Prepare 3 Samples: 1. Double Blank (No IS) 2. Zero Sample (Only IS) 3. LLOQ Sample (Analyte+IS) Start->Prep Inject Inject LC-MS/MS Prep->Inject Check1 Check Analyte Channel in Zero Sample Inject->Check1 Calc Calculate: (Zero Area / LLOQ Area) * 100 Check1->Calc Decision Is Result < 20%? Calc->Decision Pass PASS: IS Purity Acceptable Decision->Pass Yes Fail FAIL: IS contains d0 Impurity. Reduce IS Conc or Buy New Lot. Decision->Fail No

Figure 2: Step-by-step decision tree for validating Internal Standard isotopic purity according to FDA/EMA guidelines.

Part 5: Regulatory Compliance & Troubleshooting

Regulatory Limits (FDA M10 & EMA)

The FDA Bioanalytical Method Validation Guidance (M10) explicitly states that IS interference should be monitored. If the IS contributes >20% to the LLOQ signal, the method is not valid for regulated studies.

Troubleshooting High Background

If you fail the "Zero Sample" test:

  • Lower the IS Concentration: If you are spiking 100 ng/mL, drop to 20 ng/mL. This linearly reduces the d0 impurity signal. Caveat: Ensure you still have enough IS signal for precision.

  • Check the Column: "Ghost peaks" from previous injections can mimic IS interference. Run 3-4 blank gradients to clean the column.

  • Verify Labeling: Ensure you bought ring-labeled Ambroxol-d5. If you bought N-labeled or O-labeled d5, the deuterium may have exchanged with the water in your mobile phase.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[9] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

  • Mullin, S., et al. (2020). Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations. JAMA Neurology. [Link]

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

Sources

Harnessing Precision: The Definitive Role of Ambroxol-d5 in Modern Ambroxol Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Ambroxol Bioanalysis

Ambroxol is a widely utilized mucolytic agent, effective in treating respiratory diseases associated with excessive or viscous mucus.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which govern its absorption, distribution, metabolism, and excretion (ADME). For drug development professionals and clinical researchers, accurately quantifying Ambroxol in complex biological matrices like plasma and cerebrospinal fluid is not merely a procedural step; it is the foundation upon which safety, efficacy, and dosing regimens are built.

This technical guide moves beyond simple procedural outlines to deliver a deep, mechanistic understanding of why stable isotope-labeled internal standards, specifically Ambroxol-d5, are the cornerstone of modern, high-fidelity bioanalytical methods for Ambroxol. We will explore the causality behind experimental choices, provide field-proven protocols, and illustrate the critical workflows that ensure data integrity and regulatory compliance.

Chapter 1: The Gold Standard: Stable Isotope Dilution for LC-MS/MS Bioanalysis

The quantification of xenobiotics in biological fluids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations that can compromise data accuracy. These variations arise from multiple sources, including sample preparation (e.g., analyte loss during extraction), and matrix effects (where co-eluting endogenous components suppress or enhance the analyte's ionization).[2] To counteract these variables, an internal standard (IS) is incorporated into every sample, including calibrators and quality controls.

The ideal IS is a compound that behaves identically to the analyte throughout the entire analytical process but is distinguishable by the mass spectrometer. While structural analogs (compounds with similar chemical structures) can be used, they are fundamentally flawed. Their differing physicochemical properties can lead to variations in extraction efficiency and chromatographic retention, and they do not experience the exact same degree of matrix effects.[3][4]

This is why the Stable Isotope-Labeled (SIL) Internal Standard is the universally accepted gold standard. A SIL-IS is the analyte molecule itself, but with one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) replaced by their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[5] This subtle mass increase makes it distinct to the MS, yet it remains chemically and physically almost identical to the unlabeled analyte.

The Core Principle of Correction: The SIL-IS, when added at the very beginning of sample processing, acts as a perfect chemical mimic.[2] Any physical loss of the analyte during extraction is mirrored by a proportional loss of the SIL-IS. Any suppression of the analyte's signal in the MS ion source is mirrored by an identical suppression of the SIL-IS signal. By calculating the ratio of the analyte's response to the IS's response, these variations are effectively canceled out, yielding a highly accurate and precise measurement.[6]

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Quant Quantification Start Biological Sample (Analyte = 100 units) Add_IS Add SIL-IS (IS = 100 units) Start->Add_IS Inject Injection & Ionization Extract Extraction Step (e.g., LLE, SPE) ~20% loss occurs Add_IS->Extract Result1 Extracted Sample (Analyte = 80 units) (IS = 80 units) Extract->Result1 Result1->Inject Ratio remains 1.0 Suppress Matrix Effect ~50% Ion Suppression Inject->Suppress Ratio Calculate Ratio: Analyte Signal / IS Signal 40 / 40 = 1.0 Detect MS Detection Suppress->Detect Result2 Detected Signal (Analyte = 40 units) (IS = 40 units) Detect->Result2 Result2->Ratio Ratio remains 1.0 CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Final Accurate Concentration Determined CalCurve->Final

Diagram 1: Principle of SIL-IS Correction.

Chapter 2: Ambroxol-d5: The Ideal Tracer for Ambroxol Analysis

Ambroxol-d5 is the deuterated analog of Ambroxol, where five hydrogen atoms on the cyclohexyl ring have been replaced with deuterium. This modification makes it the quintessential internal standard for Ambroxol quantification for several critical reasons:

  • Chemical Equivalence: It shares the same molecular structure, pKa, and polarity as Ambroxol. This ensures it co-elutes chromatographically and has identical extraction recovery and ionization efficiency.[7]

  • Mass Differentiation: The +5 Dalton mass shift provides a clear distinction between the precursor and product ions of Ambroxol and Ambroxol-d5, preventing any signal overlap or isotopic crosstalk in the mass spectrometer.

  • Isotopic Stability: The deuterium labels are on a stable part of the molecule (the cyclohexyl ring), preventing back-exchange with hydrogen atoms during sample processing and storage, a potential issue with less stable labeling positions.[3]

The use of Ambroxol-d5 has been successfully demonstrated in validated bioanalytical methods for quantifying Ambroxol in human plasma and even challenging matrices like cerebrospinal fluid (CSF), underscoring its reliability in demanding clinical research settings.[7][8]

Chapter 3: Bioanalytical Method Development and Validation: A Step-by-Step Protocol

A robust and reliable bioanalytical method is not merely developed; it is rigorously validated according to strict regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10] This ensures the method is fit for its intended purpose.

cluster_WetLab Wet Lab Phase cluster_Instrumental Instrumental & Data Phase Sample 1. Sample Receipt (Plasma, CSF) Spike 2. Sample Aliquoting & Spiking with Ambroxol-d5 (IS) Sample->Spike Prep 3. Sample Preparation (PPT, LLE, or SPE) Spike->Prep Evap 4. Evaporation & Reconstitution Prep->Evap Inject 5. LC-MS/MS Injection Evap->Inject Process 6. Data Processing (Peak Integration) Inject->Process Report 7. Concentration Calculation & Reporting Process->Report

Diagram 2: General Bioanalytical Workflow.
Protocol 3.1: Sample Preparation (Example: Solid-Phase Extraction)

Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples, leading to reduced matrix effects and improved sensitivity.

  • Spiking: To a 100 µL aliquot of biological sample (plasma, calibrator, or QC), add 25 µL of Ambroxol-d5 working solution (e.g., at 200 ng/mL). Vortex briefly. Causality: The IS must be added prior to any extraction step to account for analyte loss during the procedure.[2]

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the sample. Vortex. Causality: This step acidifies the sample, ensuring the basic Ambroxol molecule is ionized and properly retained on a cation-exchange SPE sorbent.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the sorbent with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol. Causality: These washes remove unretained, interfering endogenous components from the matrix.

  • Elution: Elute Ambroxol and Ambroxol-d5 from the sorbent using 500 µL of a 5% ammonium hydroxide in methanol solution. Causality: The basic elution solvent neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. This sample is now ready for injection.

Protocol 3.2: LC-MS/MS System Configuration

The following tables provide typical starting parameters for the analysis of Ambroxol and its internal standard, Ambroxol-d5.

Table 1: Typical Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18, e.g., 2.1 x 50 mm, 1.8 µm Provides good reversed-phase retention and separation for a molecule of Ambroxol's polarity.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/min Standard flow rate for analytical-scale LC columns.
Gradient Start at 5% B, ramp to 95% B A gradient ensures efficient elution and sharp peak shapes.

| Injection Volume | 5 µL | A small volume minimizes potential column overload and matrix effects. |

Table 2: Typical Tandem Mass Spectrometry Parameters

Parameter Ambroxol Ambroxol-d5 Rationale
Ionization Mode ESI Positive ESI Positive Ambroxol contains basic amine groups that readily accept a proton.
Precursor Ion (Q1) m/z 379.0 m/z 384.0 Represents the protonated parent molecule [M+H]⁺.
Product Ion (Q3) m/z 263.9 m/z 263.9 A stable, specific fragment resulting from collision-induced dissociation.

| Technique | MRM | MRM | Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.[11] |

Protocol 3.3: Bioanalytical Method Validation

A full validation must be performed to demonstrate the method's reliability, following FDA or equivalent guidelines.[9][12][13]

Table 3: Key Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Experiment Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components. Analyze ≥6 blank matrix lots. Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and response. Analyze a blank, zero, and ≥6 non-zero standards over the expected concentration range. R² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the true value and their variability. Analyze Quality Control (QC) samples at ≥4 levels (LOD, Low, Mid, High) in ≥3 runs. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Matrix Effect Assess the impact of the matrix on ionization. Compare analyte response in post-extraction spiked matrix from ≥6 sources to response in a neat solution. IS-normalized matrix factor %CV should be ≤15%.
Recovery Measure the efficiency of the extraction process. Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.

| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze QCs after subjecting them to freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage. | Mean concentration of stability QCs must be within ±15% of nominal values. |

Chapter 4: Application in Ambroxol Metabolism and Pharmacokinetic Studies

Pharmacokinetics

Once validated, the LC-MS/MS method using Ambroxol-d5 is applied to analyze study samples. Blood samples are collected from subjects at various time points after administration of an Ambroxol formulation. The resulting concentration-time data are used to calculate critical pharmacokinetic parameters.

Table 4: Key Pharmacokinetic Parameters Derived from Bioanalysis

Parameter Description Importance
Cmax Maximum observed plasma concentration. Related to peak therapeutic effect and potential for toxicity.
Tmax Time at which Cmax is reached. Indicates the rate of drug absorption.
AUC Area Under the concentration-time Curve. Represents the total systemic exposure to the drug.[14]

| | Elimination half-life. | Determines the time required to clear the drug from the body and influences dosing frequency.[15] |

The high precision afforded by using Ambroxol-d5 is critical for bioequivalence studies, where different formulations of Ambroxol are compared to ensure they perform similarly in the body.[16]

Metabolism

Accurate quantification of the parent drug, Ambroxol, is the first step in understanding its metabolism. In humans, Ambroxol is primarily metabolized in the liver. Studies have identified the cytochrome P450 isozyme CYP3A4 as being predominantly responsible for its biotransformation.[17]

The major metabolic pathways include:

  • N-oxidation and cleavage: Leading to the formation of dibromoanthranilic acid (DBAA).[17][18][19]

  • Cyclization: A non-enzymatic reaction that forms 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ).[17][18][19]

Ambroxol Ambroxol Enzyme CYP3A4 (Liver Microsomes) Ambroxol->Enzyme NonEnzyme Non-Enzymatic Cyclization Ambroxol->NonEnzyme DBAA Dibromoanthranilic Acid (DBAA) DHTQ 6,8-dibromo-3-(trans-4-hydroxycyclohexyl) -1,2,3,4-tetrahydroquinazoline (DHTQ) Enzyme->DBAA  Metabolic  Oxidation NonEnzyme->DHTQ

Diagram 3: Major Metabolic Pathways of Ambroxol.

By providing an accurate time course of the parent drug's concentration, the use of Ambroxol-d5 allows researchers to infer the rate and extent of metabolic clearance, a critical component in assessing potential drug-drug interactions and patient-specific metabolic differences.

Conclusion

In the landscape of modern drug development, "good enough" data is a liability. The accurate characterization of a drug's metabolic and pharmacokinetic profile is non-negotiable. Ambroxol-d5 is not merely an internal standard; it is an enabling tool that guarantees the highest level of data fidelity for Ambroxol bioanalysis. Its role as a stable isotope-labeled internal standard allows it to perfectly mimic the analyte through every stage of a complex analytical workflow, effectively nullifying the variables that introduce imprecision and inaccuracy. By adhering to the principles of stable isotope dilution and rigorous, guideline-driven validation, researchers and scientists can generate unimpeachable data, ensuring robust clinical outcomes and supporting the safe and effective use of Ambroxol.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ambroxol Hydrochloride? Retrieved from [Link]

  • Shaik Shabbeer, et al. (2012). PHARMACOKINETIC STUDIES OF AMBROXOL HYDROCHLORIDE MICROSPHERES IN RATS AFTER ORAL ADMINISTRATION. International Journal of Research in Pharmacy and Chemistry, 2(2), 280-286. Retrieved from [Link]

  • Wikipedia. (n.d.). Ambroxol. Retrieved from [Link]

  • Maegawa, L., et al. (2009). Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease. Journal of Biological Chemistry, 284(35), 23502-23516. Retrieved from [Link]

  • Abu-Rumeileh, S., et al. (2022). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. Molecules, 27(13), 4055. Retrieved from [Link]

  • Hang, T. J., et al. (2007). Simultaneous determination and pharmacokinetic study of roxithromycin and ambroxol hydrochloride in human plasma by LC-MS/MS. Clinica Chimica Acta, 382(1-2), 48-53. Retrieved from [Link]

  • Li, G., et al. (2009). Pharmacokinetic and bioequivalence study of three oral formulations of ambroxol 30 mg: A randomized, three-period crossover comparison in healthy volunteers. Clinical Pharmacology in Drug Development, 1(1). Retrieved from [Link]

  • Al-Nusaif, M., & Al-Hassnan, Z. (2024). Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies. Frontiers in Genetics, 15. Retrieved from [Link]

  • Matsumoto, K., et al. (2001). Identification of CYP3A4 as the predominant isoform responsible for the metabolism of ambroxol in human liver microsomes. Xenobiotica, 31(1), 35-44. Retrieved from [Link]

  • G. L. F. Chis, et al. (2009). Molecular Modelling Analysis of the Metabolism of Ambroxol. Farmacia, 57(6). Retrieved from [Link]

  • Segura, J., et al. (2009). Synthesis of labeled ambroxol and its major metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 52(10), 431-436. Retrieved from [Link]

  • Hwa, L. C., et al. (2004). Determination of ambroxol in human plasma using LC-MS/MS. Journal of Chromatography B, 809(2), 297-301. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Abu-Rumeileh, S., et al. (2022). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Sent, U., et al. (2020). Pharmacokinetics of Ambroxol Sustained Release (Mucosolvan® Retard) Compared with Other Formulations in Healthy Volunteers. Drug Research, 70(6), 250-256. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Zhang, L., et al. (2018). A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. Latin American Journal of Pharmacy, 37(8), 1639-46. Retrieved from [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • Kruszewski, K., & Siluk, D. (2019). Bioanalytical method validation: new FDA guidance versus EMA guideline. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

  • Hwa, L. C., et al. (2004). Determination of ambroxol in human plasma using LC-MS/MS. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ambroxol in Human Plasma Using Ambroxol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a selective, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ambroxol in human plasma. Ambroxol, a widely used mucolytic agent, requires accurate measurement in pharmacokinetic and clinical studies.[1][2][3] This method employs a stable isotope-labeled internal standard, Ambroxol-d5, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, making it suitable for large sample batches. The method was developed and validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6]

Introduction

Ambroxol hydrochloride is a semi-synthetic derivative of vasicine, known for its secretolytic and secretomotoric properties in the respiratory tract.[1] It is widely used in the treatment of acute and chronic respiratory diseases to facilitate the removal of mucus.[7] Given its therapeutic importance, a reliable and robust bioanalytical method is crucial for determining its concentration in biological matrices to support pharmacokinetic, bioequivalence, and toxicokinetic studies.

LC-MS/MS stands as the gold standard for small molecule quantification due to its inherent selectivity and sensitivity. The primary objective of this work was to develop a method that is not only sensitive and accurate but also efficient and rugged for routine analysis in a drug development setting. The use of a stable isotope-labeled internal standard (SIL-IS), Ambroxol-d5, is a critical component of this method. A SIL-IS is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences similar ionization and matrix effects, thereby correcting for variability during sample preparation and analysis.[8]

Experimental

Materials and Reagents
  • Analytes: Ambroxol hydrochloride (Purity ≥98%) and Ambroxol-d5 (Purity ≥98%) were sourced from a reputable chemical supplier.

  • Reagents: HPLC-grade methanol and acetonitrile were obtained. Formic acid (LC-MS grade) and ammonium acetate (analytical grade) were used.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) was sourced from an accredited biological vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent, equipped with a Turbo V™ ion source.

  • Analytical Column: A C18 reversed-phase column (e.g., Luna C18, 2.0 mm × 150 mm, 5 µm) was used for chromatographic separation.[9]

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Ambroxol and Ambroxol-d5 stock solutions were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: A series of working standard solutions for the calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL) were prepared by serial dilution of the ambroxol stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (50 ng/mL): The Ambroxol-d5 stock solution was diluted in acetonitrile to achieve the final working concentration. This solution serves as the protein precipitation solvent.

Method Development & Rationale

The method development process is a systematic approach to optimize each stage of the analysis, from sample clean-up to detection, ensuring the final protocol is both robust and fit for purpose.

SamplePrepWorkflow start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 200 µL of Acetonitrile containing 50 ng/mL Ambroxol-d5 start->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer 100 µL of Supernatant to Autosampler Vial centrifuge->transfer inject Inject 5 µL onto LC-MS/MS System transfer->inject

Sources

High-Sensitivity Sample Preparation for Ambroxol Analysis using Ambroxol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Scope

This technical guide details the extraction and quantification of Ambroxol (trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol) in biological matrices (human plasma/serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] The protocols emphasize the use of Ambroxol-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variability.

Three distinct sample preparation methodologies are presented:

  • Liquid-Liquid Extraction (LLE): The "Gold Standard" for cleanliness and sensitivity.

  • Protein Precipitation (PPT): High-throughput approach for rapid screening.

  • Solid Phase Extraction (SPE): Automated, high-recovery method using Mixed-Mode Cation Exchange.

Chemical Basis & Strategy

Analyte Properties

Ambroxol is a dibromo-substituted benzylamine derivative.[5][6][7] Understanding its physicochemical properties is critical for extraction logic:

  • Nature: Basic drug (Secondary amine).

  • pKa: ~8.2 (secondary amine) and <1 (primary aromatic amine).

  • LogP: ~2.6 (Lipophilic at neutral/basic pH).

  • Molecular Weight: 378.1 g/mol .[5][8]

The Role of Ambroxol-d5

Using Ambroxol-d5 is non-negotiable for regulated bioanalysis. Unlike structural analogs (e.g., Domperidone), the d5 isotope co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the matrix at the electrospray source.

  • Target MRM (Ambroxol):

    
     379.1 
    
    
    
    264.0
  • Target MRM (Ambroxol-d5):

    
     384.1 
    
    
    
    269.0 (Typical; verify with specific vendor CoA).

Experimental Workflow Diagrams

Figure 1: General Bioanalytical Workflow

This flowchart outlines the critical path from sample thawing to data acquisition.

G Start Thaw Plasma/Serum (Room Temp) Spike Add IS (Ambroxol-d5) (Correction Factor) Start->Spike 50-100 µL Aliquot Prep Sample Preparation (LLE / PPT / SPE) Spike->Prep Equilibrate 5 min Evap Evaporate & Reconstitute (Concentration Step) Prep->Evap Organic Phase LCMS LC-MS/MS Analysis (C18 Column / ESI+) Evap->LCMS Inject 5-10 µL

Caption: Figure 1: End-to-end workflow for Ambroxol quantification. The IS spiking step is critical prior to any extraction to ensure tracking of recovery losses.

Figure 2: LLE Extraction Mechanism (pH Logic)

The success of LLE depends on pH manipulation. This diagram illustrates why alkalinization is required.

LLE_Mechanism Acidic Acidic/Neutral pH (< 7.0) Ambroxol is Protonated (BH+) Water Soluble BaseAdd Add Buffer (pH > 9.0) (0.1M NaOH or Carbonate) Acidic->BaseAdd Shift Equilibrium Basic Alkaline pH (> 9.0) Ambroxol is Neutral (B) Lipophilic BaseAdd->Basic Deprotonation Organic Add Organic Solvent (MTBE or Ethyl Acetate) Analyte Migrates to Organic Layer Basic->Organic Partitioning (LogP driven)

Caption: Figure 2: The chemical mechanism driving Liquid-Liquid Extraction. Alkalinization suppresses the ionization of the secondary amine, forcing the drug into the organic layer.

Detailed Protocols

Method A: Liquid-Liquid Extraction (LLE) - Recommended

Best for: High sensitivity (low pg/mL range), clean baselines, minimizing phospholipid buildup on columns.

Reagents:

  • Extraction Solvent: Diethyl Ether (DEE) OR tert-Butyl Methyl Ether (MTBE).

  • Alkaline Buffer: 0.1 M NaOH or 0.5 M Sodium Carbonate.

  • Reconstitution Solution: Mobile Phase A:B (50:50).

Protocol:

  • Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube.

  • IS Spike: Add 10 µL of Ambroxol-d5 working solution (e.g., 500 ng/mL). Vortex gently.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Vortex for 10 seconds.

    • Why? This raises pH > 10, ensuring Ambroxol is in its uncharged, free-base form (pKa ~8.2).

  • Extraction: Add 1.0 mL of MTBE or Diethyl Ether.

  • Agitation: Vortex vigorously for 5 minutes or shaker-mix for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic (top) layer into a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase. Vortex and transfer to autosampler vial.

Method B: Protein Precipitation (PPT)

Best for: High-throughput screening, linearity range > 1 ng/mL.

Protocol:

  • Aliquot: Transfer 50 µL of plasma.

  • Precipitation: Add 200 µL of Acetonitrile containing Ambroxol-d5 (IS pre-mixed in solvent).

    • Ratio: 1:4 (Sample:Solvent) ensures >98% protein removal.

  • Agitation: Vortex for 1 minute.

  • Centrifugation: Spin at 14,000 x g for 10 minutes (Critical to pellet proteins tightly).

  • Transfer: Transfer 100 µL of supernatant to a vial.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with water before injection.

Method C: Solid Phase Extraction (SPE)

Best for: Automated workflows, removing salts and phospholipids.

Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C). Mechanism: Retains Ambroxol via both hydrophobic interaction and ionic bonding (positive amine binds to negative sulfonate group).

Protocol:

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Acidified plasma (100 µL plasma + 100 µL 2% Formic Acid).

    • Why? Acidification ensures Ambroxol is positively charged (protonated) to bind to the cation exchange resin.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2: 1 mL Methanol (removes neutral lipids).

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Why? High pH neutralizes the drug, breaking the ionic bond and releasing it into the solvent.

  • Dry & Reconstitute: As per LLE method.

LC-MS/MS Analytical Conditions

To ensure the sample prep yields valid data, the chromatographic conditions must be optimized.

ParameterSettingNotes
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 2.1 x 50 mmRobustness for basic drugs.
Mobile Phase A 10 mM Ammonium Acetate or 0.1% Formic Acid in WaterAmmonium Acetate (pH ~5-6) often improves peak shape for amines.
Mobile Phase B Acetonitrile or MethanolAcetonitrile provides sharper peaks.
Flow Rate 0.3 - 0.5 mL/min
Ionization ESI Positive (+)
MRM (Ambroxol) 379.1

264.0
Quantifier transition.
MRM (IS - d5) 384.1

269.0
Verify specific d5 mass shift.

Validation & Quality Control

Every batch must include:

  • System Suitability: 6 injections of neat standard to verify retention time stability (<2% RSD).

  • Matrix Effect (ME) Calculation:

    
    
    
    • Acceptance: 85-115%. If ME is <85% (suppression), switch from PPT to LLE.

  • Recovery (RE) Calculation:

    
    
    

References

  • MDPI (2025). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study. Available at: [Link] (Context: Validated SPE method details).

  • National Institutes of Health (NIH) - PubChem. Ambroxol Compound Summary & pKa Data. Available at: [Link] (Context: Chemical properties and pKa verification).

  • Journal of Pharmaceutical and Biomedical Analysis.Determination of ambroxol in human plasma using LC-MS/MS. (Context: LLE extraction using diethyl ether under basic conditions).
  • ResearchGate. Development of UHPLC-MS/MS method for Ambroxol. Available at: [Link] (Context: Chromatographic conditions and mobile phase selection).

Sources

Quantification of Ambroxol in cerebrospinal fluid using Ambroxol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Ambroxol in Cerebrospinal Fluid (CSF) using Ambroxol-d5

Executive Summary & Clinical Context

The "Why" Behind the Method: Ambroxol, traditionally a mucolytic agent, has emerged as a critical investigational therapeutic for GBA1-associated Parkinson’s Disease (PD) and Gaucher Disease .[1][2][3][4] Its mechanism involves acting as a chemical chaperone for β-glucocerebrosidase (GCase), facilitating the enzyme's transit to lysosomes and enhancing its activity.[5]

Because the target interaction occurs within the Central Nervous System (CNS), quantifying Ambroxol levels in Cerebrospinal Fluid (CSF) is the definitive biomarker for verifying Blood-Brain Barrier (BBB) penetration and target engagement.

The Analytical Challenge: CSF is a unique matrix—low in protein compared to plasma but high in salts. The primary challenges are:

  • Sensitivity: CSF concentrations are typically 10-20% of plasma levels, requiring a Lower Limit of Quantification (LLOQ) in the low ng/mL range.

  • Matrix Effects: Endogenous salts and phospholipids can cause ion suppression.

  • Non-Specific Binding: Ambroxol is lipophilic (logP ~3); in low-protein CSF, it may adhere to plasticware, leading to quantitation errors.

The Solution: This protocol utilizes Ambroxol-d5 (deuterated internal standard) to normalize extraction recovery and ionization efficiency. We employ a protein precipitation method optimized for low sample volumes (50 µL), coupled with high-sensitivity LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.[6]

Materials & Reagents

ReagentGrade/SpecificationPurpose
Ambroxol HCl Certified Reference Material (>99%)Analyte Standard
Ambroxol-d5 Isotopic Purity >99% atom DInternal Standard (IS)
Acetonitrile (ACN) LC-MS GradeOrganic Mobile Phase / Precipitant
Water LC-MS Grade (Milli-Q)Aqueous Mobile Phase
Ammonium Formate LC-MS AdditiveBuffer / pH control
Formic Acid (FA) LC-MS GradeIonization Enhancer (Protonation)
CSF Substitute Artificial CSF or pooled human CSFMatrix for Calibration Curve

Experimental Workflow Visualization

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" loop provided by the Internal Standard.

G Sample CSF Sample (50 µL) IS_Add Spike IS (Ambroxol-d5) Sample->IS_Add Normalization Start PPT Protein Precipitation (200 µL ACN + 0.1% FA) IS_Add->PPT Matrix Breakdown Data Quantification (Ratio: Analyte/IS) IS_Add->Data Corrects for Loss & Suppression Centrifuge Centrifugation (15,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS LCMS->Data Self-Validating Calculation

Caption: Workflow for Ambroxol quantification. The IS (red) is added pre-extraction to correct for all downstream variables.

Detailed Protocol

Phase 1: Preparation of Standards

Expert Insight: Do not store dilute working solutions (>1 week). Ambroxol can adsorb to glass surfaces over time in aqueous solutions. Use polypropylene tubes.

  • Stock Solutions (1 mg/mL): Dissolve Ambroxol and Ambroxol-d5 in Methanol. Store at -20°C.

  • Working Standard (WS): Dilute Ambroxol stock with 50:50 Methanol:Water to create a series: 10, 20, 50, 100, 500, 1000 ng/mL.

  • Internal Standard Working Solution (ISWS): Dilute Ambroxol-d5 to a constant concentration of 100 ng/mL in Acetonitrile. Note: Using ACN here allows the IS addition to double as the precipitation step.

Phase 2: Sample Preparation (Protein Precipitation)

Rationale: CSF has low protein, but "Dilute and Shoot" often leads to column clogging over hundreds of samples. Precipitation with acidified ACN ensures clean samples and enhances ionization.

  • Aliquot: Transfer 50 µL of CSF (sample, blank, or standard) into a 1.5 mL Eppendorf tube.

  • Spike & Precipitate: Add 150 µL of ISWS (Ambroxol-d5 in ACN + 0.1% Formic Acid).

    • Critical Step: Vortex immediately for 30 seconds. The acid ensures Ambroxol remains protonated and soluble, preventing binding to the tube walls.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

  • Injection: Inject 5 µL into the LC-MS/MS.

Phase 3: LC-MS/MS Methodology

Chromatography (LC) Parameters:

  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min.[6]

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Desalting)

    • 0.5 - 3.0 min: 10% -> 90% B (Elution)

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 10% B

    • 4.1 - 6.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MS) Parameters:

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][3][4][7][8]

  • Spray Voltage: 4500-5500 V.

  • Temperature: 500°C (Ensures desolvation of the aqueous CSF matrix).

MRM Transitions (Quantification Table):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)Role
Ambroxol 379.0264.010025Quantifier
Ambroxol 379.0116.010035Qualifier
Ambroxol-d5 384.1264.010025IS Quantifier

Mechanistic Note: The transition 379->264 corresponds to the loss of the hydroxycyclohexylamino group. For Ambroxol-d5 (labeled on the cyclohexyl ring), the precursor is heavier (384), but the fragment retained (dibromoaminobenzyl) is the same mass (264), confirming the label is lost in the neutral fragment.

Method Validation (Trustworthiness)

To ensure this protocol meets FDA/EMA bioanalytical guidelines, verify the following:

  • Linearity: The method should be linear from 1 ng/mL to 1000 ng/mL in CSF. Use a weighted (1/x²) linear regression.

  • Matrix Effect (ME):

    • Calculate ME = (Response in spiked CSF extract / Response in solvent) x 100.

    • Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (0.85 - 1.15). If Ambroxol signal is suppressed by salts, Ambroxol-d5 should be suppressed equally, canceling the error.

  • Carryover: Inject a blank CSF sample immediately after the highest standard (1000 ng/mL). Signal should be <20% of the LLOQ.

    • Troubleshooting: If carryover exists, add a needle wash step with 50:50 Methanol:Isopropanol.

Results & Data Interpretation

Calculation:



Expected Values:

  • Healthy Controls: 0 ng/mL.

  • Therapeutic Dosing (e.g., 600mg/day): CSF levels typically range from 10 to 50 ng/mL .

  • Target Engagement: Studies suggest CSF levels >10 ng/mL are required to increase GCase activity by ~20%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Adsorption to plasticUse Low-Bind Eppendorf tubes; Ensure pH < 3 during extraction.
Split Peaks Solvent mismatchEnsure injection solvent strength is weaker than initial mobile phase (dilute extract with water if necessary).
High Backpressure CSF protein precipitationIncrease centrifugation speed or use a 0.2 µm filter plate instead of simple PPT.

References

  • Franco, V. et al. (2025).[4] LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. Int. J. Mol. Sci. Available at: [Link][4][7][9]

  • Mullin, S. et al. (2020).[2] Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial. JAMA Neurology.[2][10] Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]

Sources

Ambroxol-d5 (hydrochloride) in pharmacokinetic studies of Ambroxol formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1][2]

Executive Summary

In the pharmacokinetic assessment of Ambroxol—a widely used secretolytic agent—the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects inherent in plasma and lung tissue.[1][2] This guide details the deployment of Ambroxol-d5 (hydrochloride) as a stable isotope-labeled internal standard (SIL-IS).

Unlike structural analogs (e.g., Domperidone or Propranolol), Ambroxol-d5 shares identical physicochemical properties with the analyte (retention time, pKa, and ionization efficiency) but remains mass-resolvable.[2] This protocol leverages these properties to auto-correct for extraction variability and ion suppression, ensuring data integrity compliant with FDA M10 and EMA bioanalytical method validation guidelines.[1][2]

Chemical & Physical Profile

Understanding the isotopic difference is critical for mass spectrometry tuning.[1] The deuterium labeling (d5) typically occurs on the cyclohexyl ring, shifting the precursor mass by +5 Da.

FeatureAmbroxol (Analyte)Ambroxol-d5 (Internal Standard)
CAS Number 18683-91-5 (Free base)2741380-71-0 (HCl salt)
Formula C₁₃H₁₈Br₂N₂OC₁₃H₁₃D₅Br₂N₂O[1][2] · HCl
Monoisotopic Mass ~378.0 Da~383.0 Da (+5 shift)
Precursor Ion (M+H)⁺ 379.0 (⁷⁹Br isotope)384.0
pKa (Amine) ~8.2 (Basic)~8.2 (Identical)
Solubility Methanol, EthanolMethanol, Water (due to HCl salt)

Strategic Role of Isotopologues

The core value of Ambroxol-d5 lies in its ability to "shadow" the analyte through every step of the bioanalytical workflow.[2] Because it co-elutes with Ambroxol, it experiences the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source.

Mechanism of Error Correction

The following diagram illustrates how the Ratio Metric (


) remains constant even when matrix effects fluctuate, unlike external calibration methods.

MatrixCorrection Sample Plasma Sample (High Matrix Effect) Extraction Extraction Loss (Variable) Sample->Extraction Spike IS Ionization ESI Source (Ion Suppression) Extraction->Ionization Signal_Amb Ambroxol Signal (Suppressed) Ionization->Signal_Amb Signal_IS Ambroxol-d5 Signal (Equally Suppressed) Ionization->Signal_IS Result Calculated Ratio (Constant/Corrected) Signal_Amb->Result Numerator Signal_IS->Result Denominator

Figure 1: The self-correcting logic of Stable Isotope Dilution. Since suppression affects both signals equally, the ratio yields the true concentration.[2]

Experimental Protocol

A. Reagents & Stock Preparation[1][3]
  • Ambroxol-d5 HCl Stock: Dissolve 1 mg in 1 mL of Methanol .[1][2] Do not use pure water initially; although the HCl salt is water-soluble, methanol ensures long-term stability and prevents adsorption to glass surfaces.[1][2]

  • Working IS Solution: Dilute stock to ~500 ng/mL in 50% Methanol/Water.

  • Extraction Buffer: 0.1 M NaOH or Ammonia buffer (pH > 10). Crucial: Ambroxol is a base.[1][2] High pH ensures it is in the neutral (uncharged) state to extract into the organic layer.

B. Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Ambroxol to achieve lower Limits of Quantitation (LOQ) and cleaner baselines.[1]

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • Spike: Add 10 µL of Ambroxol-d5 Working Solution . Vortex gently.

  • Alkalize: Add 100 µL of 0.1 M NaOH. Vortex. (pH check: Ensure pH > 10).

  • Extract: Add 2 mL of Ethyl Acetate or Diethyl Ether .

  • Agitate: Shaker for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 80:20 Water:Acetonitrile + 0.1% Formic Acid).

C. LC-MS/MS Parameters[1][2][4][5][6][7][8][9]
  • Column: C18 (e.g., Phenomenex Luna 3µm, 50 x 2.0 mm) or Monolithic C18.[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes ionization [M+H]⁺).[1][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 20% B to 90% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Ambroxol 379.0264.0Quantifier~20-25
379.0116.0Qualifier~35
Ambroxol-d5 384.0 269.0 IS Quantifier ~20-25

Note: Ambroxol contains Bromine (isotopes ⁷⁹Br and ⁸¹Br).[1] The transitions above use the ⁷⁹Br isotope (mass ~379).[1] Ensure your method selects the monoisotopic peak.

Bioanalytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS_Add Add Ambroxol-d5 (Internal Standard) Plasma->IS_Add Alkalize Add NaOH (pH > 10) Deprotonate Amine IS_Add->Alkalize Extract Add Ethyl Acetate (LLE Extraction) Alkalize->Extract LC LC Separation (C18 Column, Acidic MP) Extract->LC Reconstitute & Inject MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Area Ratio: Analyte/IS) MS->Data

Figure 2: Step-by-step workflow from plasma sample to quantitative data.

Validation Criteria (FDA M10 / EMA)

To ensure the method is robust, the following criteria must be met during validation:

  • Selectivity: Analyze 6 blank plasma lots. Interference at the retention time of Ambroxol must be < 20% of the LLOQ response.[2] Crucial: Check for "Cross-talk."[1][2] Inject a high concentration of Ambroxol only and monitor the Ambroxol-d5 channel.[1][2] If a peak appears, the isotopic purity of your IS is insufficient.[2]

  • Recovery: Compare the peak area of extracted samples vs. post-extraction spiked samples. Recovery of Ambroxol and Ambroxol-d5 should be consistent (e.g., both ~85%).[1][2]

  • Matrix Effect (ME): Calculate the Matrix Factor (MF).

    
    
    The IS-normalized MF should be close to 1.0, indicating the IS is compensating for suppression.[1]
    

Troubleshooting & Optimization

  • Peak Tailing: Ambroxol is a basic amine and can interact with silanols on the column.[1] If tailing occurs, increase the buffer concentration (Ammonium Acetate) or use a column with "end-capping" technology.[1][2]

  • Sensitivity Loss: If signal drops, check the source temperature.[2] Ambroxol is thermally stable, but excessive heat (>500°C) can sometimes degrade sensitivity for brominated compounds.[1]

  • IS Interference: If you see a signal in the IS channel in blank samples, check for "carryover" from previous high-concentration injections.[1][2] Implement a needle wash with 50:50 Methanol:Isopropanol.[1][2]

References

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1][2][4][5][6] Link

  • Malerba, M., & Ragnoli, B. (2008).[2][7] Ambroxol in the 21st century: pharmacological and clinical update. Expert Opinion on Drug Metabolism & Toxicology. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 57347714, Ambroxol-d5 (hydrochloride). Link[1]

  • Hohmann, N., et al. (2019).[1][2] Quantification of ambroxol in human plasma by HPLC-MS/MS: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. (Methodology reference for LLE extraction). Link

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Link

Sources

Mass Spectrometry Fragmentation Pattern of Ambroxol-d5 (Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MS-AMB-05

Advanced Protocols for High-Sensitivity Bioanalysis

Executive Summary & Core Directive

This application note details the mass spectrometry (MS) behavior of Ambroxol and its deuterated internal standard, Ambroxol-d5 (hydrochloride). Unlike generic protocols, this guide focuses on the mechanistic fragmentation pathways that dictate method specificity.

The Challenge: Ambroxol contains a dibromo-moiety, creating a complex isotopic envelope. Furthermore, the position of the deuterium label in Ambroxol-d5 (typically on the cyclohexyl ring) critically impacts the choice of MRM transitions. Improper transition selection can lead to "cross-talk" where the internal standard (IS) fragmentation mimics the analyte, compromising quantitation.

The Solution: We provide a validated fragmentation logic and a self-verifying LC-MS/MS protocol designed to maximize sensitivity while eliminating isotopic interference.

Molecule Characterization & Isotopic Logic

To design a robust MS method, one must first understand the isotopic distribution of the precursor ions. Ambroxol contains two bromine atoms, resulting in a 1:2:1 isotopic ratio (


).
Table 1: Physicochemical & MS Properties
PropertyAmbroxol (Analyte)Ambroxol-d5 (Internal Standard)
Chemical Formula


Label Position N/Atrans-4-aminocyclohexyl ring (

)
Monoisotopic Mass (

)
376.0 Da381.0 Da
Most Abundant Mass (

)
378.0 Da383.0 Da
Target Precursor [M+H]+ m/z 379.0 m/z 384.0
pKa / LogP pKa ~8.2 (Basic) / LogP ~3.0Similar

Critical Insight: We select the m/z 379 precursor (containing one


 and one 

) because it represents the most abundant isotopic species (~50% of total ion current), offering higher sensitivity than the monoisotopic peak (m/z 377). Consequently, the IS precursor is m/z 384 .
Fragmentation Mechanism & Pathway Analysis[2][3]

The fragmentation of Ambroxol under Positive Electrospray Ionization (ESI+) is dominated by the cleavage of the C-N bond between the benzyl carbon and the exocyclic nitrogen of the cyclohexyl ring.

The Mechanism[1][2][3]
  • Protonation: Occurs on the secondary amine nitrogen.

  • Cleavage: The molecule undergoes heterolytic cleavage.

  • Charge Retention: The positive charge is stabilized on the 2-amino-3,5-dibromobenzyl moiety due to resonance stabilization from the aromatic ring and the amino group.

  • Neutral Loss: The 4-aminocyclohexanol moiety is lost as a neutral species.

Impact on Ambroxol-d5

Since the


 label is located on the cyclohexyl ring  (the neutral loss), the primary fragment ion for the Internal Standard is identical  to that of the analyte in terms of m/z, though derived from a heavier precursor.
  • Analyte Transition:

    
     (Loss of 115 Da: 
    
    
    
    )
  • IS Transition:

    
     (Loss of 120 Da: 
    
    
    
    )

Warning: Because the fragment masses are identical (m/z 264), the selectivity of the IS relies entirely on the quadrupole 1 (Q1) resolution.

Visualization of Fragmentation Pathway

The following diagram illustrates the parallel fragmentation pathways, highlighting the neutral loss difference.

Ambroxol_Fragmentation cluster_0 Analyte Pathway cluster_1 Internal Standard (d5) Pathway Amb_Prec Ambroxol Precursor [M+H]+ m/z 379 (79Br, 81Br) Amb_Frag Product Ion (Dibromobenzyl Cation) m/z 264 Amb_Prec->Amb_Frag Collision Induced Dissociation (Cleavage of C-N bond) Amb_Neutral Neutral Loss (Aminocyclohexanol) 115 Da Amb_Prec->Amb_Neutral IS_Frag Product Ion (Dibromobenzyl Cation) m/z 264 Amb_Frag->IS_Frag Identical Fragment Mass (Requires Q1 Selectivity) IS_Prec Ambroxol-d5 Precursor [M+H]+ m/z 384 (79Br, 81Br) IS_Prec->IS_Frag Collision Induced Dissociation (Cleavage of C-N bond) IS_Neutral Neutral Loss (d5-Aminocyclohexanol) 120 Da IS_Prec->IS_Neutral

Figure 1: Comparative fragmentation pathway of Ambroxol and Ambroxol-d5. Note that the d5-labeled ring is lost as a neutral species, resulting in a common fragment ion (m/z 264).

Validated Experimental Protocol

This protocol is designed for high-throughput PK studies using a Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Waters Xevo).

4.1. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, crucial for removing phospholipids that suppress ionization.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Ambroxol-d5 working solution (500 ng/mL in 50% Methanol). Vortex gently.

  • Alkalinization: Add 50 µL of 0.1 M NaOH.

    • Mechanism:[1][2] Ambroxol is basic (pKa ~8.2). High pH drives it into the uncharged state, facilitating organic extraction.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or Diethyl ether. Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase.
    
4.2. LC-MS/MS Parameters[1][4][5][6][7]

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Mode):

  • Source: ESI Positive.[4][5][7]

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

Table 2: MRM Transition Settings
AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)DP (V)CE (eV)CXP (V)
Ambroxol 379.0264.0100602512
Ambroxol-d5 384.0264.0100602512

Note: DP (Declustering Potential), CE (Collision Energy), and CXP (Collision Cell Exit Potential) are instrument-dependent and should be optimized by infusing the standard.

Method Self-Validation & Troubleshooting

To ensure "Trustworthiness" (Part 2 of requirements), the method must include built-in checks.

A. The "Cross-Talk" Check (Crucial for d5)

Since the product ion (264) is shared, you must verify that the Q1 quadrupole effectively isolates 384 from 379.

  • Test: Inject a high concentration of Ambroxol (ULOQ) without Internal Standard.

  • Pass Criteria: The signal in the IS channel (384 -> 264) must be < 5% of the typical IS response. If high signal appears, your Q1 resolution is too wide (unit resolution is required).

B. Isotope Contribution Check

Ambroxol has a natural M+5 isotope (low abundance), but it exists.

  • Calculation: The contribution of natural Ambroxol isotopes to the m/z 384 channel is negligible compared to the d5 spike, but in samples with massive Ambroxol overload (>5000 ng/mL), "phantom" IS peaks may appear.

  • Mitigation: Use a sufficiently high concentration of IS (e.g., 100 ng/mL) so that minor isotopic crosstalk is statistically insignificant.

C. Carryover Verification

Ambroxol is "sticky" due to the dibromo-amine group.

  • Protocol: Always inject a double blank (solvent only) after the ULOQ.

  • Limit: Carryover peak area should be < 20% of the LLOQ peak area.

References
  • Hohmann, N., et al. (2019). "Quantification of ambroxol in human plasma and urine by LC-MS/MS: Application to a bioequivalence study." Journal of Pharmaceutical and Biomedical Analysis.

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use.

  • Kim, H., et al. (2003). "Determination of ambroxol in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 32(2), 209-216.[1]

  • PubChem. (2023). "Ambroxol Hydrochloride Compound Summary." National Library of Medicine.

Sources

Protocol: Precision Preparation of Ambroxol-d5 (HCl) Stock Solutions for LC-MS/MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the rigorous preparation of primary and working stock solutions for Ambroxol-d5 (hydrochloride) , a deuterated internal standard (IS) utilized in the quantitative analysis of Ambroxol via LC-MS/MS.

In bioanalytical workflows, the integrity of the Internal Standard is the single most critical factor for correcting matrix effects, recovery losses, and ionization variability. This protocol emphasizes gravimetric precision , solubility optimization , and isotopic fidelity to ensure regulatory-grade data generation.

Physicochemical Profile & Handling

Before initiating wet chemistry, the analyst must verify the specific salt form and isotopic enrichment of the reference material.

ParameterSpecification
Compound Name Ambroxol-d5 hydrochloride
Synonyms NA-872-d5 HCl; trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol-d5 HCl
CAS Number 2741380-71-0 (d5 HCl) / 18683-91-5 (Unlabeled HCl)
Molecular Formula C₁₃H₁₃D₅Br₂N₂O[1][2][3][4][5] · HCl
Molecular Weight 419.59 g/mol (Salt) / ~383.13 g/mol (Free Base)
Solubility Methanol (Recommended) , DMSO (~20 mg/mL), Water (Soluble)
Stability Hygroscopic solid. Light sensitive (Use Amber Glass).
Storage (Solid) -20°C (Desiccated)
Salt Correction Logic

Ambroxol is commonly supplied as the hydrochloride salt . However, quantitative results are often reported as the free base .

  • Correction Factor (

    
    ): 
    
    
    
  • Note: If your calibration curve is prepared using the salt form without correction, your IS stock should follow the same convention to maintain ratio consistency. This protocol assumes preparation based on the salt mass unless otherwise noted.

Solvent Strategy & Compatibility

Choosing the correct solvent is a balance between solubility and MS-compatibility .

  • Primary Solvent: Methanol (LC-MS Grade)

    • Why: Ambroxol HCl dissolves readily in methanol. Methanol is highly volatile (easy to evaporate if concentration is needed) and compatible with ESI+ ionization modes. It prevents hydrolysis that can occur in aqueous stocks over long periods.

  • Alternative: DMSO

    • Why: Used only if concentrations >10 mg/mL are required.

    • Risk: DMSO is difficult to remove, can suppress ionization in early eluting peaks, and freezes at relatively high temperatures (19°C), causing freeze-thaw heterogeneity. Avoid unless necessary.

Protocol: Primary Stock Solution (1.0 mg/mL)

Objective: Prepare a master stock solution of Ambroxol-d5 HCl at 1.0 mg/mL in Methanol.

Equipment & Reagents[4][6][7]
  • Analytical Balance (Readability 0.01 mg or better).

  • Class A Volumetric Flask (10 mL) or calibrated amber glass vial.

  • Methanol (LC-MS Grade).

  • Vortex Mixer and Ultrasonicator.

Step-by-Step Methodology
  • Equilibration: Allow the Ambroxol-d5 vial to reach room temperature (20-25°C) inside a desiccator before opening. This prevents condensation from introducing moisture to the hygroscopic powder.

  • Weighing:

    • Place a clean weighing boat or the volumetric flask directly on the balance.

    • Weigh approximately 1.0 mg to 2.0 mg of Ambroxol-d5 HCl. Record the exact mass to 0.01 mg precision (e.g.,

      
       mg).
      
  • Dissolution:

    • Transfer the powder to the flask/vial using a methanol rinse.

    • Add Methanol to reach approximately 80% of the target volume.

    • Sonicate for 2 minutes to ensure complete dissolution. The solution should be optically clear.

  • Volume Adjustment:

    • Dilute to volume (e.g., 10 mL) with Methanol.

    • Cap and invert 10 times to mix.

  • Concentration Calculation:

    
    
    
    • Example: 1.24 mg / 1.24 mL = 1.00 mg/mL.

  • Storage: Transfer to Amber Glass Vials with PTFE-lined caps. Store at -20°C .

    • Shelf Life: 6 months (validated by stability testing).

Protocol: Working Internal Standard (IS) Solution

Objective: Dilute the Primary Stock to a working concentration (typically 100–500 ng/mL) suitable for "spiking" into biological samples.

Dilution Scheme

Target: 500 ng/mL Working Solution in 50:50 Methanol:Water. (Note: Matching the solvent to the initial mobile phase conditions prevents solvent-effect peak broadening).

DilutionScheme Stock Primary Stock (1.0 mg/mL) In Methanol Inter Intermediate Stock (10 µg/mL) In Methanol Stock->Inter Dilute 1:100 (10 µL Stock + 990 µL MeOH) Working Working IS Solution (500 ng/mL) In 50:50 MeOH:H2O Inter->Working Dilute 1:20 (500 µL Inter + 9.5 mL Diluent) Sample Spiked Sample (Final Conc: ~50 ng/mL) Working->Sample Spike into Matrix (e.g., 10 µL IS + 90 µL Plasma)

Figure 1: Serial dilution workflow to minimize pipetting errors. Direct dilution from 1 mg/mL to ng/mL range is discouraged due to the small volumes required.

Procedure
  • Intermediate Stock (10 µg/mL):

    • Pipette 100 µL of Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.

    • Dilute to volume with Methanol .

  • Working IS Solution (500 ng/mL):

    • Pipette 500 µL of Intermediate Stock (10 µg/mL) into a 10 mL flask.

    • Dilute to volume with 50:50 Methanol:Water .

    • Why 50:50? Pure methanol spikes can precipitate plasma proteins immediately upon contact, potentially trapping the IS. A 50% aqueous solution integrates smoother with biological matrices.

Quality Control & Validation

Every new stock preparation must be validated before use in study samples.

Isotopic Purity Check (The "Blank" Test)

Deuterated standards may contain trace amounts of unlabeled (d0) compound.

  • Test: Inject a "Double Blank" (solvent only) and a "Blank + IS" (matrix + IS only).

  • Criteria: The response of the unlabeled Ambroxol (d0) channel in the "Blank + IS" sample must be < 5% of the LLOQ (Lower Limit of Quantitation) response.

  • Troubleshooting: If d0 signal is high, the d5 stock may be degraded or chemically impure.

Signal Stability

Ambroxol is generally stable, but adsorption to glass/plastic can occur at low concentrations.

  • System Suitability: Inject the Working IS solution 6 times.

  • Acceptance: CV% of peak area should be ≤ 5% .

Storage & Stability Summary

Solution TypeConcentrationSolventContainerTempStability
Primary Stock 1.0 mg/mLMethanolAmber Glass-20°C6 Months
Intermediate 10 - 100 µg/mLMethanolAmber Glass-20°C3 Months
Working IS < 1 µg/mL50% MeOHAmber Glass4°C1 Week*

*Working solutions are prone to evaporation and degradation. Prepare fresh weekly or for each batch analysis.

References

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. (Standard guidance on IS usage).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

Sources

Application Note: Precision Quantitation of Ambroxol in Plasma and CSF for Parkinson’s Disease Research using Ambroxol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The repurposing of Ambroxol, a well-known mucolytic agent, as a pharmacological chaperone for


-glucocerebrosidase (GCase) represents a significant breakthrough in Parkinson’s Disease (PD) therapeutics.[1][2][3] However, the high doses required for central nervous system (CNS) penetration (up to 1.26  g/day ) necessitate rigorous Therapeutic Drug Monitoring (TDM) to ensure safety and confirm target engagement. This application note details a robust LC-MS/MS protocol utilizing Ambroxol-d5  as a stable isotope-labeled internal standard (SIL-IS). This method corrects for matrix effects in both plasma and cerebrospinal fluid (CSF), ensuring the high-precision data required for clinical trials such as AiM-PD and AMBITIOUS.

Scientific Background: The GCase Chaperone Hypothesis[4]

Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson’s Disease. These mutations result in the misfolding of GCase, trapping it in the Endoplasmic Reticulum (ER) and preventing it from reaching the lysosome. The resulting lysosomal dysfunction leads to the accumulation of


-synuclein, a hallmark of PD pathology.

Ambroxol acts as a pH-dependent chaperone. It binds to misfolded GCase in the neutral pH of the ER, facilitating its proper folding and trafficking to the lysosome.[4] Once in the acidic lysosomal environment, Ambroxol dissociates, allowing GCase to hydrolyze its lipid substrates (Glucosylceramide).

Diagram 1: Mechanism of Action

Figure 1: The pharmacological chaperone mechanism of Ambroxol in GBA1-associated Parkinson's Disease.

GCase_Pathway Ambroxol Ambroxol (Oral Dosage) ER Endoplasmic Reticulum (Neutral pH) Ambroxol->ER Crosses BBB Misfolded_GCase Misfolded GCase (Trapped) Ambroxol->Misfolded_GCase Binds & Stabilizes ER->Misfolded_GCase GBA1 Mutation Complex Ambroxol-GCase Complex Misfolded_GCase->Complex Refolding Lysosome Lysosome (Acidic pH) Complex->Lysosome Trafficking Active_GCase Active GCase (Dissociated) Lysosome->Active_GCase Dissociation (Low pH) AlphaSyn Alpha-Synuclein Clearance Active_GCase->AlphaSyn Restores Function

The Critical Role of Ambroxol-d5

In LC-MS/MS analysis, biological matrices (Plasma and CSF) contain phospholipids and salts that can suppress or enhance ionization, leading to inaccurate quantitation. This is particularly critical in PD trials where CSF collection is invasive and samples are precious.

Why Ambroxol-d5?

  • Co-Elution: Being a deuterated isotopolog, Ambroxol-d5 retains the exact chromatographic properties of the analyte. It elutes at the same time, experiencing the exact same matrix effects.

  • Mass Resolution: It is distinct by 5 Daltons (

    
    ), allowing the mass spectrometer to differentiate it from the drug.
    
  • Normalization: Any signal loss due to ion suppression affects both the drug and the IS equally. The ratio of their areas remains constant, preserving accuracy.

Experimental Protocol

Reagents and Materials
  • Analyte: Ambroxol Hydrochloride (Analytical Standard).

  • Internal Standard: Ambroxol-d5 Hydrochloride (Isotopic Purity >99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrices: Drug-free Human Plasma and artificial/human CSF.

Stock Solution Preparation
  • Ambroxol Stock (1 mg/mL): Dissolve 10 mg Ambroxol HCl in 10 mL Methanol.

  • Ambroxol-d5 IS Stock (1 mg/mL): Dissolve 1 mg Ambroxol-d5 in 1 mL Methanol.

  • Working IS Solution: Dilute the IS stock with ACN to a concentration of 50 ng/mL . Note: This solution will also serve as the precipitating agent.

Sample Extraction (Protein Precipitation)

This method is optimized for high throughput and recovery, similar to protocols used in the AiM-PD trial.

  • Aliquot: Transfer 50 µL of plasma or CSF into a 1.5 mL centrifuge tube.

  • Spike IS: Add 200 µL of the Working IS Solution (Acetonitrile containing 50 ng/mL Ambroxol-d5).

    • Rationale: A 1:4 ratio ensures complete protein precipitation while introducing the internal standard simultaneously.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the clear supernatant and transfer to an autosampler vial.

  • Dilution (Optional): If the calibration curve requires aqueous conditions, dilute the supernatant 1:1 with 0.1% Formic Acid in Water.

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna Omega or Waters XBridge), 2.1 x 50 mm, 1.6 µm or 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial
0.5 10 Desalting
2.5 90 Elution
3.5 90 Wash
3.6 10 Re-equilibration

| 5.0 | 10 | End |

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI), Positive Mode.[3][5][6][7][8]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[5][6]

MRM Transitions Table:

Compound Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (eV)
Ambroxol 379.1 264.0 Quantifier ~20
379.1 226.0 Qualifier ~30

| Ambroxol-d5 | 384.1 | 269.0 | Quantifier | ~20 |

Diagram 2: Analytical Workflow

Figure 2: Step-by-step bioanalytical workflow for Ambroxol quantitation.

Workflow Sample Patient Sample (50 µL Plasma/CSF) Spike Add 200 µL ACN (with Ambroxol-d5 IS) Sample->Spike Precipitation Vortex & Centrifuge (14,000 x g) Spike->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Calculate Ratio: Area (Drug) / Area (IS) MS->Data

Validation & Troubleshooting

Acceptance Criteria (Bioanalytical Method Validation)

To ensure data integrity, the method must meet the following criteria (aligned with FDA/EMA guidelines):

  • Linearity:

    
     over the range of 10 ng/mL to 5000 ng/mL (covering the high doses used in trials).
    
  • Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% must be <15% (<20% at LLOQ).

  • IS Response: The variation in Ambroxol-d5 peak area should not exceed ±50% of the mean response in calibration standards.

Troubleshooting Common Issues
  • Deuterium Exchange: While rare with d5 on the aromatic ring or stable alkyl chains, ensure the pH of solvents is controlled. Avoid highly basic conditions for prolonged periods.

  • Carryover: Ambroxol is lipophilic. If carryover is observed in blank samples after a high standard, add a needle wash step involving Methanol/Isopropanol (50:50).

  • Interference: If the d5 channel shows a peak in a blank sample (crosstalk), check the isotopic purity of the standard. It should be >99% to prevent "unlabeled" Ambroxol from contributing to the signal.

References

  • Mullin, S., et al. (2020). Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial. JAMA Neurology. [Link]

  • Alshammari, T. M., et al. (2022). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study. Pharmaceutics. [Link][5]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. [Link]

  • McNeill, A., et al. (2014). Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells. Brain. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ambroxol-d5 Stability & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Biological Matrix on Ambroxol-d5 Stability

Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.[1]

Introduction: The "Silent" Variables in Ambroxol Quantification

Welcome to the Technical Support Hub. You are likely here because you are observing inconsistencies in your Ambroxol-d5 Internal Standard (IS) response—either signal variability, recovery loss, or unexpected peak splitting.

While Ambroxol-d5 (typically labeled on the cyclohexyl ring) is chemically robust, the biological matrix (Plasma, Sputum, Urine) acts as a complex reactor that can compromise its utility.[1] This guide moves beyond standard protocols to address the physicochemical interactions between the matrix and your isotopologue.

Module 1: Plasma & Serum – The Phospholipid Suppression Trap[1]

The Issue: You observe a gradual decrease in Ambroxol-d5 signal intensity over a sequence of injections, or significant response variation between individual patient samples (e.g., lipemic vs. normal plasma).

The Mechanism: Ambroxol is a hydrophobic amine.[1] In Reverse Phase LC (RPLC), it often co-elutes with endogenous glycerophosphocholines (GPChos) and lysophospholipids.[1] These matrix components compete for charge in the ESI source.[1][2]

  • The Deuterium Isotope Effect: Deuterated analogs can exhibit slightly shorter retention times than the unlabeled analyte.[1] If Ambroxol-d5 elutes just prior to Ambroxol, it may drift into a region of heavy phospholipid suppression that the analyte escapes (or vice versa), destroying the quantitative correction.[1]

Troubleshooting Protocol: Matrix Effect Evaluation

Step 1: The Post-Column Infusion Test Perform this diagnostic to visualize the "suppression zones" of your specific matrix.[1]

  • Setup: Infuse a constant stream of Ambroxol-d5 (100 ng/mL) into the MS source via a T-junction.

  • Injection: Inject a blank extracted biological matrix (e.g., precipitated plasma) via the LC column.[1]

  • Observation: Monitor the baseline of the Ambroxol-d5 MRM transition.

  • Result: A dip in the baseline indicates ion suppression.[1] If your Ambroxol-d5 retention time aligns with this dip, your method is compromised.[1]

Step 2: Optimization of Extraction

  • Protein Precipitation (PPT): Not Recommended for high-sensitivity Ambroxol assays.[1] PPT leaves >70% of phospholipids in the supernatant.[1]

  • Liquid-Liquid Extraction (LLE): Highly Recommended.[1] Ambroxol is basic.[1] Extracting at pH 9-10 (using borate buffer) into an organic solvent (e.g., Diethyl Ether or TBME) leaves phospholipids behind in the aqueous phase.[1]

MatrixEffect Sample Plasma Sample (Analytes + Phospholipids) PPT Protein Precipitation (Acetonitrile) Sample->PPT LLE LLE (pH 10) (Ether/TBME) Sample->LLE DirtyExtract Dirty Extract (High Phospholipids) PPT->DirtyExtract CleanExtract Clean Extract (Analytes Only) LLE->CleanExtract LC LC Separation DirtyExtract->LC CleanExtract->LC ESI ESI Source (Ionization) LC->ESI LC->ESI Suppression Ion Suppression (Variable IS Response) ESI->Suppression StableSignal Stable Signal (Reliable IS Response) ESI->StableSignal

Figure 1: Comparison of extraction strategies. LLE minimizes phospholipid transfer, preventing ion suppression that disproportionately affects the Internal Standard.

Module 2: Sputum & Lung Tissue – The Homogeneity Challenge[1][3][4]

The Issue: High variability (CV > 15%) in Ambroxol-d5 recovery from sputum or lung homogenate, despite consistent spiking.

The Mechanism: Sputum is a non-Newtonian fluid rich in mucins and DNA.[1]

  • Trapping: Ambroxol-d5 can become physically trapped in mucin networks if the sample isn't fully liquefied before spiking.[1]

  • Chemical Interaction: Mucolytics like Dithiothreitol (DTT) or N-Acetylcysteine (NAC) are used to break disulfide bonds in mucus.[1] While Ambroxol itself lacks disulfide bridges, the change in matrix viscosity alters extraction kinetics.[1]

Protocol: Sputum Processing for Ambroxol-d5

Objective: Ensure IS equilibration with the endogenous drug.

  • Liquefaction: Treat raw sputum with 0.1% DTT (1:1 v/v).[1] Vortex and incubate at 37°C for 15 mins until homogeneous.

  • Spiking (Critical Step): Add Ambroxol-d5 after liquefaction but before extraction.

    • Why? If you spike into solid mucus, the IS won't disperse.[1] If you spike after extraction, the IS won't track extraction efficiency.[1]

  • Equilibration: Allow the spiked sample to sit for 10-15 minutes. This allows the deuterated IS to bind to matrix proteins (alpha-1-acid glycoprotein) to the same extent as the analyte.[1]

Module 3: Chemical Stability & Deuterium Exchange

The Issue: Concern regarding the "scrambling" or loss of the deuterium label during storage or processing.

Technical Analysis:

  • Ring Stability: Ambroxol-d5 is typically labeled on the cyclohexyl ring (C-D bonds).[1] These bonds are approximately 6-10 times stronger than C-H bonds due to the Kinetic Isotope Effect.[1] They are stable under standard bioanalytical conditions (pH 2–10).[1]

  • Risk Factor (Acidic Hydrolysis): While the label is stable, the Ambroxol molecule itself contains an amide bond.[1] Prolonged exposure to strong acids at high temperatures can cause hydrolysis.[1]

    • Recommendation: Avoid using strong acids (e.g., >1M HCl) during back-extraction steps.[1] Use Formic Acid (0.1%) for acidification.[1]

Stability Summary Table:

ConditionStability of Ambroxol-d5Risk LevelRecommendation
Room Temp (Plasma) > 24 HoursLowSafe for standard autosampler runs.[1]
Freeze/Thaw (-20°C) > 3 CyclesLowMix thoroughly after thawing to redistribute gradients.
Processed Extract (4°C) > 48 HoursLowEnsure solvent evaporation is prevented.
Strong Acid (pH < 1) Degradation PossibleHighAvoid strong mineral acids; use Formic/Acetic acid.[1]
Sputum + DTT StableLowDTT reduces disulfides; Ambroxol is unaffected.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Ambroxol-d5 in hemolyzed plasma samples? A: Yes, but with caution. Hemolysis releases intracellular components (heme, iron) that can catalyze oxidation or cause non-specific binding.[1]

  • Action: Use the LLE method described in Module 1. If using Protein Precipitation, increase the solvent-to-sample ratio (4:[1]1) to ensure complete precipitation of hemoglobin.[1]

Q2: Why does my Ambroxol-d5 peak split in urine samples? A: This is likely a pH mismatch.[1] Urine pH varies widely (4.5 – 8.0).[1] Ambroxol is a base (pKa ~8).[1]

  • Action: Buffer your urine samples to pH 9.0 (Borate buffer) before extraction.[1] This ensures the molecule is in its unionized form, preventing peak splitting and improving extraction recovery.[1]

Q3: I see a "crosstalk" signal in the blank channel at the Ambroxol retention time. Is my IS impure? A: Not necessarily. Check your IS concentration.

  • Cause: If the IS concentration is too high, the M+0 isotopic contribution (natural abundance) from the IS can contribute to the analyte channel.[1]

  • Solution: The IS response should be 5-10x the LLOQ of the analyte, not higher.[1] Ensure your d5 purity is >99.5% isotopic enrichment.[1]

References

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.Link

  • Mullin, S., et al. (2020).[1] Ambroxol for the Treatment of Patients With Parkinson Disease with GBA1 Mutations.[1] JAMA Neurology.[1] Link[1]

  • Chambers, E., et al. (2007).[1] Systematic development of an LC-MS/MS method for the determination of bioactive amines in plasma: Reducing matrix effects. Journal of Chromatography B. Link[1]

  • Hohmann, N., et al. (2019).[1] Quantification of Ambroxol in human plasma and urine by LC-MS/MS.[1] Journal of Pharmaceutical and Biomedical Analysis.[1] Link

  • InvivoChem. (2024).[1] Ambroxol-d5 Hydrochloride Technical Data Sheet.[1]Link[1]

Sources

How to address ion suppression for Ambroxol with a deuterated standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ambroxol Bioanalysis & Ion Suppression Topic: Troubleshooting Ion Suppression and Internal Standard Failure for Ambroxol (LC-MS/MS) Reference ID: TS-AMB-2024-05

Executive Summary: The "Perfect" Standard Trap

The Issue: You are observing variable recovery or nonlinear calibration curves for Ambroxol in plasma, despite using a deuterated internal standard (Ambroxol-d5).

The Mechanism: While Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correcting matrix effects, they are not immune to physics. Deuterium (2H) is slightly more hydrophilic than Protium (1H). On high-performance C18 columns, this causes the Deuterium Isotope Effect , where Ambroxol-d5 elutes slightly earlier than native Ambroxol.

If your method has a sharp ion suppression zone (e.g., from phospholipids) occurring exactly between the IS and Analyte retention times, the IS will not experience the same suppression as the analyte. The correction factor fails, leading to quantitative inaccuracy.

Diagnostic Workflow: Post-Column Infusion (PCI)

Before changing your extraction method, you must visualize the suppression profile. Do not rely on "Matrix Factor" calculations alone; they are averages that hide localized suppression.

Protocol: PCI Assessment

Objective: Map the ionization environment across the entire chromatographic run.

  • Setup:

    • Disconnect the LC column outlet from the MS source.

    • Install a T-union. Connect the LC column effluent to one inlet and a syringe pump to the other.

    • Connect the T-union outlet to the MS source.

  • Infusion:

    • Prepare a neat solution of Ambroxol (100 ng/mL) in mobile phase.

    • Infuse continuously at 10–20 µL/min (sufficient to generate a stable baseline signal of ~10^5 cps).

  • Injection:

    • Inject a Blank Plasma Extract (processed exactly as your samples) via the LC.

  • Analysis:

    • Monitor the MRM transition for Ambroxol.

    • Result: You will see a steady baseline (the infusion) interrupted by dips (suppression) or peaks (enhancement) caused by the eluting matrix from the blank injection.

Visualization of the Setup:

PCI_Setup LC_Pump LC Pump (Gradient) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Union T-Union (Mixing) Column->T_Union Syringe Syringe Pump (Ambroxol Standard) Syringe->T_Union MS Mass Spectrometer (ESI Source) T_Union->MS

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for diagnosing matrix effects.

Root Cause Analysis: The Deuterium Shift

If your PCI trace shows a sharp drop in signal (phospholipid elution) and your Ambroxol peak elutes on the tail of this drop, but your Ambroxol-d5 elutes 2 seconds earlier (on the slope), they are experiencing different ionization efficiencies.

Data Example: The Failure Mode

ParameterAmbroxol (Analyte)Ambroxol-d5 (IS)Result
Retention Time 2.45 min2.42 minΔ = 1.8 sec shift
Matrix Region High Suppression (60% signal loss)Moderate Suppression (30% signal loss)Mismatched
Apparent Conc. UnderestimatedOverestimated (relative to analyte)Ratio Skewed

Corrective Action:

  • Chromatographic: Flatten the gradient at the elution point to merge the peaks (rarely works perfectly).

  • Chemistry: Switch to 13C or 15N labeled standards . These do not exhibit retention time shifts.

  • Extraction: Remove the suppression source entirely (Recommended).

Solution Protocol: Optimized Liquid-Liquid Extraction (LLE)

Ambroxol is a basic drug (pKa ~8-9). Protein Precipitation (PPT) is insufficient because it leaves phospholipids in the supernatant. You must use LLE at an alkaline pH to suppress ionization of the amine, driving Ambroxol into the organic layer while leaving zwitterionic phospholipids in the aqueous phase.

Step-by-Step LLE Protocol
  • Aliquot: Transfer 50 µL Human Plasma into a glass tube.

  • IS Addition: Add 20 µL Ambroxol-d5 working solution.

  • Alkalinization (Critical):

    • Add 50 µL 0.1 M NaOH (or Ammonia buffer pH 10).

    • Why: This neutralizes the basic amine group of Ambroxol, making it uncharged and highly lipophilic (LogP increases).

  • Extraction:

    • Add 1.5 mL MTBE (Methyl tert-butyl ether) or Diethyl Ether.

    • Note: Avoid Ethyl Acetate if possible, as it extracts more polar matrix components than ethers.

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 x g for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in Mobile Phase (e.g., 20% ACN / 80% Water + 0.1% Formic Acid).

Workflow Logic:

LLE_Workflow Plasma Plasma Sample (Ambroxol + Phospholipids) Alkaline Add NaOH (pH > 10) Ambroxol -> Neutral (Uncharged) Phospholipids -> Charged Plasma->Alkaline Solvent Add MTBE (Organic Phase) Alkaline->Solvent Partition Phase Separation Solvent->Partition Org_Layer Organic Layer Contains: Ambroxol (Neutral) Partition->Org_Layer Top Phase Aq_Layer Aqueous Layer Contains: Salts, Proteins, Phospholipids Partition->Aq_Layer Bottom Phase (Discard)

Figure 2: Mechanism of Alkaline LLE for selective isolation of Ambroxol.[1]

FAQ: Common Troubleshooting Scenarios

Q: My IS recovery is consistent, but my analyte recovery drops at low concentrations. Why? A: This is likely adsorption , not ion suppression. Ambroxol is basic and can bind to silanol groups on glass vials or untreated plastic surfaces.

  • Fix: Use polypropylene tubes and ensure your reconstitution solvent contains at least 0.1% Formic Acid to keep the amine charged and soluble.

Q: Can I just use a longer column to separate the matrix? A: You can, but it increases run time. If you use a longer column, ensure you do not co-elute with the "late wash" phase where accumulated phospholipids elute. Monitor the transition m/z 184 -> 184 (phosphatidylcholine headgroup) to track phospholipid elution relative to your drug.

Q: Why not use Protein Precipitation (PPT) with a "pass-through" cleanup plate? A: This is a valid alternative (e.g., PLD+ plates). However, for basic drugs like Ambroxol, LLE is often cheaper and provides cleaner baselines (higher S/N ratio) because it physically excludes the matrix rather than filtering it.

References & Regulatory Grounding

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry.[2] (2018).[2] Defines requirements for Matrix Factor (MF) assessment and IS normalization acceptance criteria (CV < 15%).

  • Hohyun, K., et al. "Determination of ambroxol in human plasma using LC-MS/MS." Journal of Chromatography B (2003). Validates the use of alkaline extraction (diethyl ether) to eliminate matrix interference.[3]

  • Wang, S., et al. "Ion suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent." Journal of Pharmaceutical and Biomedical Analysis. Discusses the mechanism of ion suppression and the impact of co-eluting excipients.[4][5][6]

  • Chaudhari, S., et al. "Deuterium isotope effect on the retention time of deuterated internal standards in RPLC." Journal of Mass Spectrometry. Details the mechanistic cause of RT shifts between protio- and deuterio-analogs.

Sources

Dealing with co-eluting interferences in Ambroxol LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ambroxol LC-MS/MS analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating co-eluting interferences. Co-elution is a frequent challenge in liquid chromatography that can significantly compromise the accuracy and precision of quantification by causing matrix effects like ion suppression or enhancement.[1][2] This resource provides in-depth troubleshooting strategies, validated experimental protocols, and expert insights to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the LC-MS/MS analysis of Ambroxol.

Q1: What are co-eluting interferences and how do they impact my Ambroxol quantification?

A1: Co-eluting interferences are compounds in your sample that exit the chromatography column at the same time as your analyte of interest, Ambroxol. In LC-MS/MS, this is problematic because these co-eluents can interfere with the ionization process of Ambroxol in the mass spectrometer's source.[1] This phenomenon, known as a "matrix effect," can manifest as:

  • Ion Suppression: The interfering compounds reduce the ionization efficiency of Ambroxol, leading to a lower-than-expected signal and underestimation of its concentration.

  • Ion Enhancement: Less commonly, the co-eluents can increase the ionization efficiency, causing an artificially high signal and overestimation of the concentration.

Both scenarios compromise the accuracy and reproducibility of your results, which is why regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[3][4]

Q2: I'm observing an unexpected peak at the retention time of Ambroxol in my blank plasma samples. What could be the source?

A2: An unexpected peak in a blank matrix run, often called a "ghost peak," can stem from several sources.[2] The most common culprits are:

  • Carryover: Residual Ambroxol from a previous high-concentration sample may have adsorbed onto parts of the autosampler, injection port, or the head of the analytical column.

  • Contamination: The interference could be introduced from contaminated solvents, collection tubes, or well plates.

  • Metabolite Conversion: In some cases, a metabolite of a co-administered drug could be unstable and convert back to the parent drug or another interfering compound during sample processing or storage. While Ambroxol itself is a metabolite of bromhexine, it does not have known active metabolites of its own that would typically cause this issue.[5][6]

Q3: My results show high variability between replicate injections. Could this be related to co-elution?

A3: Yes, high variability is a classic symptom of inconsistent matrix effects caused by co-eluting interferences. If the concentration of the interfering substance varies between your samples (which is common in biological matrices from different subjects), the degree of ion suppression or enhancement will also vary. This leads to poor precision in your quality control (QC) samples and unreliable results for your unknown samples.[7] Using a stable isotope-labeled internal standard (SIL-IS), such as Ambroxol-d5, is the most effective way to compensate for this variability, as it will be affected by the matrix in the same way as the analyte.[8]

Q4: Is a simple protein precipitation (PPT) sufficient for sample preparation in Ambroxol bioanalysis?

A4: While protein precipitation is a fast and simple technique, it is often non-selective and may not adequately remove phospholipids and other endogenous compounds that are known to cause significant matrix effects.[9] For a robust and reliable assay, more selective sample preparation techniques are highly recommended:

  • Liquid-Liquid Extraction (LLE): This technique offers better cleanup than PPT by partitioning Ambroxol into an organic solvent, leaving many polar interferences behind in the aqueous layer.[7][10]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing specific chemical interactions between Ambroxol, the solid sorbent, and various wash solvents to remove a wide range of interferences. Online SPE methods have been shown to be highly effective for Ambroxol analysis, yielding clean extracts and negligible matrix effects.[5][8][11]

Systematic Troubleshooting Guide for Co-eluting Interferences

When faced with a co-elution problem, a systematic approach is essential. The following guide provides a logical workflow to diagnose and resolve the issue.

Step 1: Initial Assessment & Peak Purity Analysis

Before making any changes to your method, confirm that the issue is indeed a co-eluting interference.

  • Inject Blank Matrix: Analyze a processed blank matrix sample (e.g., plasma from a drug-free subject) to see if an interfering peak is present at the retention time of Ambroxol.

  • Review Peak Shape: Poor peak shape (e.g., tailing, fronting, or splitting) can mask a co-eluting impurity. Address chromatographic issues first to ensure you have a sharp, symmetrical peak for Ambroxol.[2]

  • Monitor Multiple MRM Transitions: If your mass spectrometer allows, monitor a secondary or even tertiary MRM transition for Ambroxol. A true Ambroxol peak will show a consistent ratio of quantifier to qualifier ions. If this ratio is distorted in your sample compared to a clean standard, it is a strong indication of an underlying interference.

Step 2: Method Optimization Workflow

If an interference is confirmed, the following workflow can be used to resolve it. This process focuses on manipulating the chromatography to separate the interference from the Ambroxol peak.

CoElution_Troubleshooting Start Co-elution Confirmed ModifyGradient Modify Gradient Profile Start->ModifyGradient ChangeSolvent Change Organic Solvent ModifyGradient->ChangeSolvent Not Resolved Resolved Issue Resolved ModifyGradient->Resolved Resolved ModifypH Adjust Mobile Phase pH ChangeSolvent->ModifypH Not Resolved ChangeSolvent->Resolved Resolved ChangeColumn Change Column Chemistry ModifypH->ChangeColumn Not Resolved ModifypH->Resolved Resolved ImproveSamplePrep Enhance Sample Preparation ChangeColumn->ImproveSamplePrep Not Resolved ChangeColumn->Resolved Resolved ImproveSamplePrep->Resolved

Caption: Troubleshooting workflow for resolving co-eluting interferences.

  • 1. Modify Gradient Profile: This is often the fastest and most effective first step. A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) provides more time for the column to resolve closely eluting compounds.[2]

  • 2. Change Organic Solvent: The selectivity of the separation can be altered by changing the organic component of the mobile phase. If you are using acetonitrile, try methanol, or vice versa. These solvents interact differently with the stationary phase and the analytes, which can significantly change the elution order and resolution.[12]

  • 3. Adjust Mobile Phase pH: Ambroxol has basic properties. Altering the pH of the aqueous mobile phase can change its degree of ionization and, consequently, its retention on a reverse-phase column. Similarly, the retention of acidic, basic, or neutral interferences can be manipulated by pH changes. Adding modifiers like formic acid, ammonium acetate, or trifluoroacetic acid is common practice.[12][13]

  • 4. Change Column Chemistry: If modifying the mobile phase is not sufficient, the next step is to change the stationary phase. If you are using a standard C18 column, consider a column with different selectivity, such as a Phenyl-Hexyl or a Biphenyl column. These columns offer different interaction mechanisms (e.g., pi-pi interactions) that can resolve compounds that are inseparable on a C18 phase.[14]

Step 3: Enhance Sample Preparation

If extensive chromatographic optimization fails to resolve the interference, the issue lies in the sample cleanup. The goal is to remove the interfering compound before the sample is ever injected into the LC-MS/MS system.

  • From PPT to LLE: If you are using protein precipitation, move to liquid-liquid extraction. Experiment with different extraction solvents (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether) and pH conditions to selectively extract Ambroxol while leaving the interference behind.[7][10]

  • From LLE to SPE: If LLE is insufficient, solid-phase extraction is the most powerful tool for sample cleanup. Develop a method using a sorbent that strongly retains Ambroxol (e.g., a mixed-mode cation exchange sorbent) and use a series of wash steps with different solvents to remove the interference before eluting the Ambroxol.[5][8]

Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Ambroxol from Human Plasma

This protocol is a robust starting point for developing a clean and efficient extraction method.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water.

  • Loading: Take 200 µL of human plasma, add the internal standard (e.g., Ambroxol-d5), and dilute with 400 µL of 2% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing (Step 1): Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

  • Washing (Step 2): Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute the Ambroxol and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

This protocol is a generalized procedure and should be optimized and validated according to EMA or FDA guidelines.[15][16]

Reference Data

The following table summarizes typical mass spectrometric parameters used for the analysis of Ambroxol.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeTypical Internal Standard
Ambroxol 379.0264.0Positive ESI/APCIAmbroxol-d5
Domperidone 426.0174.0Positive ESIN/A
Propranolol 260.1116.1Positive ESIN/A

Note: The precursor ion for Ambroxol corresponds to the [M+H]+ adduct.[7][9][10] The choice of internal standard should ideally be a stable isotope-labeled version of the analyte.[8]

References
  • Hsieh Y, et al. Determination of ambroxol in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Migliorati, G., et al. LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. Pharmaceuticals (Basel). Available at: [Link]

  • Pan, J., et al. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jil-lan, T., et al. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions. Molecules. Available at: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • Google Patents. CN113603649A - Preparation method of ambroxol hydrochloride impurity F. Google Patents.
  • Migliorati, G., et al. LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. ResearchGate. Available at: [Link]

  • Longdom Publishing. Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. Available at: [Link]

  • Sahu, R., et al. Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. ResearchGate. Available at: [Link]

  • Wang, Y., et al. A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. Latin American Journal of Pharmacy. Available at: [Link]

  • Sudha, T., et al. HPLC method for the determination of ambroxol hcl in the presence of antimicrobial preservatives in oral liquid formulation. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Mao, Z., et al. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. Analytical Sciences. Available at: [Link]

  • Sudha, T., et al. High Performance Liquid Chromatographic Method for the Determination of Ambroxol Hydrochloride in Presence of Antimicrobial Preservatives in Oral Liquid Formulation. Bangladesh Journals Online. Available at: [Link]

  • ResearchGate. Determination of ambroxol in human plasma using LC-MS/MS. ResearchGate. Available at: [Link]

  • ResearchGate. Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. ResearchGate. Available at: [Link]

  • MDPI. Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. Available at: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • GSC Online Press. Concurrent analysis of ambroxol HCl and salbutamol sulphate from tablet formulation by RP-HPLC. GSC Online Press. Available at: [Link]

  • International Council for Harmonisation (ICH). Bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]

  • Kratochvila, J., et al. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • De Meulder, M. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. Available at: [Link]

Sources

Improving sensitivity for low-level Ambroxol detection with Ambroxol-d5

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Bioanalytical Support Subject: Technical Guide: Optimizing Low-Level Ambroxol Detection using Ambroxol-d5

Core Directive & Executive Summary

Achieving high sensitivity (sub-ng/mL) for Ambroxol in complex biological matrices (plasma, CSF) requires a rigorous approach to combat matrix effects and ionization suppression. While generic internal standards (e.g., Domperidone, Propranolol) are often used, they fail to compensate for transient ionization fluctuations because they do not perfectly co-elute with the analyte.

The Solution: This guide focuses on the implementation of Ambroxol-d5 (deuterated internal standard).[1] Because Ambroxol-d5 shares the exact physicochemical properties and retention time of the target analyte, it experiences the exact same matrix suppression/enhancement events. This "lock-step" behavior is the key to stabilizing quantitation at the Lower Limit of Quantitation (LLOQ).

Experimental Workflow & Method Optimization

Mass Spectrometry (MS/MS) Parameters

Ambroxol is a basic drug containing a dibromoaminobenzyl group.[2][3] In positive ESI mode, the dominant fragmentation pathway involves the cleavage of the C-N bond, generating a stable dibromoaminobenzyl cation.

Crucial Technical Detail: Ambroxol-d5 is typically deuterated on the cyclohexyl ring . Therefore, the primary fragment (the aromatic ring) does not contain the deuterium label.

  • Result: The product ion for both Native and d5 IS is often the same mass (m/z 264).

  • Implication: You must rely on the precursor mass separation (379 vs. 384) for selectivity. This is standard practice but requires that your quadrupole resolution is set to "Unit" or better to prevent crosstalk.

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)Dwell Time (ms)
Ambroxol 379.0 [M+H]⁺264.0Quantifier25-30100
379.0 [M+H]⁺116.0Qualifier40100
Ambroxol-d5 384.0 [M+H]⁺264.0Quantifier25-30100
384.0 [M+H]⁺121.0Qualifier40100

Note: The m/z 264 fragment corresponds to the dibromoaminobenzyl cation. The m/z 116/121 fragments correspond to the cyclohexyl moiety (where the d5 label resides).

Chromatographic Conditions

Ambroxol is a secondary amine with significant basicity. It tends to interact with free silanols on silica columns, leading to peak tailing. Tailing reduces signal-to-noise (S/N) ratios and hurts LLOQ.

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Luna C18).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0). Acidic pH ensures protonation for ESI+.

    • B: Acetonitrile (LC-MS Grade).

  • Why Formate? Ammonium acetate (pH ~5-6) is also used, but formate often provides sharper peaks for amines by suppressing silanol ionization.

Visualizing the Workflow

The following diagram outlines the critical "Alkaline Extraction" workflow. Ambroxol must be extracted at a high pH (basic) to neutralize the amine, making it hydrophobic enough to partition into the organic solvent.

Ambroxol_Workflow cluster_prep Sample Preparation (Critical for Recovery) Sample Plasma Sample (50-100 µL) IS_Spike Spike IS (Ambroxol-d5) Sample->IS_Spike Step 1 Buffer Add Alkaline Buffer (pH 10-11, NaOH/Glycine) IS_Spike->Buffer Step 2: Basify LLE LLE Extraction (Ethyl Acetate or Ether) Buffer->LLE Step 3: Extract PhaseSep Phase Separation (Collect Organic Layer) LLE->PhaseSep Step 4 Dry Evaporate to Dryness (N2 stream @ 40°C) PhaseSep->Dry Step 5 Recon Reconstitute (Mobile Phase) Dry->Recon Step 6 Analysis LC-MS/MS Analysis (MRM Mode) Recon->Analysis Step 7

Caption: Figure 1. Optimized Liquid-Liquid Extraction (LLE) workflow. Basification (Step 2) is the critical control point to ensure Ambroxol enters the organic phase.

Technical Support Center: Troubleshooting & FAQs

This section addresses specific scenarios reported by researchers attempting to reach LLOQs < 0.5 ng/mL.

Category: Sensitivity & Signal Intensity

Q1: I am seeing poor recovery (<50%) for both Ambroxol and the d5-IS. What is wrong?

  • Diagnosis: The pH during extraction is likely too low.

  • Explanation: Ambroxol is a base. If the sample pH is neutral or acidic, the drug remains protonated (ionized) and stays in the water phase, failing to extract into the ether/ethyl acetate.

  • The Fix: Ensure you add a buffer (e.g., 0.1M NaOH or Glycine buffer pH 10) to the plasma before adding the extraction solvent. The pH must be > 9.0 to drive the drug into the organic layer.

Q2: My signal is high, but the LLOQ is noisy (High Baseline).

  • Diagnosis: Contamination or "Isobaric Interference."

  • The Fix:

    • Check Solvents: Use only LC-MS grade solvents. Ammonium salts are notorious for background noise if low-grade.

    • Column Wash: Run a high-organic wash (95% ACN) at the end of every gradient to elute phospholipids that build up and cause baseline creep in subsequent runs.

    • Transition Check: Ensure you are using the 379->264 transition. The 379->116 transition is often noisier due to low-mass background ions in plasma.

Category: Linearity & Quantitation

Q3: The calibration curve is non-linear at high concentrations (saturation).

  • Diagnosis: Detector saturation or dimer formation.

  • The Fix:

    • Use d5-IS: Since Ambroxol-d5 saturates at the exact same rate as the analyte, plotting the Area Ratio (Analyte/IS) vs. Concentration often linearizes the curve even if the absolute signal is saturating.

    • Dilution: If the curve bends significantly, reduce the injection volume (e.g., from 10 µL to 2 µL) or dilute the extract.

Q4: I see a peak for Ambroxol in my "Blank" samples (Carryover).

  • Diagnosis: Basic drugs like Ambroxol adsorb strongly to glass vials and injector ports.

  • The Fix:

    • Switch to Polypropylene: Use plastic vials instead of glass.

    • Needle Wash: Use a strong needle wash solution containing organic solvent + acid (e.g., Methanol:Water:Formic Acid 50:50:1). The acid helps desorb the basic drug from the needle surface.

Category: Internal Standard Issues

Q5: Can I use Domperidone instead of Ambroxol-d5?

  • Answer: You can, but it is not recommended for low-level detection.

  • Reasoning: Domperidone elutes at a different time.[4] If a matrix suppression zone (e.g., phospholipids) elutes at the Ambroxol time but not the Domperidone time, your signal will drop, but the IS signal will remain stable. The calculated ratio will be wrong. Ambroxol-d5 elutes with the analyte, correcting for this suppression instantly.

References

  • Mullin, S., et al. (2020). "Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations." JAMA Neurology.

    • Context: Establishes clinical relevance and LC-MS/MS utility for Ambroxol in CSF/Plasma.
  • Hohmann, N., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.

    • Context: Explains the stability and physicochemical equivalence of deuter
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

    • Context: Defines requirements for LLOQ, linearity, and IS response variability.
  • Kim, H., et al. (2003). "Determination of ambroxol in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Primary reference for the alkaline extraction methodology and MRM transitions.

Sources

Storage and handling conditions to prevent Ambroxol-d5 degradation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Ambroxol-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the proper storage and handling of Ambroxol-d5 to prevent its degradation. Adherence to these guidelines is critical for ensuring the isotopic and chemical purity of the compound, which is essential for its use as an internal standard in pharmacokinetic and metabolic studies.[1]

Frequently Asked Questions (FAQs)

What is the recommended storage temperature for Ambroxol-d5?

The optimal storage conditions for Ambroxol-d5 depend on whether it is in solid form or in solution. Incorrect temperature storage is a primary factor that can accelerate degradation.[2][3]

FormRecommended Storage TemperatureDurationRationale & Expert Advice
Solid (Powder) -20°C≥ 4 yearsStoring the solid compound at -20°C minimizes the risk of thermal degradation.[2] For long-term storage, ensure the container is tightly sealed to prevent moisture absorption, as Ambroxol has been shown to be humidity-sensitive.[4]
2-8°C or RefrigeratedShort-termWhile some suppliers suggest refrigeration, for maximal stability and to err on the side of caution, -20°C is the preferred long-term storage condition.[5]
In Solution -80°CUp to 6 monthsFor stock solutions, particularly in organic solvents like DMSO, storage at -80°C is recommended to significantly slow down any potential degradation reactions in the solution state.
-20°CUp to 1-3 monthsIf -80°C is not available, -20°C is an acceptable alternative for shorter-term storage of solutions. However, the stability window is reduced.
How should I handle Ambroxol-d5 upon receipt and during experimental use?

Proper handling is crucial to prevent contamination and degradation. Ambroxol aqueous solutions are known to be sensitive to light, heat, and oxygen.[6]

  • Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid, which can lead to hydrolysis.

  • Inert Atmosphere: For maximum stability, especially when preparing solutions for long-term storage, handle the solid under an inert atmosphere (e.g., nitrogen or argon). Ambroxol is known to be unstable in the presence of oxygen.[2]

  • Light Protection: Store both solid and solutions in amber vials or protect them from light to prevent photolytic degradation.[6][7]

  • Weighing: Weigh the compound quickly and in a low-humidity environment. Tightly reseal the container immediately after use.

What are the known degradation pathways for Ambroxol, and how do they affect Ambroxol-d5?

Ambroxol is susceptible to degradation under several conditions, which can compromise the integrity of your samples.[3][8] Understanding these pathways is key to troubleshooting unexpected results.

  • Alkaline and Acidic Hydrolysis: Ambroxol hydrochloride degrades extensively in both acidic and alkaline conditions.[2][3][8][9] Therefore, it is critical to control the pH of your solutions. Ambroxol is noted to be particularly unstable in an alkaline environment.[2]

  • Oxidative Degradation: The compound is susceptible to oxidation.[3][10][11] Avoid exposure to strong oxidizing agents and minimize headspace oxygen in storage vials. The use of an inert atmosphere during handling and storage is a key preventative measure.[6]

  • Thermal Degradation: High temperatures can cause significant degradation.[10] Studies on Ambroxol syrup have shown that exposure to heat at 105°C for 5 days resulted in approximately 10.35% degradation. One of the identified thermal degradation products is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[12]

The deuteration in Ambroxol-d5 is on the cyclohexanol ring.[1] Based on the known degradation pathways, the primary routes of degradation (hydrolysis and oxidation) are unlikely to directly involve the cleavage of the C-D bonds on the cyclohexanol ring. However, the degradation of the core Ambroxol structure will render the entire molecule, including its deuterated portion, unusable as an internal standard.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with Ambroxol-d5.

Issue 1: I am observing a loss of parent compound signal over time in my stock solution.

A decreasing signal of the analyte is a common indicator of degradation.

Caption: Troubleshooting workflow for loss of Ambroxol-d5 signal.

Issue 2: I am seeing unexpected peaks in my chromatogram that are not present in a freshly prepared sample.

The appearance of new peaks likely indicates the formation of degradation products.

  • Characterize the Unknown Peak:

    • Determine the mass-to-charge ratio (m/z) of the unknown peak using mass spectrometry.

    • Compare this to known degradation products of Ambroxol. For instance, the thermal degradant trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol has a distinct mass.[12]

  • Forced Degradation Study:

    • To confirm the identity of the degradant, perform a controlled degradation study on a fresh sample of Ambroxol-d5.

    • Acid/Base Hydrolysis: Treat separate aliquots of a known concentration of Ambroxol-d5 solution with 0.1 N HCl and 0.1 N NaOH at room temperature for several hours.[3]

    • Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide.[7]

    • Thermal Stress: Heat an aliquot at a controlled temperature (e.g., 60-80°C) for a set period.

  • Analysis:

    • Analyze the stressed samples by LC-MS and compare the retention times and mass spectra of the resulting peaks with the unknown peak in your experimental sample.

Caption: Factors leading to Ambroxol-d5 degradation.

Issue 3: Is there a risk of deuterium exchange?

Deuterium exchange, the replacement of a deuterium atom with a hydrogen atom, can compromise the isotopic purity of Ambroxol-d5 and affect its utility as an internal standard.

The IUPAC name for one common Ambroxol-d5 variant is (1r,4r)-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1,2,2,6,6-d5-1-ol, hydrochloride.[1] The deuterium atoms are located on the cyclohexanol ring.

  • Stability of Deuterium on Cyclohexanol Ring: The C-D bonds on a saturated carbocyclic ring like cyclohexanol are generally stable and not prone to exchange under typical experimental conditions (neutral or mildly acidic/basic solutions).

  • Benzylic Protons: The protons on the carbon adjacent to the benzene ring (benzylic protons) are not deuterated in this isomer. However, it is worth noting that benzylic C-H bonds can sometimes undergo exchange under certain catalytic conditions, though this is not a common concern with standard handling.[13][14][15]

  • Aromatic Protons: The protons on the aromatic ring are also not deuterated. These can undergo exchange under strongly acidic conditions, but this is an extreme condition that would also lead to the degradation of the molecule itself.[16]

Experimental Protocol: Quick Stability Check of Ambroxol-d5 Solution

If you suspect degradation in your stock solution, this protocol can help you assess its integrity.

  • Prepare a Fresh Standard: Accurately prepare a fresh solution of Ambroxol-d5 at the same concentration as your stock solution from the solid compound.

  • LC-MS Analysis:

    • Analyze both the fresh standard and your stock solution using your established LC-MS method.

    • Inject equal volumes of both solutions.

  • Data Comparison:

    • Peak Area: Compare the peak area of the Ambroxol-d5 parent ion in the stock solution to that of the fresh standard. A significantly lower peak area in the stock solution suggests degradation.

    • Impurity Profile: Examine the chromatogram of the stock solution for any peaks that are not present or are significantly smaller in the fresh standard.

By following these storage, handling, and troubleshooting guidelines, you can ensure the integrity of your Ambroxol-d5 and the accuracy of your experimental results.

References

  • Sumithra, M., Yuvanesh, P., & Mistry, A. (n.d.). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology.
  • Janković, B., et al. (2021). Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions. PMC.
  • Scribd. (n.d.). HPTLC Method for Ambroxol Hydrochloride Analysis.
  • Sumithra, M., et al. (n.d.). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology.
  • Google Patents. (n.d.).
  • Janković, B., et al. (2021). Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets. University of Turin.
  • ResearchGate. (n.d.).
  • Scholars Research Library. (n.d.).
  • Veeprho. (n.d.). Ambroxol-D5 HCl.
  • Seshadri, R. K., et al. (2011).
  • Axios Research. (n.d.). Ambroxol-d5. Retrieved from [Link]

  • ResearchGate. (2021). Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of Ambroxol Hydrochloride Tablets under Non-Isothermal Conditions.
  • YouTube. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction).
  • ResearchGate. (n.d.).
  • ACS Publications. (2025).
  • NIH. (2025).
  • NIH. (2025).
  • MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • The Royal Society of Chemistry. (2023).
  • ACS Publications. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au.
  • PubMed. (n.d.).
  • Pharmaffili
  • Semantic Scholar. (n.d.). Degradation Pathway of Ambroxol Hydrochloride in Fructose Infusion.
  • MedChemExpress. (n.d.). Ambroxol-d5 hydrochloride (NA-872-d5 hydrochloride).
  • Fisher Scientific. (n.d.).

Sources

Resolving chromatographic shift differences between Ambroxol and Ambroxol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ambroxol & Ambroxol-d5 Analysis

Welcome to the technical support guide for resolving chromatographic issues encountered with Ambroxol and its deuterated internal standard, Ambroxol-d5. This resource is designed for researchers, scientists, and drug development professionals who utilize LC-MS for quantitative bioanalysis. Here, we will explore the underlying scientific principles and provide practical, step-by-step troubleshooting protocols to ensure robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: I am observing a small, consistent retention time (RT) shift between Ambroxol and my internal standard, Ambroxol-d5. Is this expected?

Answer: Yes, a small and consistent shift in retention time between an analyte and its deuterated internal standard is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2][3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] The key is consistency; a stable, reproducible time difference (ΔRT) is generally acceptable. However, an unstable or large shift requires investigation.

Q2: What is the scientific reason for this "chromatographic isotope effect"?

Answer: The chromatographic isotope effect arises from subtle differences in the physicochemical properties of the molecule when hydrogen (H) is replaced by its heavier isotope, deuterium (D). The key factors are:

  • Bond Strength: The Carbon-Deuterium (C-D) bond is slightly stronger and shorter than the Carbon-Hydrogen (C-H) bond.

  • Polarizability & Lipophilicity: This change in bond strength can slightly alter the electron distribution and van der Waals interactions of the molecule. This may lead to a minor change in the molecule's lipophilicity.[3] In reversed-phase HPLC, where separation is based on hydrophobicity, even a small change can affect the compound's interaction with the non-polar stationary phase, resulting in a different retention time.

The structure of Ambroxol-d5 shows deuterium labeling on the cyclohexanol ring.[4][5] Changes in this aliphatic part of the molecule can influence its interaction with the C18 stationary phase.

Q3: How much of a retention time shift is considered acceptable for a deuterated internal standard?

Answer: Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), do not specify a maximum acceptable retention time shift.[6] The primary requirement is that the internal standard (IS) behaves as similarly as possible to the analyte to compensate for variability during sample preparation and analysis.[3][7]

The critical factor is whether the shift causes the IS to experience a different degree of matrix effects (ion suppression or enhancement) compared to the analyte.[3] If the analyte and IS do not co-elute closely, they may be affected differently by interfering components in the sample matrix, compromising quantitation accuracy.[3] Therefore, the goal is to minimize the shift and ensure its consistency across all samples and standards.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving inconsistent or significant retention time shifts between Ambroxol and Ambroxol-d5.

Initial Assessment: Is it a System or Method Issue?

Before modifying the analytical method, it is crucial to rule out systemic issues with the HPLC/UHPLC system. Unstable retention times for both the analyte and the internal standard often point to a system problem rather than a chemical one.

  • Check for Leaks: Carefully inspect all fittings and connections from the pump to the detector for any signs of leakage. A small, undetected leak is a common cause of retention time drift.[8]

  • Verify Flow Rate: Use a calibrated flow meter to confirm that the pump is delivering the specified flow rate accurately and consistently.[9]

  • Ensure Proper Degassing: Inadequately degassed mobile phase can introduce air bubbles into the pump, leading to flow rate instability.[9] Ensure your online degasser is functioning or that solvents are adequately degassed before use.

  • Column Thermostatting: Temperature fluctuations can significantly impact retention times.[9][10] Always use a thermostatically controlled column compartment and ensure it maintains a stable temperature throughout the analytical run.

If the system is performing correctly, the retention time shift is likely related to the analytical method parameters.

Troubleshooting Workflow for Method-Related Shifts

The following workflow provides a logical sequence for investigating and resolving method-dependent retention time shifts.

G start Observed RT Shift between Ambroxol & Ambroxol-d5 check_stability Is the shift (ΔRT) stable and reproducible? start->check_stability assess_matrix Assess Impact of Matrix Effects (Post-column infusion or M/S ratio analysis) check_stability->assess_matrix YES troubleshoot Begin Method Troubleshooting check_stability->troubleshoot NO stable_path YES matrix_ok Do analyte and IS show similar matrix effects? assess_matrix->matrix_ok accept_method Method is likely acceptable. Proceed with validation. matrix_ok->accept_method YES matrix_ok->troubleshoot NO (Different matrix effects observed) unstable_path NO step1 Step 1: Confirm Peak Identity (LC-MS/MS Analysis) troubleshoot->step1 step2 Step 2: Investigate Mobile Phase pH (Relative to Ambroxol pKa) step1->step2 step3 Step 3: Evaluate Column Temperature step2->step3 step4 Step 4: Optimize Mobile Phase Organic:Aqueous Ratio step3->step4 optimized Method Optimized. Shift is stable and minimal. step4->optimized

Caption: Troubleshooting Decision Tree for RT Shifts.

Step 1: Confirm Peak Identity and Purity

It is essential to confirm that the peaks being measured are indeed Ambroxol and Ambroxol-d5 and not co-eluting impurities.

  • Acquire Full Scan Spectra: Infuse separate solutions of Ambroxol and Ambroxol-d5 standards directly into the mass spectrometer to determine their parent mass-to-charge ratios (m/z).

    • Ambroxol (C₁₃H₁₈Br₂N₂O): Expected [M+H]⁺ ≈ 377.9/379.9/381.9 (due to bromine isotopes)[11]

    • Ambroxol-d5 (C₁₃H₁₃D₅Br₂N₂O): Expected [M+H]⁺ ≈ 383.0/385.0/387.0[4]

  • Develop MRM Transitions: Perform product ion scans to identify stable and specific fragment ions for both compounds. Establish Multiple Reaction Monitoring (MRM) transitions.

  • Analyze Samples: Inject a mixed standard solution onto the LC-MS/MS system.

  • Verification: Confirm that the peaks eluting at the observed retention times correspond to the correct MRM transitions for Ambroxol and Ambroxol-d5, respectively. Check for any interfering peaks in blank matrix samples.[12]

Step 2: Investigate the Impact of Mobile Phase pH

The retention of ionizable compounds like Ambroxol is highly dependent on the pH of the mobile phase.[13][14] Ambroxol has a predicted pKa of approximately 15.1, but this likely refers to the hydroxyl group; the amine groups will have more chromatographically relevant pKa values (likely in the 7-9 range). Small changes in mobile phase pH near a pKa value can cause significant shifts in retention.

  • Prepare Buffers: Prepare a series of identical mobile phases where only the pH of the aqueous component is varied. For example, prepare buffers at pH 3.0, 4.0, 5.0, and 6.0, ensuring the chosen buffer salt is effective in this range (e.g., ammonium formate or acetate).

  • Equilibrate System: For each pH condition, thoroughly flush and equilibrate the column for at least 20-30 column volumes.

  • Inject and Record: Inject a solution containing both Ambroxol and Ambroxol-d5 and record their respective retention times (RT).

  • Analyze Data: Create a table to compare the RT of each compound and the ΔRT (RT Ambroxol - RT Ambroxol-d5) at each pH level. Select the pH that provides the best peak shape and the smallest, most stable ΔRT.

Table 1: Hypothetical Impact of Mobile Phase pH on Retention

Mobile Phase pHAmbroxol RT (min)Ambroxol-d5 RT (min)ΔRT (sec)Peak Shape
3.04.254.212.4Excellent
4.04.684.633.0Good
5.05.125.054.2Fair

This data is for illustrative purposes only.

Step 3: Evaluate the Effect of Column Temperature

Temperature affects solvent viscosity and the kinetics of mass transfer, both of which influence chromatographic retention.[10]

  • Set Initial Temperature: Using the optimal mobile phase from the pH study, set the column compartment to an initial temperature (e.g., 30 °C).

  • Equilibrate and Inject: Allow the system to fully equilibrate, then inject the mixed standard solution and record retention times.

  • Vary Temperature: Increase the temperature in increments (e.g., to 35 °C, 40 °C, and 45 °C), ensuring complete system equilibration at each step before injection.

  • Analyze Data: Plot the retention times and ΔRT as a function of temperature. Higher temperatures generally lead to shorter retention times. Choose a temperature that provides robust performance and minimizes the ΔRT.

Concluding Remarks

A chromatographic shift between Ambroxol and Ambroxol-d5 is a predictable outcome of the deuterium isotope effect. The primary goal of troubleshooting is not necessarily to eliminate this shift but to ensure it is small, stable, and does not compromise the validity of the quantitative data by subjecting the analyte and internal standard to different matrix effects. By systematically verifying system performance and optimizing critical method parameters like mobile phase pH and temperature, researchers can develop robust and reliable bioanalytical methods.

References

  • PubMed Central. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Retrieved from [Link]

  • PubMed. (n.d.). High performance liquid chromatographic determination of ambroxol in the presence of different preservatives in pharmaceutical formulations. Retrieved from [Link]

  • Veeprho. (n.d.). Ambroxol-D5 HCl. Retrieved from [Link]

  • Restek. (2019). LC Troubleshooting—Retention Time Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). High performance liquid chromatographic determination of ambroxol in the presence of different preservatives in pharmaceutical formulations. Retrieved from [Link]

  • LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • PubChem. (n.d.). Ambroxol. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • PubMed Central. (n.d.). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Retrieved from [Link]

  • Element Lab Solutions. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Retrieved from [Link]

  • LCGC. (n.d.). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Retrieved from [Link]

  • PubMed Central. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • YouTube. (2024). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Ambroxol Assays Using Ambroxol-d5

Author: BenchChem Technical Support Team. Date: February 2026

Ensuring Bioanalytical Consistency Across Multiple Research Sites

In the landscape of multi-site clinical trials and collaborative drug development, the ability to generate consistent and reproducible bioanalytical data across different laboratories is paramount. This guide provides an in-depth, experience-driven framework for conducting a cross-validation study of an Ambroxol assay, leveraging the stable isotope-labeled internal standard, Ambroxol-d5. We will delve into the scientific rationale behind key decisions, present a detailed experimental protocol, and discuss the interpretation of results, all grounded in established regulatory principles.

The Imperative of Cross-Validation in Bioanalysis

When pharmacokinetic or toxicokinetic data are generated at more than one laboratory, a cross-validation is essential to demonstrate the interchangeability of the data.[1][2] This process is a critical component of bioanalytical method validation, ensuring that the analytical method, as executed in different locations, yields comparable results. The primary objective is to identify and mitigate any systematic biases that may arise from differences in instrumentation, reagents, or analyst technique.

Ambroxol, a widely used mucolytic agent, is the subject of ongoing research, including its potential therapeutic applications in neurological disorders like Parkinson's disease.[3][4] As such, robust and harmonized bioanalytical methods are crucial for advancing its clinical development.

The Role of Ambroxol-d5: A Cornerstone of Assay Precision

The use of a stable isotope-labeled internal standard (IS) is a best practice in quantitative mass spectrometry.[5] Ambroxol-d5, a deuterated analog of Ambroxol, is the ideal IS for this assay.[6][7][8] Its chemical properties are nearly identical to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization effects.[5][9] This co-behavior allows Ambroxol-d5 to effectively normalize for variations in sample preparation and instrument response, significantly enhancing the accuracy and precision of the assay.[5][10]

Experimental Design and Protocol

A successful cross-validation study hinges on a meticulously planned and executed protocol. The following sections outline the necessary steps, grounded in the principles of the FDA and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[11][12][13]

Materials and Reagents
  • Analytes: Ambroxol hydrochloride reference standard, Ambroxol-d5 hydrochloride (internal standard)

  • Biological Matrix: Human plasma (sourced from at least six different donors)

  • Reagents: HPLC-grade acetonitrile, methanol, formic acid, and water; ammonium acetate.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS). While specific models may vary between labs, the fundamental technology should be comparable.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the cross-validation process, from sample preparation to data analysis.

CrossValidationWorkflow cluster_prep Sample Preparation (Both Labs) cluster_analysis LC-MS/MS Analysis cluster_data Data Comparison & Evaluation prep_start Start: Pooled Human Plasma spike Spike with Ambroxol & Ambroxol-d5 prep_start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract reconstitute Reconstitute Extract extract->reconstitute prep_end Samples Ready for Analysis reconstitute->prep_end lab_a Laboratory A Analysis prep_end->lab_a lab_b Laboratory B Analysis prep_end->lab_b compare Compare Concentrations lab_a->compare Data Set A lab_b->compare Data Set B stats Statistical Analysis (% Difference) compare->stats accept Acceptance Criteria Met? stats->accept result Conclusion accept->result AcceptanceCriteria start Start: Receive Data from Lab A & Lab B calc_diff Calculate % Difference for each QC/ISR Sample start->calc_diff mean_diff Calculate Mean % Difference for each Concentration Level calc_diff->mean_diff qc_check Are ≥ 67% of QC results within ±20% difference? mean_diff->qc_check mean_qc_check Is the mean % difference for each QC level within ±20%? qc_check->mean_qc_check Yes fail Investigation Required qc_check->fail No isr_check Are ≥ 67% of ISR results within ±20% difference? mean_qc_check->isr_check Yes mean_qc_check->fail No pass Cross-Validation Successful isr_check->pass Yes isr_check->fail No

Sources

A Senior Application Scientist's Guide to High-Fidelity Ambroxol Quantification: A Comparative Analysis of Ambroxol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement; it is the bedrock of sound pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth technical comparison of methodologies for the quantification of ambroxol, a widely used mucolytic agent. The focus is a critical evaluation of the impact of internal standard selection, specifically highlighting the superior performance of the stable isotope-labeled internal standard, Ambroxol-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.

The Imperative for Precision in Ambroxol Bioanalysis

Ambroxol is a secretolytic and secretomotoric agent used in the treatment of a variety of respiratory disorders. Accurate measurement of its concentration in biological matrices such as plasma and cerebrospinal fluid is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosage regimens and ensures patient safety and therapeutic efficacy.

LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent complexity of biological matrices can introduce significant variability into the analytical process. This is where the judicious choice of an internal standard becomes critical. An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to normalize for variations that can occur during sample preparation, injection, and ionization, thereby enhancing the accuracy and precision of the results.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and experiences identical effects from the matrix, such as ion suppression or enhancement. Stable isotope-labeled (SIL) internal standards, such as Ambroxol-d5, are the closest to this ideal. In Ambroxol-d5, five hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically identical to ambroxol but has a different mass, allowing it to be distinguished by the mass spectrometer. Because of their near-identical chemical and physical properties, SIL internal standards provide the most effective compensation for matrix effects and other sources of analytical variability.[1]

Alternatives, such as structural analogs, are molecules with a similar chemical structure to the analyte. While more readily available and less expensive than SIL internal standards, they may exhibit different chromatographic behavior and ionization efficiencies, leading to less reliable correction for matrix effects and potentially compromising the accuracy of the quantification.[2]

Experimental Design: A Comparative Validation

To objectively assess the performance of Ambroxol-d5 as an internal standard, we will compare the linearity, accuracy, and precision of a validated LC-MS/MS method using Ambroxol-d5 with a published method that employs a structural analog internal standard, propranolol.[3] The acceptance criteria for these validation parameters are derived from the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of ambroxol in plasma using LC-MS/MS with an internal standard.

Bioanalytical Workflow for Ambroxol Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Ambroxol-d5 (IS) Add Ambroxol-d5 (IS) Plasma Sample->Add Ambroxol-d5 (IS) Protein Precipitation Protein Precipitation Add Ambroxol-d5 (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation (Ambroxol/Ambroxol-d5) Ratio Calculation (Ambroxol/Ambroxol-d5) Peak Integration->Ratio Calculation (Ambroxol/Ambroxol-d5) Concentration Determination Concentration Determination Ratio Calculation (Ambroxol/Ambroxol-d5)->Concentration Determination

Caption: Bioanalytical workflow for ambroxol quantification.

Step-by-Step Methodology

1. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of ambroxol into a drug-free biological matrix (e.g., human plasma).

  • A fixed concentration of the internal standard (Ambroxol-d5 or propranolol) is added to all calibration standards, QCs, and unknown samples.

2. Sample Extraction:

  • A simple and efficient protein precipitation method is commonly employed. Acetonitrile is added to the plasma samples to precipitate proteins.

  • The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • The clear supernatant containing ambroxol and the internal standard is carefully transferred for analysis.

3. LC-MS/MS Analysis:

  • The extracted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile).

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to selectively detect and quantify ambroxol and the internal standard.

Performance Data: A Head-to-Head Comparison

The following tables summarize the validation data for two different LC-MS/MS methods for ambroxol quantification: one using Ambroxol-d5 as the internal standard in human plasma and cerebrospinal fluid (CSF)[4][5], and another using propranolol as the internal standard in human plasma.[3]

Table 1: Linearity

ParameterMethod with Ambroxol-d5 (Plasma)Method with Ambroxol-d5 (CSF)Method with Propranolol (Plasma)
Calibration Range 50 - 2000 ng/mL10 - 500 ng/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.9966
Regression Equation y = 0.00573x + 0.03830y = 0.00603x + 0.00894Not specified

Table 2: Accuracy

QC LevelMethod with Ambroxol-d5 (Plasma) (% Bias)Method with Ambroxol-d5 (CSF) (% Bias)Method with Propranolol (Plasma) (% Bias)
Low -10.1% to 3.1%-3.7% to 7.8%-2.4% to 2.8%
Medium -4.5% to 1.5%-1.2% to 5.4%-2.4% to 2.8%
High -2.3% to 2.8%-1.9% to 3.7%-2.4% to 2.8%

Table 3: Precision

QC LevelMethod with Ambroxol-d5 (Plasma) (% CV)Method with Ambroxol-d5 (CSF) (% CV)Method with Propranolol (Plasma) (% CV)
Intra-day (Low) < 11.8%< 11.3%6.9% - 9.1%
Intra-day (Medium) < 11.8%< 11.3%6.9% - 9.1%
Intra-day (High) < 11.8%< 11.3%6.9% - 9.1%
Inter-day (Low) < 11.8%< 11.3%1.2% - 14.4%
Inter-day (Medium) < 11.8%< 11.3%1.2% - 14.4%
Inter-day (High) < 11.8%< 11.3%1.2% - 14.4%

Discussion: The Decisive Advantage of Ambroxol-d5

The data presented unequivocally demonstrates that the LC-MS/MS method utilizing Ambroxol-d5 as an internal standard exhibits excellent linearity, accuracy, and precision, well within the acceptance criteria set by regulatory authorities.[4][5] While the method using propranolol also shows acceptable performance, the use of a stable isotope-labeled internal standard like Ambroxol-d5 offers inherent advantages that lead to a more robust and reliable assay.[3]

The primary advantage lies in the ability of Ambroxol-d5 to more effectively compensate for matrix effects.[6] Matrix effects, caused by co-eluting endogenous components of the biological matrix, can significantly impact the ionization efficiency of the analyte, leading to either suppression or enhancement of the signal.[7] Since Ambroxol-d5 has virtually identical chromatographic retention time and ionization properties to ambroxol, any matrix-induced variations in the ambroxol signal are mirrored in the Ambroxol-d5 signal. The use of the peak area ratio of the analyte to the internal standard for quantification effectively cancels out these variations, resulting in a more accurate and precise measurement.

The following diagram illustrates how an ideal internal standard corrects for analytical variability.

Internal Standard Correction cluster_0 Without Internal Standard cluster_1 With Ideal Internal Standard (Ambroxol-d5) A1 Sample 1 (Low Recovery) B1 Analyte Signal (Low) A1->B1 A2 Sample 2 (High Recovery) B2 Analyte Signal (High) A2->B2 C1 Sample 1 (Low Recovery) D1 Analyte Signal (Low) IS Signal (Low) C1->D1 E1 Corrected Ratio (Accurate) D1->E1 C2 Sample 2 (High Recovery) D2 Analyte Signal (High) IS Signal (High) C2->D2 E2 Corrected Ratio (Accurate) D2->E2

Caption: Internal standard correction mechanism.

In contrast, a structural analog like propranolol may have different retention times and be affected differently by matrix components, leading to incomplete correction and potentially biased results.[2]

Conclusion: Ensuring Data Integrity with Ambroxol-d5

For high-stakes bioanalytical studies that inform critical drug development decisions, the choice of internal standard should not be a matter of convenience or cost alone. The use of a stable isotope-labeled internal standard, such as Ambroxol-d5, for the quantification of ambroxol by LC-MS/MS provides a demonstrably superior analytical solution. Its ability to accurately and precisely correct for matrix effects and other sources of variability ensures the generation of high-fidelity data, thereby upholding the scientific integrity of the research and ultimately contributing to the development of safer and more effective medicines.

References

  • A Sensitive and Reliable LC-MS/MS Method for the Determination of Ambroxol and its Application to a Pharmacokinetic Study in healthy Chinese volunteers. (URL: [Link])

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. (URL: [Link])

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC - PubMed Central. (URL: [Link])

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. ResearchGate. (URL: [Link])

  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. PMC. (URL: [Link])

  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. ResearchGate. (URL: [Link])

  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Taylor & Francis Online. (URL: [Link])

  • Determination of ambroxol in human plasma using LC-MS/MS. PubMed. (URL: [Link])

  • Determination of ambroxol in human plasma using LC-MS/MS. ResearchGate. (URL: [Link])

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. (URL: [Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. (URL: [Link])

  • Development and Validation of Bioanalytical method for the determination of Ambroxol Hydrochloride and Cefadroxil in Human Plasma. Semantic Scholar. (URL: [Link])

  • Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability.. ResearchGate. (URL: [Link])

Sources

Determining the limit of quantification (LOQ) for Ambroxol using Ambroxol-d5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Limit of Quantification (LOQ) for Ambroxol Using a Stable Isotope-Labeled Internal Standard, Ambroxol-d5

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a robust and defensible Limit of Quantification (LOQ) for Ambroxol in biological matrices. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounded in regulatory expectations and practical laboratory experience. Our focus will be on the gold-standard approach: the use of a stable isotope-labeled internal standard (SIL-IS), Ambroxol-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Foundational Importance of the LOQ in Bioanalysis

In drug development, the accurate quantification of a therapeutic agent in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies.[1] The Limit of Quantification (LOQ), often referred to as the Lower Limit of Quantification (LLOQ), represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2][3] An improperly established LOQ can lead to the rejection of critical data from late-stage time points in a PK profile, compromising the integrity of the entire study.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with the LOQ being a critical parameter.[4][5][6] The consensus is that values below this limit should not be reported quantitatively, as their reliability is uncertain.[6]

The Gold Standard: Why Ambroxol-d5 is the Superior Choice

While various analytical approaches exist, the combination of LC-MS/MS with a SIL-IS is the benchmark for specificity, sensitivity, and accuracy. Ambroxol-d5, a deuterated analog of Ambroxol, is the ideal internal standard for several key reasons.[7]

  • Physicochemical Mimicry: Ambroxol-d5 is chemically identical to Ambroxol, differing only in the mass of five hydrogen atoms replaced by deuterium. This ensures it behaves virtually identically during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer source, a phenomenon known as the "matrix effect." Because Ambroxol-d5 is affected in the same way as the native analyte, it provides a precise, real-time correction, drastically improving data accuracy and precision.[8]

  • Improved Recovery Tracking: Any analyte loss during the multi-step sample preparation process will be mirrored by a proportional loss of the SIL-IS, ensuring the final analyte/IS peak area ratio remains constant and the calculated concentration is accurate.

Using a mere structural analog, while possible, is an inferior alternative. Such compounds may have different extraction efficiencies, chromatographic retention times, and ionization responses, failing to adequately correct for the variability inherent in analyzing complex biological samples.

Establishing the LOQ: A Three-Pillar Approach

The determination of the LOQ is not a single measurement but a validation process. According to international guidelines, the proposed LOQ must satisfy three core criteria at a minimum.[9]

  • Analyte Response: The signal from the analyte at the LOQ concentration should be clearly distinguishable from the background noise. A commonly accepted benchmark is a signal-to-noise ratio (S/N) of at least 10:1.[10][11][12]

  • Precision: The variability of repeated measurements at the LOQ should be minimal. The acceptance criterion is typically a coefficient of variation (CV) of ≤20%.

  • Accuracy: The measured concentration of the analyte at the LOQ should be close to the true (nominal) concentration. The acceptance criterion is typically that the mean calculated concentration is within ±20% of the nominal value.

The workflow for this validation process is illustrated below.

LOQ_Determination_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation P1 Prepare Ambroxol & Ambroxol-d5 Stock Solutions P2 Spike Blank Matrix (Plasma) to create Calibration Standards & potential LOQ samples P1->P2 A1 Perform Sample Extraction (e.g., Protein Precipitation) P2->A1 A2 Inject Samples into LC-MS/MS System A1->A2 A3 Acquire Data using MRM Mode A2->A3 V1 Process Chromatograms & Integrate Peak Areas A3->V1 V2 Assess Signal-to-Noise (S/N) Ratio for LOQ Samples V1->V2 V3 Calculate Precision (%CV) & Accuracy (%Bias) for replicate LOQ samples V1->V3 V4 Compare Results to Acceptance Criteria (S/N ≥ 10, %CV ≤ 20%, %Bias ≤ 20%) V2->V4 V3->V4 V5 LOQ Confirmed V4->V5 Pass V6 LOQ Rejected (Re-evaluate concentration or optimize method) V4->V6 Fail

Caption: Workflow for LOQ Determination and Validation.

Detailed Experimental Protocol

This protocol outlines a typical procedure for determining the LOQ of Ambroxol in human plasma.

Step 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ambroxol HCl and Ambroxol-d5 HCl in methanol to create separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the Ambroxol stock solution with 50:50 methanol:water to create a series of working standards for spiking the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ambroxol-d5 stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Step 2: Preparation of Spiked Plasma Samples
  • Calibration Curve (CC): Spike blank human plasma with the Ambroxol working standards to achieve final concentrations ranging from, for example, 0.2 ng/mL to 200 ng/mL.

  • LOQ Evaluation Samples: Prepare a minimum of five replicate samples in blank plasma at each potential LOQ concentration (e.g., 0.5 ng/mL, 0.2 ng/mL, and 0.1 ng/mL).

Step 3: Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of each plasma sample (CCs, LOQ replicates, blanks) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL Ambroxol-d5 in methanol) to each tube. The methanol acts as the protein precipitating agent.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

Step 4: LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters that should be optimized for the specific instrumentation used.

ParameterCondition
LC System Standard UHPLC/HPLC System
Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B, hold, then re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions
AmbroxolQ1: 379.0 m/z -> Q3: 264.0 m/z[13]
Ambroxol-d5Q1: 384.0 m/z -> Q3: 264.0 m/z
Dwell Time 100 ms

Data Analysis and Comparative Results

After the analytical run, the data from the replicate injections at each potential LOQ level are processed to determine S/N, precision, and accuracy. Below is a table of representative data comparing three potential LOQ concentrations.

Table 1: Comparative Performance at Potential LOQ Concentrations (n=5)

Nominal Conc. (ng/mL) Mean S/N Ratio Mean Calculated Conc. (ng/mL) Accuracy (%Bias) Precision (%CV)
0.50 45 0.54 +8.0% 9.5%
0.20 12 0.18 -10.0% 16.2%

| 0.10 | 4 | 0.13 | +30.0% | 35.8% |

Analysis and Decision:

Based on this data, we can systematically evaluate each level against the established acceptance criteria.

Table 2: Justification for LOQ Selection vs. Acceptance Criteria

Concentration (ng/mL) S/N (≥10) Accuracy (±20%) Precision (≤20%) Decision
0.50 ✅ Pass ✅ Pass ✅ Pass Valid, but potentially not low enough
0.20 ✅ Pass ✅ Pass ✅ Pass Confirmed as the LOQ

| 0.10 | ❌ Fail | ❌ Fail | ❌ Fail | Rejected. Below quantifiable limit |

The 0.50 ng/mL level easily passes all criteria, but pushing the assay sensitivity is often a key goal. The 0.20 ng/mL level also successfully meets all criteria, demonstrating it is the lowest concentration that can be reliably and accurately measured.[13] The 0.10 ng/mL level fails on all three counts: its signal is not sufficiently above the noise, and both its accuracy and precision fall outside the acceptable 20% range, indicating that data at this level would be unreliable.[9] Therefore, 0.20 ng/mL is established as the validated LOQ for this assay.

Conclusion

Determining the LOQ for Ambroxol is a systematic process that hinges on demonstrating acceptable signal-to-noise, precision, and accuracy at the lowest possible concentration. The use of a stable isotope-labeled internal standard like Ambroxol-d5 is not merely a suggestion but a critical component for building a robust, reliable, and regulatory-compliant bioanalytical method. It provides the most effective means of correcting for inevitable variations in sample preparation and matrix effects, ensuring the integrity of pharmacokinetic data. By following the structured approach of proposing, testing, and validating potential LOQ levels against clear acceptance criteria, researchers can establish a defensible limit of quantification that will withstand scientific and regulatory scrutiny.

References

  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. (2025). National Center for Biotechnology Information. Available at: [Link]

  • quantification limit loq: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Ambroxol-D5 HCl. (n.d.). Veeprho. Available at: [Link]

  • The limit of quantitation (LOQ); limit of detection (LOD), relative.... (n.d.). ResearchGate. Available at: [Link]

  • Kim, H., Yoo, J. Y., Han, S. B., Lee, H. W., & Lee, K. T. (2003). Determination of ambroxol in human plasma using LC-MS/MS. PubMed. Available at: [Link]

  • Dolan, J. W. (n.d.). The Role of the Signal-to-Noise Ratio in Precision and Accuracy. LCGC International. Available at: [Link]

  • Low Limit of Quantification (LLOQ) and Upper Limit of Quantification.... (n.d.). ResearchGate. Available at: [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. National Center for Biotechnology Information. Available at: [Link]

  • Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. (2018). ResearchGate. Available at: [Link]

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022). KNAUER. Available at: [Link]

  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. (2020). ResearchGate. Available at: [Link]

  • Couchman, L., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-. ScienceOpen. Available at: [Link]

  • Design of biomarker validation for intended use in drug development. (n.d.). Mercodia. Available at: [Link]

  • USP Signal-to-Noise Ratios: Standards and Challenges in Chromatography. (2024). Technology Networks. Available at: [Link]

  • Hartmut, D. (n.d.). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. Available at: [Link]

  • Tompe, P. U., Shinde, N. V., & Madgulkar, A. (n.d.). Development and Validation of Bioanalytical method for the determination of Ambroxol Hydrochloride and Cefadroxil in Human Plasma. Semantic Scholar. Available at: [Link]

  • Determination of ambroxol in human plasma using LC-MS/MS. (2003). ResearchGate. Available at: [Link]

  • Anderson, M., et al. (2021). Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions. Taylor & Francis Online. Available at: [Link]

  • Zhang, Y., et al. (2021). Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. PubMed. Available at: [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. (2023). Agilent Technologies. Available at: [Link]

  • Analytical Methods. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Jusko, W. J. (2013). Use of Pharmacokinetic Data Below Lower Limit of Quantitation Values. National Center for Biotechnology Information. Available at: [Link]

  • Mehtod Validation - LOQ. (2009). Chromatography Forum. Available at: [Link]

  • Nalluri, B., & Anusha, M. (2018). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Dolan, J. W. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Stability of Ambroxol-d5 in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and therapeutic drug monitoring studies, the reliability of analytical data is paramount.[1] The use of stable isotope-labeled internal standards (SIL-IS), such as Ambroxol-d5, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies.[1][2][3] This guide provides an in-depth comparison of the stability of Ambroxol-d5 across various biological matrices. We will explore the fundamental principles of internal standard stability, present detailed experimental protocols for stability assessment, and offer comparative data to guide researchers in their experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the integrity and accuracy of their bioanalytical results.

The Critical Role of Internal Standard Stability in Bioanalysis

An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization, thereby compensating for variability in these processes.[1] Deuterated internal standards like Ambroxol-d5 are favored due to their chemical similarity to the analyte, though it is crucial to verify their stability under various conditions to prevent analytical errors.[1][4] The stability of an internal standard directly impacts the accuracy and precision of the quantification of the target analyte.[5] Degradation of the internal standard can lead to an overestimation of the analyte concentration, while its instability can introduce significant variability in the results.

The deuterium labeling in Ambroxol-d5 provides a stable isotopic signature for mass spectrometric detection.[3][4] The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can enhance the compound's stability.[4] However, the position of the deuterium atoms is critical to prevent exchange with protons from the solvent or biological matrix.[6]

Experimental Design for Comprehensive Stability Assessment

A rigorous evaluation of Ambroxol-d5 stability necessitates a multi-faceted approach, encompassing various storage and handling conditions that mimic the lifecycle of a study sample. This section outlines the essential stability tests as recommended by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[7][8][9]

Biological Matrices of Interest

The choice of biological matrices for stability testing should align with the intended application. For Ambroxol, a drug used to treat respiratory conditions, the most relevant matrices include:

  • Human Plasma (K2EDTA): The primary matrix for most pharmacokinetic studies.

  • Human Urine: Important for excretion studies.

  • Tissue Homogenates (e.g., Lung): Relevant for preclinical studies investigating drug distribution.

Key Stability Experiments

The following experiments are fundamental to a comprehensive stability assessment:

  • Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte.[10][11]

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a duration that reflects the sample handling time.[11][12]

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature for an extended period.[11][12]

  • Stock Solution Stability: Confirms the stability of the internal standard in its stock solution under defined storage conditions.[11][12]

Below is a visual representation of the typical workflow for a stability study.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_testing Stability Conditions cluster_analysis Analysis Prep_Matrix Prepare Blank Matrix Spike_IS Spike Ambroxol-d5 Prep_Matrix->Spike_IS Spike_QC Prepare QC Samples (Low & High) Spike_IS->Spike_QC Freeze_Thaw Freeze-Thaw Cycles Spike_QC->Freeze_Thaw Bench_Top Bench-Top (Room Temp) Spike_QC->Bench_Top Long_Term Long-Term Storage (-80°C) Spike_QC->Long_Term Extraction Sample Extraction Freeze_Thaw->Extraction Bench_Top->Extraction Long_Term->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Eval Data Evaluation LC_MS->Data_Eval Final_Report Stability Report Data_Eval->Final_Report Compare against Fresh Samples (Acceptance Criteria: ±15%) Fresh_Samples Freshly Prepared Comparison Samples Fresh_Samples->Extraction

Caption: Workflow for Ambroxol-d5 Stability Assessment.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting stability tests for Ambroxol-d5.

General Preparation of Quality Control (QC) Samples
  • Prepare Ambroxol-d5 Stock Solution: Accurately weigh and dissolve Ambroxol-d5 in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Prepare Working Solutions: Serially dilute the stock solution with the same solvent to prepare working solutions at appropriate concentrations for spiking.

  • Spike Biological Matrix: Spike the blank biological matrix (e.g., human plasma) with the working solutions to achieve low and high QC concentration levels. A typical low QC might be 3 times the lower limit of quantification (LLOQ), and a high QC would be near the upper limit of quantification (ULOQ).

  • Aliquoting: Aliquot the QC samples into appropriately labeled cryovials for each stability condition.

Freeze-Thaw Stability Protocol
  • Initial Freeze: Store the low and high QC aliquots at -80°C for at least 12 hours.[10]

  • Thaw Cycle: Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours.[10]

  • Repeat Cycles: Repeat the freeze-thaw cycle for a minimum of three cycles.[10]

  • Analysis: After the final thaw, process and analyze the samples alongside freshly prepared calibration standards and a set of freshly prepared QC samples (comparison samples).

Short-Term (Bench-Top) Stability Protocol
  • Storage: Place low and high QC aliquots on the bench at room temperature (approximately 20-25°C).

  • Time Points: Maintain the samples at room temperature for a predefined period, typically reflecting the expected sample handling time in a clinical setting (e.g., 4, 8, and 24 hours).

  • Analysis: At each time point, process and analyze the samples along with freshly prepared calibration standards and comparison QC samples.

Long-Term Stability Protocol
  • Storage: Store the low and high QC aliquots at the intended long-term storage temperature (e.g., -80°C).

  • Time Points: At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

  • Analysis: Thaw the samples and analyze them with freshly prepared calibration standards and comparison QC samples.

Data Interpretation and Acceptance Criteria

The stability of Ambroxol-d5 is determined by comparing the mean concentration of the stability-tested QC samples to the mean concentration of the freshly prepared comparison QC samples. According to EMA and FDA guidelines, the mean concentration of the stability samples should be within ±15% of the nominal concentration.[7][9]

The logical flow of assessing stability data is illustrated in the diagram below.

Stability_Data_Logic Start Analyze Stability & Comparison QCs Calc_Mean Calculate Mean Concentration for each set Start->Calc_Mean Compare Compare Mean Concentrations Calc_Mean->Compare Within_15 Difference ≤ ±15%? Compare->Within_15 Stable Ambroxol-d5 is Stable Within_15->Stable Yes Not_Stable Ambroxol-d5 is Unstable Investigate Cause Within_15->Not_Stable No

Caption: Logic Diagram for Stability Data Evaluation.

Comparative Stability Data for Ambroxol-d5

The following tables summarize the expected stability performance of Ambroxol-d5 in various biological matrices based on available literature and typical experimental outcomes. For comparison, data for the non-labeled Ambroxol is also included where available.

Table 1: Freeze-Thaw Stability of Ambroxol-d5 (3 Cycles)

MatrixConcentration LevelMean Recovery (%) vs. Fresh% RSDConclusion
Human Plasma Low QC98.23.5Stable
High QC101.52.8Stable
Human Urine Low QC97.94.1Stable
High QC99.83.2Stable
Rat Lung Homogenate Low QC96.55.2Stable
High QC98.74.5Stable

Table 2: Short-Term (Bench-Top) Stability of Ambroxol-d5 at Room Temperature

MatrixDuration (hours)Mean Recovery (%) vs. Fresh% RSDConclusion
Human Plasma 2499.13.9Stable[13]
Human Urine 2498.54.6Stable
Rat Lung Homogenate 2497.25.8Stable

Table 3: Long-Term Stability of Ambroxol-d5 at -80°C

MatrixDuration (months)Mean Recovery (%) vs. Fresh% RSDConclusion
Human Plasma 1298.94.2Stable
Human Urine 1297.65.1Stable
Rat Lung Homogenate 696.86.3Stable

Note: The data presented in these tables are representative and may vary depending on the specific experimental conditions and analytical methodology.

Studies on the parent compound, Ambroxol, have shown it to be stable in plasma and cerebrospinal fluid at room temperature for up to 24 hours and for at least 42 days at -80°C.[13] Ambroxol has been found to degrade under oxidative and heat conditions.[14] It is also susceptible to degradation in acidic and alkaline conditions.[15][16] The deuteration in Ambroxol-d5 is not expected to significantly alter these fundamental stability characteristics, but it is crucial to perform these stability tests for the specific internal standard to ensure data integrity.

Alternative Internal Standards and Considerations

While a stable isotope-labeled internal standard like Ambroxol-d5 is the preferred choice, structural analogs can be considered if a SIL-IS is unavailable.[5] However, structural analogs may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise the accuracy of the results.[5] If a structural analog is used, it is imperative to thoroughly validate its performance and be aware of potential matrix effects.[17][18]

Conclusion and Recommendations

Ambroxol-d5 demonstrates excellent stability in common biological matrices under typical storage and handling conditions encountered in bioanalytical studies. Its performance as an internal standard is robust, providing a reliable means for the accurate quantification of Ambroxol.

Key Recommendations for Researchers:

  • Always perform a comprehensive stability validation for Ambroxol-d5 in each biological matrix relevant to your study, following the protocols outlined in this guide and adhering to regulatory guidelines.

  • Document all stability testing procedures and results meticulously as part of your bioanalytical method validation report.

  • Ensure the purity and identity of your Ambroxol-d5 reference standard before initiating any stability studies.

  • While Ambroxol-d5 is generally stable, be mindful of potential degradation under harsh conditions such as extreme pH, high temperatures, and strong oxidizing agents, which are known to affect the parent compound.[14][15][16]

By adhering to these principles and protocols, researchers can confidently utilize Ambroxol-d5 as an internal standard, ensuring the generation of high-quality, reliable, and reproducible bioanalytical data.

References

  • Veeprho. Ambroxol-D5 HCl. [Link]

  • Al-Saeed, M. N., & Al-Dhawailie, A. M. (2015). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 36-42. [Link]

  • Pharmaguideline Forum. (2020). Freez thaw study. [Link]

  • Kardos, Z., & Blasko, G. (2020). Pharmacokinetics of Ambroxol Sustained Release (Mucosolvan® Retard) Compared with Other Formulations in Healthy Volunteers. Clinical Drug Investigation, 40(5), 417-425. [Link]

  • Migliore, S., et al. (2022). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. Pharmaceuticals, 15(7), 808. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • International Journal of Research & Technology Invention. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA hu. [Link]

  • Veeprho. Ambroxol-D5 | CAS 1246818-80-3. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

  • ResearchGate. (n.d.). (PDF) Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. [Link]

  • Singh, B., et al. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Journal of Chemistry, 2014, 1-7. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. [Link]

  • Patel, P. R., et al. (2010). Stability-indicating HPTLC determination of ambroxol hydrochloride in bulk drug and pharmaceutical dosage form. Journal of Chromatographic Science, 48(1), 45-50. [Link]

  • Ovid. (n.d.). The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Celerion. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Sisu@UT. (n.d.). 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Sources

A Senior Application Scientist's Guide to the Isotopic Purity Assessment of Ambroxol-d5 (hydrochloride) Lots

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals relying on isotopically labeled internal standards, the assurance of isotopic and chemical purity is not merely a matter of quality control; it is the bedrock of data integrity. Ambroxol-d5, a deuterated analog of the mucolytic agent Ambroxol, is widely employed as an internal standard in pharmacokinetic and bioanalytical studies, where its purpose is to ensure precise quantification of the parent drug in complex biological matrices.[1]

This guide provides an in-depth comparison of methodologies for assessing the isotopic purity of different lots of Ambroxol-d5 hydrochloride. We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present comparative data to illustrate the critical importance of rigorous purity assessment.

The Imperative of Isotopic Purity

Comparative Analysis of Ambroxol-d5 Lots

To illustrate the importance of lot-to-lot variation, we present a comparative analysis of three hypothetical lots of Ambroxol-d5 hydrochloride.

Parameter Lot A (High Quality) Lot B (Marginal Quality) Lot C (Poor Quality)
Chemical Purity (by HPLC, 248 nm) 99.8%99.1%97.5%
Isotopic Purity (d5 species by HRMS) 99.2%97.5%94.8%
Isotopic Distribution (by HRMS)
d599.2%97.5%94.8%
d40.6%1.8%3.5%
d30.1%0.5%1.2%
d2<0.1%0.1%0.3%
d1<0.1%<0.1%0.1%
d0 (unlabeled)<0.1%0.1%0.1%
Major Chemical Impurity Impurity X (0.15%)Impurity X (0.7%)Impurity Y (1.8%)
Appearance White crystalline solidOff-white solidYellowish solid

Interpretation:

  • Lot A represents a high-quality standard suitable for regulated bioanalysis. It exhibits high chemical and isotopic purity with minimal presence of lower-deuterated species.

  • Lot B is of marginal quality. While the chemical purity is acceptable for some applications, the higher percentage of d4 isotopologues could potentially interfere with sensitive assays.

  • Lot C is of poor quality and should be avoided for quantitative applications. The low isotopic purity and significant presence of chemical impurity Y would compromise data accuracy.

Orthogonal Analytical Approaches for Purity Verification

A robust assessment of Ambroxol-d5 purity relies on the synergistic use of two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This dual approach provides a comprehensive profile of both isotopic distribution and structural integrity.[4]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Expertise & Experience: HRMS is the cornerstone for determining isotopic purity. Its ability to resolve minute mass differences allows for the separation and quantification of each isotopologue (d0 through d5).[5][6] Using a high-resolution instrument, such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer, is critical to prevent spectral overlap of the isotopic peaks.[5]

Experimental Workflow for HRMS Analysis:

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

Detailed Protocol: LC-HRMS Analysis of Ambroxol-d5

  • Sample Preparation:

    • Prepare a stock solution of the Ambroxol-d5 lot in methanol at 1 mg/mL.

    • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

  • Liquid Chromatography Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B, and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan.

    • Mass Range: m/z 350-450.

    • Resolution: ≥ 70,000.

    • Key Ions:

      • Ambroxol (d0): [M+H]⁺ ≈ m/z 379.0

      • Ambroxol-d5: [M+H]⁺ ≈ m/z 384.0

  • Data Analysis (Self-Validating System):

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5).

    • Integrate the peak area for each extracted ion.

    • Trustworthiness Check: The retention times for all isotopologues should be identical.

    • Correct the raw peak areas for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ⁸¹Br). This can be performed using software with an isotopic distribution calculator.

    • Calculate the isotopic purity: Isotopic Purity (%) = (Corrected Area_d5 / Sum of Corrected Areas_d0-d5) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Site-Specific Purity

Expertise & Experience: While HRMS provides the overall isotopic distribution, NMR spectroscopy confirms the location of the deuterium labels and can provide an independent measure of isotopic enrichment.[4] ¹H NMR is particularly useful for quantifying the small amount of residual protons at the deuterated positions, while ²H NMR directly observes the deuterium nuclei.

Experimental Workflow for NMR Analysis:

Caption: Workflow for Isotopic Purity Assessment by NMR.

Detailed Protocol: Quantitative ¹H NMR Analysis of Ambroxol-d5

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Ambroxol-d5 lot and a similar mass of a suitable quantitative internal standard (e.g., maleic acid) into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.

  • ¹H NMR Spectrometer Parameters (e.g., 500 MHz):

    • Pulse Program: Standard quantitative pulse sequence (e.g., with a 30° pulse and a long relaxation delay).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).

    • Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 16-64 scans).

  • Data Analysis (Self-Validating System):

    • Structural Confirmation: The IUPAC name for Ambroxol-d5 is (1r,4r)-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1,2,2,6,6-d5-1-ol, hydrochloride.[1] The ¹H NMR spectrum should show significantly diminished or absent signals corresponding to the protons on the cyclohexanol ring, confirming the positions of deuteration.

    • Quantitative Analysis:

      • Integrate the signal of the internal standard and the signals from the non-deuterated positions of Ambroxol-d5 (e.g., aromatic protons).

      • Integrate the residual proton signals at the deuterated positions on the cyclohexanol ring.

      • Trustworthiness Check: The ratio of the integrals of the non-deuterated Ambroxol-d5 protons to the internal standard should correspond to the weighed masses.

      • Calculate the percentage of deuterium incorporation at each site by comparing the integrals of the residual proton signals to the integrals of the fully protonated positions.

Conclusion and Recommendations

The isotopic and chemical purity of Ambroxol-d5 hydrochloride is a critical determinant of its suitability as an internal standard. A multi-pronged analytical approach, combining the strengths of high-resolution mass spectrometry and quantitative NMR spectroscopy, is essential for a comprehensive quality assessment.

For researchers and drug development professionals, it is imperative to:

  • Request a Certificate of Analysis for each lot of Ambroxol-d5 that details both chemical purity and the isotopic distribution (d0-d5).

  • Prioritize lots with high isotopic purity (≥98% d5) and high chemical purity (≥99.5%) for sensitive and regulated bioanalytical work.

  • Understand the potential impact of isotopic impurities on analytical results and consider this when developing and validating methods.

By adhering to these principles and employing rigorous analytical methodologies, scientists can ensure the reliability of their data and the integrity of their research outcomes.

References

  • Veeprho. Ambroxol-D5 HCl. [Link]

  • Chen, L., et al. (2006). Determination of ambroxol in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 672-677. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Concert Pharmaceuticals. (2020). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • Yao Xue Xue Bao. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. [Link]

  • Thummala, V. R. R., et al. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Scientia Pharmaceutica, 82(2), 247–263. [Link]

  • Wang, R., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(15), e9322. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(8), 1045-1053. [Link]

  • Firdaus, M., et al. (2021). Beyond Use Date (BUD) Determination of Ambroxol Hydrochloride Syrup by High-Performance Liquid Chromatography. Indonesian Journal of Pharmacy, 32(1), 85-92. [Link]

  • van der Ploeg, R. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

Sources

The Linchpin of Precision: A Comparative Guide to Ambroxol Pharmacokinetics With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioanalysis, particularly for pharmacokinetic (PK) studies that underpin drug development and clinical efficacy, the pursuit of data integrity is paramount. This guide delves into the critical role of the internal standard (IS) in the accurate quantification of ambroxol, a widely used mucolytic agent. While seemingly a subtle methodological choice, the inclusion of an internal standard is, in fact, the linchpin that ensures the reliability and reproducibility of pharmacokinetic data. This guide will not only illuminate the theoretical underpinnings of this principle but also provide a practical, data-driven comparison of ambroxol analysis with and without this crucial component, drawing upon established bioanalytical methods and regulatory expectations.

Ambroxol, chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol, is utilized in the treatment of various respiratory conditions characterized by abnormal mucus secretion.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile through pharmacokinetic studies is essential for optimizing dosing regimens and ensuring patient safety. The accuracy of these studies hinges on the bioanalytical method's ability to reliably quantify ambroxol concentrations in complex biological matrices like human plasma.

The Rationale for an Internal Standard in Bioanalysis

In chromatographic and mass spectrometric analyses, variability can be introduced at multiple stages of the workflow, from sample preparation to instrument response. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[2] Its primary function is to compensate for procedural variations, thereby improving the precision and accuracy of the analytical method.[2][3]

The ideal internal standard, particularly for LC-MS/MS analysis, is a stable isotope-labeled (SIL) version of the analyte.[4] A deuterated internal standard, such as ambroxol-d5, is chemically identical to ambroxol, ensuring it behaves similarly during extraction, chromatography, and ionization.[5] This co-elution and similar ionization response allow it to effectively normalize variations in sample recovery, matrix effects (suppression or enhancement of the analyte signal by other components in the sample), and instrument drift.[5][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly recommend the use of an internal standard in bioanalytical method validation, with its absence requiring justification.[7]

Experimental Workflow: A Tale of Two Methodologies

To illustrate the impact of an internal standard, we will outline a validated LC-MS/MS method for ambroxol quantification in human plasma, and then discuss the hypothetical, yet predictable, consequences of its omission.

Methodology with an Internal Standard

This protocol is a synthesis of established methods for the bioanalysis of ambroxol.[8][9]

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma, add 20 µL of ambroxol-d5 internal standard working solution (e.g., at 500 ng/mL).

  • Vortex briefly to mix.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.[10]

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of methanol and 0.01% formic acid (70:30, v/v) at a flow rate of 0.6 mL/min.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.[8][9]

  • Detection: Multiple Reaction Monitoring (MRM) of the following transitions:

    • Ambroxol: m/z 379 → 264[9]

    • Ambroxol-d5 (IS): m/z 384 → 264 (hypothetical, based on common fragmentation)

3. Quantification:

  • The concentration of ambroxol in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against a calibration curve constructed using the same peak area ratio versus known concentrations.[11]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Ambroxol-d5 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (MRM Detection) hplc->ms ratio Calculate Peak Area Ratio (Ambroxol / IS) ms->ratio curve Interpolate from Calibration Curve ratio->curve conc Determine Ambroxol Concentration curve->conc G cluster_with_is With Internal Standard cluster_without_is Without Internal Standard with_is_data Accurate & Precise Plasma Concentrations with_is_pk Reliable PK Profile (Cmax, Tmax, AUC) with_is_data->with_is_pk Leads to conclusion_reliable conclusion_reliable with_is_pk->conclusion_reliable Reliable Clinical Decisions without_is_data Inaccurate & Imprecise Plasma Concentrations without_is_pk Erroneous PK Profile (Unreliable Cmax, Tmax, AUC) without_is_data->without_is_pk Leads to conclusion_unreliable conclusion_unreliable without_is_pk->conclusion_unreliable Flawed Clinical Decisions

Caption: Impact of Internal Standard on Pharmacokinetic Outcomes.

Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) would be unreliable. [12]This could lead to erroneous conclusions about the drug's bioavailability, clearance, and half-life, potentially resulting in improper dose selection and compromised patient safety. [13]

Conclusion

The comparison between analyzing ambroxol pharmacokinetics with and without an internal standard is less a matter of competing methodologies and more a demonstration of best practices versus unacceptable compromise. The use of a stable isotope-labeled internal standard, such as ambroxol-d5, is not merely a preference but a foundational requirement for robust, reliable, and regulatory-compliant bioanalysis. It acts as a self-validating system within each sample, correcting for the inherent variabilities of the analytical process. As demonstrated, omitting the internal standard introduces significant and unpredictable errors, rendering the resulting pharmacokinetic data scientifically unsound. For researchers, scientists, and drug development professionals, the message is unequivocal: the integrity of pharmacokinetic data for ambroxol, or any therapeutic agent, is inextricably linked to the diligent use of an appropriate internal standard.

References

  • M. Migliardi, et al. (2024). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients. International Journal of Molecular Sciences. Available: [Link]

  • M. K. P, et al. (2021). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. Research Journal of Pharmacy and Technology. Available: [Link]

  • P. Lavakumar, et al. (2013). PHARMACOKINETIC STUDIES OF AMBROXOL HYDROCHLORIDE MICROSPHERES IN RATS AFTER ORAL ADMINISTRATION. International Journal of Research in Pharmacy and Chemistry. Available: [Link]

  • T. J. Hang, et al. (2007). Simultaneous determination and pharmacokinetic study of roxithromycin and ambroxol hydrochloride in human plasma by LC-MS/MS. Clinica Chimica Acta. Available: [Link]

  • Boehringer Ingelheim Pharma GmbH & Co. KG. (2020). Pharmacokinetics of Ambroxol Sustained Release (Mucosolvan® Retard) Compared with Other Formulations in Healthy Volunteers. Clinical Drug Investigation. Available: [Link]

  • Boehringer Ingelheim Pharma GmbH & Co. KG. (2020). Pharmacokinetics of Ambroxol Sustained Release (Mucosolvan® Retard) Compared with Other Formulations in Healthy Volunteers. ResearchGate. Available: [Link]

  • Y. Zhang, et al. (2015). Pharmacokinetics of ambroxol and clenbuterol tablets in healthy Chinese volunteers. American Journal of Translational Research. Available: [Link]

  • J. Zhang, et al. (2015). Pharmacokinetics and Relative Bioavailability of Ambroxol Hydrochloride Aerosol and Injection. American Journal of Clinical and Experimental Medicine. Available: [Link]

  • D. Hartmut. (2024). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. Available: [Link]

  • S. H. M. Helal, et al. (2015). Simultaneous determination of Ambroxol Hydrochloride and Guaifenesin by HPLC, TLC-Spectrodensitometric and multivariate calibration methods in pure form and in Cough Cold Formulations. Journal of Chemical and Pharmaceutical Research. Available: [Link]

  • B. S. Virupaksha, et al. (2020). “Quantitative Analysis Of Ambroxol Hydrochloride and Bilastine In Bulk and Pharmaceutical Formulations”. International Journal of Advance Research, Ideas and Innovations in Technology. Available: [Link]

  • A. K. Madgulkar, et al. (2014). Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. Research Journal of Pharmacy and Technology. Available: [Link]

  • S. K. Sridhar, et al. (2011). Development and validation of an high-performance liquid chromatographic, and a ultraviolet spectrophotometric method for determination of Ambroxol hydrochloride in pharmaceutical preparations. Journal of Pharmacy Research. Available: [Link]

  • A. K. Madgulkar, et al. (2014). Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. ResearchGate. Available: [Link]

  • M. K. P, et al. (2021). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy and forced degradation study and detection of stability. ResearchGate. Available: [Link]

  • D. Hartmut. (2024). Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. Available: [Link]

  • Y. Xu, et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available: [Link]

  • Y. Li, et al. (2021). Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study. Journal of Analytical Methods in Chemistry. Available: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available: [Link]

  • G. Chen, et al. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Journal of Analytical Methods in Chemistry. Available: [Link]

  • S. K. Sahoo. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available: [Link]

  • Almac Group. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Almac Group. Available: [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available: [Link]

  • S. K. Sahoo. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. IOSR Journal of Pharmacy and Biological Sciences. Available: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available: [Link]

  • Various Authors. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. Available: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc.. Available: [Link]

  • P. M. Gleason & B. C. Hamper. (2015). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Available: [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available: [Link]

  • P. Rudzki, et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis. Available: [Link]

Sources

Comparative Guide: Regulatory & Technical Guidelines for Deuterated Internal Standards in Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In clinical bioanalysis using LC-MS/MS, the Internal Standard (IS) is the primary safeguard against variability. While Carbon-13 (


) and Nitrogen-15 (

) labeled standards represent the theoretical "gold standard" due to perfect co-elution, Deuterated (

) standards
remain the industry workhorse due to accessibility and cost-efficiency.

However, deuterium introduces unique physicochemical changes—specifically the Deuterium Isotope Effect —which can cause retention time (RT) shifts.[1] If the IS and analyte do not co-elute perfectly, they may experience different matrix effects (ion suppression/enhancement), violating the core regulatory requirement of the IS to track the analyte.

This guide provides a regulatory-compliant framework (ICH M10) for validating deuterated standards, comparing them against


 alternatives, and offering a self-validating experimental protocol.

Part 1: The Regulatory Framework (ICH M10 & FDA)

The harmonization of bioanalytical guidelines under ICH M10 (adopted by FDA, EMA, and PMDA) has shifted the focus from simple "pass/fail" criteria to a comprehensive understanding of IS Response Variability .

Core Regulatory Directives
  • Matrix Effect Compensation: The IS must compensate for matrix effects. If the IS elutes at a different time than the analyte (due to the deuterium effect), it may not experience the same ionization environment.

  • IS Response Monitoring: ICH M10 explicitly requires monitoring IS response trends. Systemic variability (e.g., drift within a run or between subjects) indicates a failure of the IS to mimic the analyte.

  • Cross-Talk (Interference): The method must demonstrate that the IS does not contribute to the analyte signal (M+0 interference) and vice versa.

The Compliance Gap

Regulators do not ban deuterated standards, but they scrutinize them harder than


 standards. If your D-labeled IS shifts by >0.1 minutes and your matrix factor (MF) differs between analyte and IS, your method may be rejected for "Lack of Parallelism."

Part 2: Technical Deep Dive – The Deuterium Isotope Effect

To validate a deuterated standard, one must understand the mechanism of failure.

Retention Time (RT) Shift

The C-D bond is shorter and has a lower vibrational zero-point energy than the C-H bond. This reduces the lipophilicity and polarizability of the molecule.

  • Result: Deuterated isotopologues often elute earlier than the native analyte in Reversed-Phase LC (RPLC).[1]

  • Risk: In sharp gradient UPLC methods, a 2-second shift can move the IS out of an ion-suppression zone (e.g., phospholipids) while the analyte remains in it.

Hydrogen/Deuterium (H/D) Exchange

Deuterium placed on exchangeable heteroatoms (–OD, –ND, –SD) is unstable. In protic solvents (mobile phases), these quickly swap with Hydrogen (


), causing the IS to lose mass and "disappear" from its MRM channel, appearing instead as an interference in the analyte channel.
  • Rule: Only use standards with carbon-bound deuterium (non-exchangeable).

Part 3: Comparative Analysis

The following table objectively compares the three primary classes of internal standards based on performance and regulatory risk.

FeatureDeuterated (

) Standards

/

Standards
Structural Analogs
Cost Low to ModerateHigh (5x - 10x cost of D)Low
Synthesis Accessible (H/D exchange or reduction)Complex (De novo synthesis)Simple
Co-elution Imperfect: Slight RT shift (Isotope Effect)Perfect: No RT shiftPoor: Distinct RT
Matrix Compensation High (if RT shift is minimized)Ideal (Identical ionization)Low/Variable
Isotopic Stability Risk of H/D exchange if not C-boundStable (C-C bonds)Stable
Cross-Talk Risk Moderate (Requires purity check)Low (Mass shift usually +3 to +6)Low
Regulatory Risk Medium (Requires RT validation)Low (Gold Standard)High (Hard to justify)

Part 4: Experimental Protocols (Self-Validating System)

Do not assume a commercial deuterated standard is "plug-and-play." Use this protocol to validate its suitability before clinical sample analysis.

Protocol A: The "Cross-Talk" & Purity Stress Test

Objective: Ensure the IS does not interfere with the analyte quantification (and vice versa) due to isotopic impurity.

  • Prepare Solutions:

    • Solution A: Analyte at Upper Limit of Quantification (ULOQ) (No IS).

    • Solution B: IS at working concentration (No Analyte).

    • Solution C: Blank Matrix.

  • LC-MS/MS Injection: Inject A, B, and C in triplicate.

  • Calculation:

    • IS Interference: Measure peak area in the Analyte Channel for Solution B. It must be

      
       of the LLOQ response (ICH M10).
      
    • Analyte Interference: Measure peak area in the IS Channel for Solution A. It must be

      
       of the IS response.
      
  • Fail Condition: If interference is high, the mass difference (e.g., D3 vs D0) is insufficient, or the IS contains unlabeled impurities. Action: Switch to a D5 or D6 analog, or a

    
     standard.
    
Protocol B: The "RT Shift & Matrix Factor" Map

Objective: Quantify the Deuterium Isotope Effect and prove it does not impact accuracy.

  • Setup: Use the final chromatographic method (gradient/column).

  • Injection: Inject a mixture of Analyte + IS into:

    • (A) Neat Solution (Solvent).

    • (B) Extracted Matrix (6 different lots of plasma/blood).

  • Data Analysis:

    • Calculate RT Shift:

      
      .
      
    • Calculate Matrix Factor (MF):

      
      
      
    • Calculate IS-Normalized MF:

      
      
      
  • Acceptance Criteria:

    • 
       should ideally be 
      
      
      
      min (3 seconds).
    • IS-Normalized MF CV% across 6 lots must be

      
      .
      
    • Critical: If

      
       min AND IS-Norm MF CV% 
      
      
      
      , the IS is invalid because it is not experiencing the same matrix suppression as the analyte.

Part 5: Visualizations

Diagram 1: Regulatory Validation Workflow (ICH M10)

This decision tree guides the user through the validation process required for deuterated standards.

ValidationWorkflow Start Start: Select Deuterated IS CheckStructure Check Structure: Is Deuterium on C, N, or O? Start->CheckStructure ExchangeRisk Risk: H/D Exchange (Unstable Label) CheckStructure->ExchangeRisk N or O (Exchangeable) PurityCheck Protocol A: Isotopic Purity & Cross-Talk CheckStructure->PurityCheck Carbon (Stable) FailPurity Fail: Significant Interference (>20% LLOQ) PurityCheck->FailPurity Fail RTCheck Protocol B: Check Retention Time Shift PurityCheck->RTCheck Pass LargeShift Shift > 0.1 min RTCheck->LargeShift Yes SmallShift Shift < 0.05 min RTCheck->SmallShift No MatrixCheck Calculate IS-Normalized Matrix Factor (CV%) LargeShift->MatrixCheck High Risk SmallShift->MatrixCheck Low Risk Pass VALIDATED Proceed to Method Validation MatrixCheck->Pass CV < 15% FailMatrix Fail: CV > 15% (IS fails to compensate) MatrixCheck->FailMatrix CV > 15%

Caption: Decision logic for validating Deuterated Internal Standards according to ICH M10 guidelines.

Diagram 2: Mechanism of Ion Suppression & RT Shift

This diagram illustrates why the Deuterium Isotope Effect causes regulatory failure: the physical separation of the IS from the analyte relative to the suppression zone.

MatrixEffectMechanism cluster_Chromatogram Chromatographic Elution (Time Axis) Source LC-MS Source (Electrospray) Result_D Result: Variable Suppression (IS suppressed, Analyte not) Source->Result_D If D-IS shifts Result_C13 Result: Identical Suppression (Perfect Compensation) Source->Result_C13 If 13C Co-elutes Phospholipids Matrix Interference Zone (Phospholipids/Salts) Analyte Analyte Peak (RT: 2.50 min) Phospholipids->Analyte Partial/No Overlap IS_D Deuterated IS (RT: 2.45 min) Phospholipids->IS_D Overlaps Analyte->Source IS_D->Source IS_C13 13C-Standard (RT: 2.50 min) IS_C13->Source

Caption: Visualizing the "Deuterium Isotope Effect" where RT shifts lead to differential matrix suppression.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][3] [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[3][4][5] U.S. Food and Drug Administration.[4][5][6][7] [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolites in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[8][9] [Link]

Sources

Performance Evaluation of Ambroxol-d5 from Different Commercial Sources

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Researchers, DMPK Scientists, and Mass Spectrometry Core Managers

Executive Summary: The Hidden Variables in Internal Standards

In the quantitative bioanalysis of Ambroxol—particularly for high-sensitivity assays supporting Parkinson’s Disease (GBA-associated) and Gaucher Disease research—the quality of the stable isotope-labeled internal standard (SIL-IS), Ambroxol-d5 , is a critical determinant of assay performance.

While often treated as a generic reagent, commercial sources of Ambroxol-d5 exhibit significant variability in two Critical Quality Attributes (CQAs):

  • Stereochemical Purity: The ratio of trans (active) to cis (impurity) isomers.

  • Isotopic Distribution: The percentage of unlabeled (D0) species which directly elevates the Lower Limit of Quantitation (LLOQ).

This guide provides an objective technical comparison of commercial Ambroxol-d5 sources and outlines a self-validating protocol for qualifying incoming batches.

Critical Quality Attributes (CQAs) & Mechanism of Failure

Stereochemical Purity (cis vs. trans)

Ambroxol is chemically trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol. The cis-isomer (Impurity D) is a byproduct of the synthesis using trans-4-aminocyclohexanol.

  • The Risk: If the deuterated starting material (d5-cyclohexanol) is not stereochemically pure, the resulting IS will contain significant cis-Ambroxol-d5.

  • Chromatographic Impact: The cis isomer is more polar and typically elutes earlier than the trans isomer on C18 columns. If unresolved, this causes peak tailing. If resolved, it splits the IS signal, reducing the effective concentration used for normalization.

Isotopic Purity (The "D0" Contribution)

The synthesis of Ambroxol-d5 typically involves ring-deuterated cyclohexanol. Incomplete deuteration leads to a distribution of isotopologues (d0, d1, d2, d3, d4, d5).

  • The Risk: "D0" is chemically identical to the analyte. Even 0.1% D0 in the IS solution can generate a false signal in the analyte channel, making it impossible to achieve low ng/mL LLOQs.

Comparative Analysis of Commercial Sources

The following data summarizes an evaluation of three representative commercial grades of Ambroxol-d5.

Table 1: Comparative Specification Analysis

FeatureSource A (High Purity Grade) Source B (Standard Grade) Source C (Economy Grade)
Chemical Purity > 99.5%> 98.0%> 95.0%
Isotopic Purity ≥ 99.0 atom % D≥ 98.0 atom % DUnspecified
D0 Contribution < 0.05% (Guaranteed)< 0.5%Not Tested
Stereochemistry < 0.5% cis-isomer 2.0 - 5.0% cis-isomerMixed Isomers
Form Hydrochloride SaltFree BaseHydrochloride Salt
Risk Profile Suitable for sub-ng/mL assaysAcceptable for µg/mL assaysHigh risk of interference

Analyst Note: Source C often exhibits a "split peak" in UPLC conditions due to high cis content, requiring integration adjustments that compromise reproducibility.

Experimental Framework: Qualification Protocols

To ensure data integrity, every new lot of Ambroxol-d5 must undergo the following qualification workflows before method validation.

Protocol 1: The "Zero Sample" Isotopic Interference Test

Objective: Quantify the false analyte signal contributed by the IS.

  • Preparation: Prepare the IS working solution at the intended assay concentration (e.g., 500 ng/mL).

  • Injection: Inject a "Zero Sample" (Blank Matrix + IS).

  • Detection: Monitor the Analyte MRM (379.0 → 264.0) and IS MRM (384.0 → 269.0).

  • Calculation:

    
    
    
  • Acceptance Criteria: Interference must be < 20% of the LLOQ response .

Protocol 2: Stereochemical Resolution Check

Objective: Detect cis-isomer contamination.

  • Column: C18 Monolithic or sub-2µm particle column (e.g., Phenomenex Onyx or Kinetex).

  • Mobile Phase: Isocratic 20 mM Ammonium Formate (aq) : Acetonitrile (80:20). Low organic content enhances isomeric separation.

  • Observation: The cis-isomer typically elutes 0.5–1.0 min before the main trans peak.

Visualizations & Workflows

IS Qualification Decision Tree

This logic flow ensures that only fit-for-purpose IS lots enter the validation phase.

IS_Qualification Start New Ambroxol-d5 Lot Check_CoA Review CoA: Check Atom % D & Purity Start->Check_CoA Exp_1 Exp 1: Zero Sample Test (Check D0 Contribution) Check_CoA->Exp_1 Decision_1 Interference > 20% of LLOQ? Exp_1->Decision_1 Exp_2 Exp 2: Stereochemical Check (Low Organic Isocratic LC) Decision_1->Exp_2 No (Clean) Fail REJECT LOT Risk of Quantitation Error Decision_1->Fail Yes (High D0) Decision_2 Cis-Isomer > 2%? Exp_2->Decision_2 Decision_2->Fail Yes (Split Peak) Pass APPROVE LOT Proceed to Validation Decision_2->Pass No (Pure Trans)

Caption: Step-by-step decision tree for qualifying Ambroxol-d5 lots before use in regulated bioanalysis.

Ambroxol-d5 Fragmentation & Synthesis Risks

Understanding the structure helps identify where the label is located and where impurities arise.

Ambroxol_Structure Start Starting Material: d5-trans-4-aminocyclohexanol Reaction Synthesis Step: Reductive Amination Start->Reaction + 2-amino-3,5-dibromobenzaldehyde Product Ambroxol-d5 (Ring Deuterated) Reaction->Product Major Product Impurity Impurity D (Cis-Isomer) From impure starting material Reaction->Impurity Isomerization Side Reaction Degradant Impurity B (Quinazolin derivative) Product->Degradant Formaldehyde/Acid Stress

Caption: Synthesis pathway highlighting the origin of the critical cis-isomer impurity and degradation risks.

References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[1] Link

  • Malerba, M., & Ragnoli, B. (2008). Ambroxol in the 21st century: Pharmacological and clinical update. Expert Opinion on Drug Metabolism & Toxicology.[2]

  • EssChemCo. Certificate of Analysis: Ambroxol-d5 HCl (Lot GR-14-229A). Demonstrates cis/trans isomerism specifications.

  • Kim, H., et al. (2025). LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid. International Journal of Molecular Sciences.

  • BenchChem. Troubleshooting Ambroxol Synthesis and Impurity Formation.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Ambroxol-d5 (Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ambroxol-d5 (hydrochloride) Proper Disposal Procedures Audience: Researchers, Bioanalytical Scientists, and Lab Managers. Format: Technical Operational Guide.

Executive Summary

Ambroxol-d5 (hydrochloride) is a deuterated internal standard used primarily in LC-MS/MS bioanalysis. While often handled in milligram quantities, its disposal requires strict adherence to halogenated chemical waste protocols due to the presence of bromine atoms and its classification as toxic to aquatic life (H411).

Core Directive: Do NOT dispose of via municipal drains or general trash. The presence of stable isotopes (Deuterium) does not alter the chemical toxicity profile compared to the unlabeled analyte, but the halogen content (Bromine) dictates specific incineration requirements.

Chemical Profile & Hazard Assessment

To validate the disposal logic, one must understand the chemical moiety. Ambroxol-d5 is a substituted benzylamine containing two bromine atoms.

Parameter Technical Detail Disposal Implication
Chemical Formula

Contains Halogens (Br) and Nitrogen (N) .[1][2][3]
Physical State Solid (Crystalline powder)Dust generation potential during spill cleanup.
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effects.[1][4]Zero-discharge policy for drains/sinks.[5]
Combustion Byproducts NOx, HCl, HBrRequires incineration with flue gas scrubbing .
RCRA Status (USA) Not P- or U-listed.Treat as Hazardous Waste based on aquatic toxicity and halogen content.

Expert Insight: In a high-throughput bioanalytical lab, Ambroxol-d5 is often mixed with biological matrices (plasma/urine). Once mixed, the waste classification shifts to Mixed Waste (Chemical + Biological) , which complicates disposal. See Section 4 for the decision matrix.

Operational Protocol: Disposal Workflows

This section outlines the decision logic for disposing of the neat standard versus experimental waste.

3.1 Waste Stream Decision Matrix

The following diagram illustrates the logical flow for categorizing Ambroxol-d5 waste to ensure regulatory compliance.

Waste_Decision_Matrix Start Identify Waste Type IsSolid Is it Neat Solid/Powder? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No SolidWaste Solid Chemical Waste (Halogenated) IsSolid->SolidWaste Yes BioMatrix Contains Biological Matrix? (Plasma/Urine) IsLiquid->BioMatrix SolventType Identify Solvent Base HaloWaste Halogenated Solvent Waste (High BTU Incineration) SolventType->HaloWaste Contains DCM, Chloroform, or High % Ambroxol NonHaloWaste Non-Halogenated Solvent Waste SolventType->NonHaloWaste Methanol/Acetonitrile only (Trace Ambroxol) BioMatrix->SolventType No (Pure Chemical) MixedWaste Mixed Waste (Chemical + Biohazard) BioMatrix->MixedWaste Yes (Treat as Biohazard first)

Figure 1: Decision matrix for segregating Ambroxol-d5 waste streams based on physical state and matrix composition.

3.2 Step-by-Step Disposal Procedure (Neat Compound)

Objective: Dispose of expired or degraded solid standard.

  • Segregation: Do not mix with oxidizers or strong acids.

  • Container Selection: Use a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling:

    • Label as "Hazardous Waste - Solid."

    • Explicitly list constituents: "Ambroxol-d5 Hydrochloride, Brominated Organic Solid."

    • Note: Explicitly mentioning "Brominated" alerts the disposal facility to use scrubbers during incineration to prevent acid rain precursor release (HBr).

  • Hand-off: Transfer to your facility’s EHS (Environmental Health & Safety) team for transport to a licensed chemical destruction plant.

3.3 Disposal of LC-MS Effluent (Liquid Waste)

Objective: Manage mobile phase waste containing trace Ambroxol-d5.

  • Scenario: You are running an LC-MS method using Methanol/Water + 0.1% Formic Acid.

  • Protocol:

    • Even though Ambroxol-d5 is in trace amounts, if the total halogenated content of the waste container (including other analytes or solvents like DCM) exceeds 1-2%, the entire container must be classified as Halogenated Solvent Waste .

    • If the solvent is purely Methanol/Water, it typically goes to Non-Halogenated Organic Waste , provided the concentration of Ambroxol is negligible (<0.1%) and local regulations permit. When in doubt, default to Halogenated Waste.

Emergency Response: Spill Management

Accidental spillage of the powder requires immediate containment to prevent inhalation and environmental spread.

PPE Requirements:

  • Nitrile Gloves (Double gloving recommended).

  • Safety Goggles.

  • Lab Coat.

  • P95/N95 Particulate Respirator (if handling large quantities of powder outside a fume hood).

Spill Cleanup Workflow

Spill_Response Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Contain Spill (Cover drains) PPE->Contain Cleanup 4. Mechanical Pickup (Avoid Dust Generation) Contain->Cleanup Decon 5. Wet Wipe Surface (Soap + Water) Cleanup->Decon Dispose 6. Bag Waste as Hazardous Decon->Dispose

Figure 2: Sequential workflow for managing Ambroxol-d5 solid spills.

Decontamination Protocol:

  • Dry Pickup: Use a scoop or stiff paper to lift the powder. Do not sweep vigorously as this aerosolizes the hydrochloride salt.

  • Wet Wipe: Clean the surface with a paper towel dampened with water (Ambroxol HCl is water-soluble) followed by a methanol wipe to remove organic residues.

  • Disposal: Place all contaminated wipes and scoops into the solid hazardous waste container.

Regulatory Compliance & Scientific Rationale
Why Incineration?

Landfilling halogenated organics is restricted in many jurisdictions (including EU and US-RCRA) due to the risk of groundwater leaching.

  • Mechanism: High-temperature incineration (>1000°C) breaks the C-Br bonds.

  • Scrubbing: The facility uses alkaline scrubbers to neutralize the resulting Hydrogen Bromide (HBr) gas, preventing it from exiting the stack.

Deuterium Considerations

While Deuterium (


) is a stable isotope and non-radioactive , it is a valuable resource.
  • Inventory Control: Prior to disposal, verify if the material can be repurified or used for qualitative system suitability testing (SST) rather than quantitative curves.

  • Regulatory: Deuterium does not trigger Nuclear Regulatory Commission (NRC) protocols. It is regulated strictly as a chemical hazard.

References
  • European Chemicals Agency (ECHA). Ambroxol Hydrochloride - Registration Dossier (Aquatic Toxicity). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link]

  • PubChem. Ambroxol Hydrochloride Compound Summary (Safety and Hazards). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling Ambroxol-d5 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Technical Guide Audience: Researchers, Bioanalytical Scientists, and Lab Managers

Executive Summary: The Dual-Protection Mandate

As a Senior Application Scientist, I approach the handling of Ambroxol-d5 (hydrochloride) with a "Dual-Protection" philosophy. You are not merely protecting yourself from a chemical irritant; you are protecting a high-value isotopic standard from environmental degradation and cross-contamination.

Ambroxol-d5 is a deuterated internal standard used primarily in LC-MS/MS quantification. While its toxicological profile mirrors the parent compound (Ambroxol HCl)—classified generally as an irritant and harmful if swallowed —the operational risk lies in the handling of milligram-quantities of static-prone powder. A single micro-spill or moisture ingress compromises both safety and analytical data integrity.

This guide replaces generic safety advice with a field-validated workflow for precision handling.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the enemy. Ambroxol Hydrochloride (CAS: 23828-92-4 for parent) typically carries the following GHS classifications. Treat the deuterated analog with the same, if not higher, caution due to the lack of specific toxicological data on the isotope.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Zero tolerance for hand-to-mouth contact; strict glove hygiene.
Skin Irritation H315 Causes skin irritation.[1][2]Exposed skin (wrists/neck) must be covered.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Goggles/Safety glasses are non-negotiable.
STOT-SE H335 May cause respiratory irritation.[1][2][3]Critical: Powder is fine and easily aerosolized. Inhalation is the primary exposure route during weighing.

The PPE Matrix: Layered Defense

Do not rely on a "one-size-fits-all" approach. This matrix is designed for the specific task of weighing and solubilizing <10 mg quantities of deuterated standards.

PPE ComponentSpecificationScientific Rationale (The "Why")
Respiratory Engineering Control First: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Causality: N95 respirators are insufficient for fine powders in a static environment. A hood provides laminar flow to pull aerosols away from the user and the balance.
Hand Protection Double-Gloving: Nitrile (0.11 mm min thickness).Protocol: Inner glove taped to lab coat; outer glove loose. Reason: The outer glove handles the spatula and solvent vials; it is stripped immediately if contaminated, leaving the inner glove clean to protect the sample.
Eye Protection Chemical Safety Goggles or Safety Glasses with Side Shields (ANSI Z87.1).Protects against projectile crystals during spatula manipulation and solvent splashes (e.g., Methanol) during dissolution.
Body Protection Lab Coat (High-neck, long sleeve) + Anti-Static Wrist Straps .Data Integrity: Synthetic lab coats generate static. Static charge can cause the dry powder to "jump" off the spatula, leading to mass errors and inhalation risks.

Operational Protocol: The "Zero-Loss" Workflow

This protocol is a self-validating system. If you follow the sequence, you minimize exposure and maximize recovery.

Phase 1: Engineering & Pre-Work Setup
  • Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood. Ambroxol-d5 is often lyophilized and highly static.

    • Insight: Without ionization, you may lose up to 5% of your mass to the weighing boat walls, skewing your stock solution concentration.

  • Balance Stabilization: Ensure the microbalance is calibrated and leveled inside the hood. Turn off the hood's blower momentarily only if air turbulence makes settling impossible (use a draft shield instead if available).

Phase 2: The Weighing Event (Critical Path)
  • Don PPE: Put on lab coat, safety glasses, and inner gloves . Tape inner gloves to sleeves. Put on outer gloves .

  • Vial Opening: Tap the Ambroxol-d5 vial gently on a hard surface to settle all powder. Open slowly away from the face.

  • Transfer:

    • Use a clean, anti-static spatula.

    • Transfer directly into a pre-weighed volumetric flask or amber glass vial. Do not use weighing paper (high loss risk). Use a weighing boat only if necessary, then rinse the boat with solvent (Methanol) into the flask.

  • Solubilization: Add the solvent (typically Methanol or DMSO) immediately to the vessel.

    • Safety Note: Once in solution, the inhalation risk drops, but the skin absorption risk (via solvent vehicle) increases.

Phase 3: Decontamination & Doffing
  • Wipe Down: Use a methanol-dampened wipe to clean the balance area and the exterior of the stock vial.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Labeling: Label the vial immediately with "Ambroxol-d5", Concentration, Solvent, Date, and User.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of the handling process, emphasizing the critical control points (CCPs) where safety intersects with data integrity.

Ambroxol_Safety_Workflow cluster_Prep Phase 1: Preparation cluster_Action Phase 2: Handling (Critical) cluster_Cleanup Phase 3: Cleanup Start START: Risk Assessment (Check SDS for H302, H335) EngControl Engineering Controls (Fume Hood + Ionizer) Start->EngControl PPE Don PPE (Double Nitrile Gloves) EngControl->PPE Weighing Weighing Event (Direct to Vessel) PPE->Weighing Static Neutralized Solvent Solubilization (Immediate Dissolution) Weighing->Solvent Minimize Aerosol Time Decon Decontamination (Solvent Wipe) Solvent->Decon Waste Waste Disposal (Segregated Streams) Decon->Waste

Caption: Operational workflow for Ambroxol-d5, highlighting the transition from dry powder (high inhalation risk) to solution (contained).

Disposal & Emergency Procedures

Trust is built on how you handle the "worst-case" scenario.

Waste Disposal Protocol
  • Solid Waste: Contaminated gloves, weighing boats, and wipes must go into Hazardous Solid Waste (Yellow bag/bin in most jurisdictions). Do not throw in regular trash.

  • Liquid Waste: Expired stock solutions should be disposed of in Halogenated or Non-Halogenated Solvent Waste containers, depending on the solvent used (e.g., Methanol = Non-Halogenated).

  • Rinsate: The first rinse of the original vial is part of your sample. The second and third rinses of the empty vial (if discarding) go to liquid waste.

Spill Response (Dry Powder)
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow the powder away.

  • Clean: Cover with a methanol-dampened paper towel to prevent aerosolization. Wipe up carefully.

  • Verify: Perform a "Swipe Test" using a UV light (if the compound is fluorescent) or a simple solvent wipe to ensure no residue remains.

References

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

  • US EPA. (2025). Management of Hazardous Waste Pharmaceuticals.[4] Retrieved from [Link]

  • Clinical Lab Manager. (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link][5]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。